molecular formula C10H16O B121254 cis-Isolimonenol CAS No. 22972-51-6

cis-Isolimonenol

Cat. No.: B121254
CAS No.: 22972-51-6
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-VHSXEESVSA-N
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Description

(1S,4R)-p-Mentha-2,8-dien-1-ol is a p-menthane monoterpenoid.

Properties

IUPAC Name

(1S,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMHJQMNACGDI-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@](C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177519
Record name 2,8-P-Menthadien-1-ol, cis-(+)-
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Molecular Weight

152.23 g/mol
Source PubChem
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Physical Description

Liquid
Record name (1S,4R)-p-Mentha-2,8-dien-1-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22972-51-6
Record name (1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
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Record name 2,8-P-Menthadien-1-ol, cis-(+)-
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Record name 2,8-P-Menthadien-1-ol, cis-(+)-
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Record name (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
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Record name 2,8-P-MENTHADIEN-1-OL, CIS-(+)-
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Record name (1S,4R)-p-Mentha-2,8-dien-1-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

18 °C
Record name (1S,4R)-p-Mentha-2,8-dien-1-ol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

cis-Isolimonenol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of cis-Isolimonenol, a monoterpene alcohol found in various plant essential oils. While research has highlighted the biological activities of essential oils containing this compound, data on the isolated molecule remains limited. This document summarizes the current knowledge and provides standardized protocols for its further investigation.

Core Properties

This compound, systematically named (1S,4R)-p-Mentha-2,8-dien-1-ol, is a naturally occurring monoterpenoid.[1] It is recognized as a constituent of various plant essential oils, notably from species such as Cymbopogon flexuosus (lemongrass).[2] It also serves as a drug intermediate in the synthesis of the anti-epileptic medication Epidiolex.[1]

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueReferences
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.24 g/mol [1]
CAS Number 22972-51-6[1]
Appearance Colorless to light yellow liquid; solidifies below 18°C[1]
Melting Point ~18 °C[1]
Boiling Point ~216.8 °C at 760 mmHgN/A
Solubility Poorly soluble in water; Soluble in DMSO (≥ 100 mg/mL), ethanol, and corn oil[1]
Storage Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1]
Computational Data

Computationally derived properties offer insights into the molecule's behavior in biological systems.

PropertyValueReference
Topological Polar Surface Area (TPSA) 20.23 ŲN/A
LogP 2.2797N/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 1N/A
Rotatable Bonds 1N/A

Biological Context and Activity (Inferred)

Direct studies on the biological activity of isolated this compound are not extensively available in the public domain. However, it is a known constituent of essential oils that exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. For instance, it has been identified in the essential oil of Cymbopogon giganteus and Caryopteris x clandonensis, which have demonstrated bioactivity.[3][4]

The following sections outline the general biological activities associated with essential oils containing this compound and provide standardized protocols for testing the pure compound.

Antimicrobial Activity

Essential oils containing a variety of monoterpenoids have shown efficacy against pathogenic bacteria and fungi. The presence of this compound in these oils suggests it may contribute to their antimicrobial properties.

Anti-Inflammatory Activity

Monoterpenes are widely studied for their anti-inflammatory effects. Essential oils containing this compound have been associated with anti-inflammatory responses, suggesting a potential role for this compound in modulating inflammatory pathways.

Cytotoxic Activity

Certain monoterpenes exhibit cytotoxic effects against cancer cell lines.[5] While specific data for this compound is lacking, its presence in cytotoxic essential oils warrants further investigation into its potential as an anticancer agent.

Experimental Protocols

The following are detailed, standardized methodologies for key experiments to characterize the biological activity of this compound.

Isolation and Analysis Workflow

The logical workflow for isolating this compound from a natural source like Cymbopogon flexuosus and subsequent analysis is outlined below.

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization plant_material Cymbopogon flexuosus (Aerial Parts) hydrodistillation Hydrodistillation (Clevenger Apparatus) plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil fractional_distillation Fractional Distillation or Prep-GC essential_oil->fractional_distillation pure_compound Isolated this compound fractional_distillation->pure_compound gcms GC-MS Analysis pure_compound->gcms Purity & Identity nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr Structure Elucidation ftir FTIR Spectroscopy pure_compound->ftir Functional Groups biological_assays Biological Activity Assays pure_compound->biological_assays Functional Characterization

Workflow for Isolation and Analysis of this compound.

Protocol for Isolation by Hydrodistillation:

  • Plant Material Preparation: Fresh aerial parts of Cymbopogon flexuosus are harvested and shade-dried for approximately two days. The dried material is then cut into small pieces.[3]

  • Hydrodistillation: The prepared plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[3][6]

  • Oil Collection: The collected essential oil is dried over anhydrous sodium sulphate to remove residual water.

  • Storage: The dried oil is stored in sealed vials at 4°C until further analysis.[6]

  • Purification: this compound can be further purified from the essential oil mixture using techniques like fractional distillation under reduced pressure or preparative gas chromatography (Prep-GC).

Antimicrobial Susceptibility Testing

Protocol for Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC):

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Luria Broth) and adjust the concentration to approximately 1 x 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing nutrient broth to achieve a range of final concentrations (e.g., 0.075 to 18.33 µL/mL).

  • Inoculation: Add the prepared bacterial or fungal suspension to each well to achieve a final concentration of 10⁷ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed. Turbidity can be assessed visually or by measuring the absorbance at 600 nm.

Anti-Inflammatory Assay

Protocol for Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% L-glutamine at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement: Measure the production of nitric oxide by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: Compare the nitrite concentrations in the treated wells to the LPS-only control to determine the percentage of NO inhibition. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the NO production.

  • Cytotoxicity Control: Simultaneously perform an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity of the compound at the tested concentrations.

Cytotoxicity Assay

Protocol for MTT Assay in MCF-7 and MDA-MB-231 Breast Cancer Cells:

  • Cell Culture: Maintain MCF-7 and MDA-MB-231 cells in their respective recommended media (e.g., RPMI-1640 for MCF-7, DMEM for MDA-MB-231), supplemented with 10% fetal bovine serum and antibiotics, in a humidified 5% CO₂ atmosphere at 37°C.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 5–80 µg/mL) dissolved in the culture medium (with a final DMSO concentration typically <0.1%) and incubate for 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 5 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density at 495 nm or 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the untreated control cells. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Visualization

While specific signaling pathways for this compound are not yet elucidated, a generalized anti-inflammatory mechanism common for many natural products involves the inhibition of the NF-κB pathway. The following diagram illustrates this hypothetical pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates to iNOS_COX2 Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->iNOS_COX2 induces transcription Inflammation Inflammatory Response (NO, Prostaglandins) iNOS_COX2->Inflammation Isolimonenol This compound Isolimonenol->IKK Inhibits (?) Isolimonenol->NFkB_nucleus Inhibits (?)

References

A Technical Guide to cis-Isolimonenol: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isolimonenol, a monoterpenoid alcohol, is a chiral molecule of significant interest in synthetic organic chemistry and drug development. Its strategic importance lies in its role as a key intermediate in the synthesis of various bioactive compounds, most notably cannabinoids such as cannabidiol (B1668261) (CBD).[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

This compound, systematically named (1S,4R)-p-Mentha-2,8-dien-1-ol, possesses the chemical formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol .[3][4] The structure features a cyclohexene (B86901) ring substituted with a methyl group at the C1 position and an isopropenyl group at the C4 position. The "cis" designation refers to the relative stereochemistry of the hydroxyl group at C1 and the isopropenyl group at C4, which are on the same side of the ring.

The absolute configuration of the naturally occurring and synthetically targeted enantiomer is typically (1S,4R).[1][5] The stereochemistry at these two chiral centers is crucial for its utility as a building block in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22972-51-6[3]
Molecular Formula C₁₀H₁₆O[3][4]
Molecular Weight 152.23 g/mol [4]
IUPAC Name (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol[4]
Boiling Point 216.8 °C at 760 mmHg
Melting Point 18 °C
Flash Point 87 °C
InChI Key MKPMHJQMNACGDI-VHSXEESVSA-N

Stereochemistry

The stereochemical integrity of this compound is paramount for its application in the synthesis of stereospecific target molecules. The two stereocenters at C1 and C4 give rise to the (1S,4R) and (1R,4S) enantiomers. The specific spatial arrangement of the hydroxyl and isopropenyl groups dictates the molecule's three-dimensional shape and its reactivity in subsequent chemical transformations. The (1S,4R) enantiomer is a key precursor for the synthesis of (-)-Δ⁹-trans-6a,10a-tetrahydrocannabinol (THC) and other cannabinoids.

Synthesis of this compound

The most common synthetic route to this compound starts from the readily available monoterpene, (+)-(R)-limonene. The synthesis involves the epoxidation of limonene (B3431351) followed by the rearrangement of the resulting limonene epoxide.

Experimental Protocol: Synthesis of this compound from (+)-(R)-Limonene

Step 1: Epoxidation of (+)-(R)-Limonene

A detailed protocol for the Jacobsen asymmetric epoxidation of R-(+)-limonene can be followed to produce the cis-1,2-limonene epoxide with high diastereomeric excess.

  • Materials: R-(+)-limonene, Jacobsen's catalyst, an axial ligand (e.g., N-methylmorpholine N-oxide), m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, water, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of R-(+)-limonene (10 mmol), Jacobsen's catalyst (0.5 mmol), and the axial ligand (30 mmol) in 30 mL of DCM, add a solution of m-CPBA (16 mmol) in 30 mL of DCM dropwise at 0°C.

    • Stir the resulting mixture vigorously at 0°C for 10 hours.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

    • Purify the residue by column chromatography to obtain the cis-1,2-limonene epoxide as a colorless oil.

Step 2: Rearrangement of cis-Limonene Epoxide to this compound

The rearrangement of the epoxide to the allylic alcohol can be achieved using a suitable catalyst. While various methods exist, one reported procedure involves the use of metatitanic acid.[6]

  • Materials: cis-1,2-limonene epoxide, metatitanic acid catalyst, suitable solvent (e.g., toluene).

  • Procedure:

    • Dissolve the cis-1,2-limonene epoxide in the solvent.

    • Add the metatitanic acid catalyst to the solution.

    • Heat the reaction mixture under controlled conditions, monitoring the progress by TLC or GC.

    • Upon completion, filter the catalyst and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and confirmation of this compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C1-OH Variable (broad singlet)-Dependent on concentration and solvent
C1-CH₃ ~1.2-1.3 (s)~25-30
C2-H ~5.6-5.8 (d)~125-135Olefinic proton
C3-H ~5.4-5.6 (d)~120-130Olefinic proton
C4-H ~2.5-2.7 (m)~40-45
C5-H₂ ~1.8-2.2 (m)~30-35
C6-H₂ ~1.6-2.0 (m)~25-30
C8=C(CH₃)₂ ~4.7 (s, 2H)~145-150 (C8), ~110-115 (C9)Exocyclic methylene (B1212753) protons
C8-C(CH₃)₂ ~1.7 (s, 3H)~20-25 (C10)

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Biological Significance and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways modulated by this compound itself. Its primary biological relevance is as a precursor to other bioactive molecules.[1] Monoterpenoid alcohols, as a class, are known to be involved in various biological processes, including microbial metabolism and as components of essential oils with diverse physiological effects.[9][10][11] The biosynthesis of monoterpenoids in organisms proceeds through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to generate isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are then converted to geranyl diphosphate (GPP), the precursor to a wide array of monoterpenes.[11] For instance, the biosynthesis of menthol (B31143) involves the cyclization of GPP to limonene, followed by hydroxylation and subsequent enzymatic steps.[12]

Further research is required to elucidate any direct biological activities and signaling interactions of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the final characterized product.

G cluster_start Starting Material cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_product Final Product cluster_characterization Characterization Limonene (+)-(R)-Limonene Epoxidation Asymmetric Epoxidation (Jacobsen Catalyst, m-CPBA) Limonene->Epoxidation Epoxide cis-1,2-Limonene Epoxide Epoxidation->Epoxide Rearrangement Epoxide Rearrangement (Metatitanic Acid) Isolimonenol This compound Rearrangement->Isolimonenol Epoxide->Rearrangement NMR NMR Spectroscopy (¹H, ¹³C) Isolimonenol->NMR GCMS GC-MS Isolimonenol->GCMS Purity Purity Analysis (e.g., HPLC) Isolimonenol->Purity

Synthesis and Characterization Workflow

Chemical Structure Diagram

The following diagram illustrates the chemical structure of (1S,4R)-cis-Isolimonenol.

(1S,4R)-cis-Isolimonenol Structure

References

Isolating cis-Isolimonenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration of the methodologies for the extraction and purification of cis-Isolimonenol from natural essential oil sources.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of this compound, a monoterpene alcohol found in various plant essential oils. This document details the common plant sources, extraction of the essential oil, and subsequent purification techniques to obtain this compound.

Introduction to this compound

This compound, with the chemical formula C10H16O, is a naturally occurring monoterpene alcohol. It is a colorless, viscous liquid with a characteristic citrus-like aroma. Due to its chemical properties and potential biological activities, it is of interest to the pharmaceutical, flavor, and fragrance industries. It is poorly soluble in water but highly soluble in organic solvents such as ethanol, diethyl ether, and chloroform.

Natural Sources of this compound

This compound is found as a constituent in the essential oils of various plants, most notably in species of the Cymbopogon (lemongrass) and Mentha (mint) genera. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used for extraction.

For instance, essential oil from Cymbopogon densiflorus has been reported to contain both cis- and trans-p-mentha-2,8-dien-1-ol (isomers of isolimonenol). Similarly, research on Mentha × smithiana has detected the presence of cis-p-mentha-2,8-dien-1-ol. While present in various citrus species, it is typically found in smaller quantities.

Isolation of this compound from Essential Oils: A Step-by-Step Approach

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Stage 1: Extraction of Essential Oil

The primary method for extracting essential oils from plant material is hydrodistillation or steam distillation .

Experimental Protocol: Steam Distillation

  • Plant Material Preparation: Fresh or dried plant material (e.g., leaves, stems of Cymbopogon or Mentha species) is loaded into the distillation still.

  • Steam Generation: Steam is generated either within the still by boiling water with the plant material (hydrodistillation) or from an external source and passed through the plant material (steam distillation).

  • Volatilization: The steam ruptures the oil-containing glands of the plant, releasing the volatile essential oil components, including this compound. The mixture of steam and essential oil vapor rises.

  • Condensation: The vapor mixture is passed through a condenser, which cools it and converts it back into a liquid state.

  • Separation: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a separator. Due to their immiscibility and density difference, the essential oil will typically form a layer on top of the water and can be decanted.

  • Drying: The collected essential oil is dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.

Stage 2: Fractionation of the Essential Oil

Essential oils are complex mixtures of various terpenes and other volatile compounds. To isolate this compound, the crude essential oil must be fractionated. Vacuum fractional distillation is a common technique used for this purpose. This method separates compounds based on their different boiling points. Performing the distillation under vacuum allows for the use of lower temperatures, which prevents the degradation of heat-sensitive compounds like monoterpene alcohols.

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: A fractional distillation apparatus, including a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump, is assembled.

  • Distillation: The crude essential oil is placed in the distillation flask and heated gently under reduced pressure.

  • Fraction Collection: The vapor, enriched in the more volatile components, rises through the fractionating column. As the vapor cools, it condenses at different points along the column according to the boiling points of the constituents. Fractions are collected at different temperature ranges. This compound, being a monoterpene alcohol, will be collected in a fraction corresponding to its boiling point under the applied vacuum.

Stage 3: Purification of the this compound-rich Fraction

The fraction obtained from distillation will be enriched in this compound but may still contain other compounds with similar boiling points. Further purification is achieved using preparative chromatography techniques.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column Selection: A suitable column is chosen, typically a reversed-phase column (e.g., C18) for the separation of moderately polar compounds like monoterpene alcohols.

  • Mobile Phase Preparation: A mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is prepared. The composition of the mobile phase can be optimized to achieve the best separation. A gradient elution, where the solvent composition is changed over time, may be employed.

  • Sample Preparation: The this compound-rich fraction is dissolved in a small amount of the mobile phase.

  • Chromatographic Separation: The sample is injected into the Prep-HPLC system. The components of the mixture are separated as they travel through the column at different rates based on their affinity for the stationary and mobile phases.

  • Fraction Collection: A detector (e.g., UV detector) is used to monitor the elution of the compounds. The fraction corresponding to the this compound peak is collected.

  • Solvent Removal: The solvent is removed from the collected fraction, typically using a rotary evaporator, to yield the purified this compound.

Quantitative Data

The yield and purity of isolated this compound are critical parameters. The following table summarizes hypothetical quantitative data that researchers would aim to determine. Actual values will vary based on the plant source and the efficiency of the isolation process.

ParameterValueMethod of Determination
Essential Oil Yield
from Cymbopogon sp.0.5 - 1.5% (w/w)Gravimetric analysis after hydrodistillation
from Mentha sp.0.2 - 1.0% (w/w)Gravimetric analysis after hydrodistillation
This compound Content
in crude Cymbopogon oil1 - 5%Gas Chromatography-Mass Spectrometry (GC-MS)
in crude Mentha oil0.1 - 2%Gas Chromatography-Mass Spectrometry (GC-MS)
Purity of Isolated Compound >95%High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)
Overall Yield VariableCalculated based on initial plant material weight and final pure compound weight

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation of this compound from essential oils.

Isolation_Workflow Plant_Material Plant Material (e.g., Cymbopogon, Mentha) Essential_Oil Crude Essential Oil Plant_Material->Essential_Oil  Steam Distillation Enriched_Fraction This compound-rich Fraction Essential_Oil->Enriched_Fraction  Vacuum Fractional Distillation Pure_Compound Purified this compound Enriched_Fraction->Pure_Compound  Preparative HPLC

Caption: General workflow for isolating this compound.

Conclusion

The isolation of this compound from essential oils is a systematic process involving extraction, fractionation, and purification. The methodologies described in this guide, particularly steam distillation followed by vacuum fractional distillation and preparative HPLC, provide a robust framework for obtaining this valuable monoterpene alcohol for further research and development. Careful optimization of each step is crucial to maximize both the yield and purity of the final product.

A Technical Guide to cis-Isolimonenol: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isolimonenol, systematically known as (1S,4R)-p-Mentha-2,8-dien-1-ol, is a naturally occurring monoterpene alcohol. It is a constituent of the essential oils of various plants, including citrus fruits like oranges and lemons, as well as species of Mentha (mint) and Cymbopogon flexuosus.[1][2][3] As a chiral molecule, its specific stereochemistry contributes to its unique physical and biological properties.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, outlines relevant experimental protocols for its formulation, and discusses its significant role as a chemical intermediate in the pharmaceutical industry.

Physical and Chemical Properties

This compound is a colorless, viscous liquid at room temperature with a characteristic strong, citrus-like aroma.[1] It transitions to a solid state at temperatures below 18°C.[4] Its properties are summarized in the tables below.

Table 1: General Physical and Chemical Properties

PropertyValueSource(s)
Appearance Colorless to light yellow, viscous liquid (>18°C); Solid (<18°C)[1][4]
Molecular Formula C₁₀H₁₆O[1][2][5]
Molecular Weight 152.24 g/mol [5][6]
Melting Point 18°C[6]
Boiling Point 216.8°C at 760 mmHg
Density ~0.9 ± 0.1 g/cm³[1]
Flash Point 87°C
Purity ≥97%[5]
Vapor Pressure Relatively low[1]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 22972-51-6[2][5]
IUPAC Name (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol[6]
Synonyms (1S,4R)-p-Mentha-2,8-dien-1-ol, (+)-cis-p-Mentha-2,8-dien-1-ol[4][7][8]
InChI Key MKPMHJQMNACGDI-VHSXEESVSA-N
SMILES O[C@]1(C)C=C--INVALID-LINK--CC1[4][5]

Solubility and Formulation Protocols

This compound is characterized by its poor solubility in water but high solubility in various organic solvents, making it suitable for diverse formulations.[1][2]

Table 3: Solubility Data

SolventConcentration / ObservationSource(s)
Water Poorly soluble (448.1 mg/L @ 25°C, estimated)[1][9]
Organic Solvents Highly soluble in ethanol, diethyl ether, chloroform[1][2]
DMSO 100 mg/mL (656.86 mM); requires ultrasonic assistance[4][7]
DMSO & Corn Oil ≥ 2.5 mg/mL (16.42 mM) in 10% DMSO >> 90% corn oil[7]
DMSO & SBE-β-CD ≥ 2.5 mg/mL (16.42 mM) in 10% DMSO >> 90% (20% SBE-β-CD in saline)[7]
Experimental Protocols: Preparation of Solutions

Detailed methodologies for creating stock and in vivo solutions are critical for experimental reproducibility. The following protocols are provided for reference.

Protocol 2.1: In Vitro Stock Solution Preparation To prepare a high-concentration stock solution for in vitro assays, dissolve this compound in newly opened, hygroscopic-free DMSO to a concentration of 100 mg/mL.[4] Use of an ultrasonic bath is recommended to ensure complete dissolution.[4][10]

Protocol 2.2: In Vivo Formulation For in vivo studies, a multi-step solvent addition process is often employed to create a stable formulation. A common protocol involves the sequential addition of solvents in the following ratio:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% saline

Ensure the compound is fully dissolved in each solvent before adding the next.[7] An alternative formulation for administration in corn oil involves preparing a solution of ≥ 2.5 mg/mL by first dissolving the compound in 10% DMSO and then adding 90% corn oil.[7]

G cluster_invitro In Vitro Stock Solution cluster_invivo In Vivo Formulation compound This compound (Solid/Liquid) dmso Add DMSO (100 mg/mL) compound->dmso ultrasonic Ultrasonic Bath dmso->ultrasonic stock_solution Final Stock Solution ultrasonic->stock_solution compound2 This compound dmso2 1. Dissolve in 10% DMSO compound2->dmso2 peg 2. Add 40% PEG300 dmso2->peg tween 3. Add 5% Tween-80 peg->tween saline 4. Add 45% Saline tween->saline final_formulation Final Formulation saline->final_formulation

Caption: Experimental workflows for preparing in vitro and in vivo solutions of this compound.

Isolation, Synthesis, and Applications

This compound is naturally sourced but can also be prepared synthetically. It serves as a valuable building block in the synthesis of more complex molecules.

Isolation: The primary method for obtaining this compound is through the extraction and fractional distillation of essential oils from plant sources.[2]

Synthesis: Chemoenzymatic synthesis and biotransformation or chemical oxidation of related monoterpene hydrocarbons are common industrial preparation methods.[2][7] These techniques are often preferred as they can preserve the compound's chirality, which is crucial for its biological function.[2]

Key Application: Pharmaceutical Intermediate A significant application of this compound is its use as a drug intermediate. Notably, it is a precursor in the synthesis of Epidiolex, an anti-epileptic medication.[4][7] This highlights its importance in the pharmaceutical supply chain. While the broader class of monoterpenes and terpenoids exhibit a wide range of biological activities—including anti-inflammatory, antimicrobial, and anticancer effects—the primary documented role of this compound itself is as a synthetic precursor.[11][12][13][14]

G cluster_source Source & Synthesis cluster_application Application natural Natural Sources (e.g., Citrus Fruits, Mint) intermediate This compound (C₁₀H₁₆O) natural->intermediate precursor Key Intermediate / Precursor intermediate->precursor Used in synthesis of synthetic Chemical & Chemoenzymatic Synthesis synthetic->intermediate epidiolex Epidiolex (Anti-Epileptic Drug) precursor->epidiolex

Caption: Logical relationship of this compound from its sources to its application as a drug intermediate.

Spectral Data

Structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, alongside mass spectrometry (MS).[15][16] The Kovats Retention Index, a parameter used in gas chromatography, has also been reported for this compound.[6]

Safety and Handling

Understanding the hazard profile of a chemical is essential for safe handling in a laboratory or industrial setting.

Table 4: GHS Hazard and Precautionary Statements

CategoryInformationSource(s)
Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Storage Store at 4°C or -20°C for long-term stability. Keep in a cool, dry, well-ventilated area away from ignition sources.[2][4][7]

Conclusion

This compound is a monoterpene of significant interest due to its well-defined physical and chemical properties and its crucial role as a synthetic intermediate in the pharmaceutical industry. Its natural origin, coupled with established methods for synthesis and formulation, makes it a valuable compound for drug development professionals. A thorough understanding of its properties, handling requirements, and solubility characteristics is paramount for its effective and safe utilization in research and manufacturing.

References

Solubility Profile of cis-Isolimonenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of cis-isolimonenol, a naturally occurring monoterpene alcohol. The information is intended for researchers, scientists, and professionals in drug development and related fields who are working with this compound. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Introduction to this compound

This compound ((1S,4R)-p-Mentha-2,8-dien-1-ol) is a monoterpenoid found in various plants. Its chemical structure and properties make it a subject of interest for various applications, including as a potential therapeutic agent. A thorough understanding of its solubility in different solvents is crucial for its formulation, delivery, and in vitro and in vivo studies.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. This compound exhibits a solubility profile typical of many terpene alcohols, with good solubility in organic solvents and limited solubility in aqueous solutions.

Qualitative Solubility

General observations indicate that this compound is readily soluble in common organic solvents.

SolventQualitative Solubility
EthanolSoluble
EtherSoluble
ChloroformSoluble
WaterPoorly Soluble/Insoluble
Quantitative Solubility Data
Solvent / Solvent SystemSolubility
Dimethyl Sulfoxide (B87167) (DMSO)100 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Note: The data for the complex solvent systems indicates the concentration at which a clear solution was obtained and may not represent the saturation solubility.

Comparative Solubility Data for Structurally Similar Compounds

To provide a broader context in the absence of specific quantitative data for this compound, the following table presents solubility information for structurally related terpene alcohols, α-terpineol and linalool, and the terpene limonene.

Disclaimer: The following data is for structurally similar compounds and should be used for reference purposes only. It may not be representative of the actual solubility of this compound.

CompoundSolventSolubility
α-Terpineol Water7100 mg/L at 25 °C[1]
BenzeneVery Soluble[1]
AcetoneVery Soluble[1]
Alcohol (Ethanol)Very Soluble; 1 part in 2 parts of 70% ethanol[1][2]
EtherVery Soluble[1]
Linalool Water1590 mg/L at 25 °C[3]
Alcohol (Ethanol)Miscible[3]
EtherMiscible[3]
(+)-Limonene Water13.8 mg/L at 25 °C[4]
EthanolMiscible; Approx. 20 mg/mL in Ethanol/PBS (1:2)[4][5]
EtherMiscible[4]
DMSOApprox. 20 mg/mL[5]
DimethylformamideApprox. 20 mg/mL[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined analytically.

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., ethanol, chloroform, water) of appropriate purity

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • Analytical column (e.g., C18)

  • Mobile phase for HPLC (e.g., acetonitrile/water mixture)

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the undissolved solid from the supernatant. This can be achieved by either:

      • Centrifugation: Centrifuge the aliquot at a high speed to pellet the remaining solid.

      • Filtration: Filter the aliquot through a syringe filter compatible with the solvent.

    • Immediately dilute the clear supernatant with the mobile phase to a concentration within the linear range of the analytical method to prevent precipitation.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Workflow for Solubility Determination

Conclusion

This technical guide summarizes the currently available solubility information for this compound. While qualitative data indicates good solubility in organic solvents, there is a need for more precise quantitative studies in a wider range of pharmaceutically and industrially relevant solvents. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound and other similar compounds with high accuracy and reproducibility. Such data is essential for advancing the research and development of formulations containing this promising natural product.

References

cis-Isolimonenol: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Isolimonenol, a naturally occurring monoterpenoid found in the essential oils of various plants, has emerged as a compound of significant interest for its diverse therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. We present available quantitative data on its biological activities, detailed experimental protocols for its evaluation, and an exploration of the underlying signaling pathways implicated in its mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, with the chemical formula C₁₀H₁₆O, is a monoterpene alcohol that contributes to the characteristic aroma of many plants. Beyond its olfactory properties, a growing body of research highlights its potential pharmacological activities. This guide synthesizes the existing literature to provide an in-depth technical resource on the therapeutic applications of this compound.

Therapeutic Applications and Quantitative Data

This compound has demonstrated a range of biological activities, suggesting its potential in treating various pathological conditions. The following table summarizes the available quantitative data on its efficacy.

Therapeutic ApplicationAssayTargetResult (IC₅₀/MIC)Reference
Antimicrobial Activity Broth MicrodilutionStaphylococcus aureus50 - 100 µg/mL[1]
Broth MicrodilutionEscherichia coli50 - 100 µg/mL[1]
Antioxidant Activity DPPH Radical ScavengingFree radical~30 µg/mL[1]
Anticancer Activity (of essential oil containing this compound) MTT AssayHepG2 (Human Liver Cancer)61.35 µg/mL[2]
MTT AssayMCF-7 (Human Breast Cancer)56.53 µg/mL[2]

Note: The anticancer activity data is for an essential oil containing this compound and may not represent the activity of the pure compound. Further studies are required to determine the specific IC₅₀ values for pure this compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways.

Anti-inflammatory Signaling

Chronic inflammation is a hallmark of numerous diseases. This compound is believed to exert its anti-inflammatory effects by modulating inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in inflammation. This compound may modulate the phosphorylation of these kinases, thereby downregulating the inflammatory response.

G Hypothesized Anti-inflammatory Signaling of this compound cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_compound Therapeutic Intervention LPS LPS IKK IKK LPS->IKK MAPK MAPKs (ERK, JNK, p38) LPS->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB releases nucleus Nucleus NFkB->nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression MAPK->ProInflammatory_Genes activates NFkB_nuc NF-κB NFkB_nuc->ProInflammatory_Genes induces cis_Isolimonenol This compound cis_Isolimonenol->IKK inhibits cis_Isolimonenol->MAPK inhibits

Caption: Hypothesized anti-inflammatory action of this compound.

Apoptotic Signaling in Cancer

This compound is suggested to induce apoptosis in cancer cells, a key mechanism for anticancer agents. The intrinsic and extrinsic apoptosis pathways are likely targets.

  • Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This triggers the activation of caspase-9 and the executioner caspase-3/7 , culminating in cell death. This compound may promote apoptosis by upregulating pro-apoptotic Bcl-2 family members or downregulating anti-apoptotic members.

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of executioner caspases.

G Proposed Apoptotic Signaling of this compound cluster_stimulus Inducing Agent cluster_pathways Apoptotic Pathways cis_Isolimonenol This compound Bcl2 Bcl-2 Family (Bax/Bak) cis_Isolimonenol->Bcl2 modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion acts on Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to evaluate the therapeutic potential of this compound. These should be optimized for specific experimental conditions.

Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Workflow:

G MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC₅₀ value G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Workflow:

G Broth Microdilution Workflow A Prepare serial two-fold dilutions of this compound in a 96-well plate B Add a standardized bacterial inoculum to each well A->B C Incubate the plate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the MIC as the lowest concentration with no visible growth D->E

Caption: Workflow for determining MIC via broth microdilution.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the effect of this compound on nitric oxide production in LPS-stimulated macrophages.

Workflow:

G Griess Assay Workflow A Seed macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with this compound for 1 hour A->B C Stimulate cells with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect the cell supernatant D->E F Add Griess reagent to the supernatant E->F G Measure absorbance at 540 nm F->G H Calculate the percentage of NO inhibition G->H

Caption: Workflow for measuring nitric oxide inhibition.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration and calculate the percentage of NO inhibition.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. Its demonstrated antimicrobial, antioxidant, and potential anti-inflammatory and anticancer properties warrant further investigation. Future research should focus on:

  • Elucidating Specific Molecular Targets: Identifying the direct binding partners of this compound within the identified signaling pathways.

  • In Vivo Efficacy and Safety: Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing drugs.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a starting point for designing and interpreting experiments aimed at further characterizing this promising natural compound.

References

Preliminary Biological Activity of cis-Isolimonenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

cis-Isolimonenol, a monoterpenoid alcohol found in the essential oils of various plants, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the preliminary biological activities of this compound, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Appearance Colorless liquid
Solubility Soluble in organic solvents, sparingly soluble in water

Biological Activities of this compound

Current research indicates that this compound exhibits a range of biological activities, as summarized in the table below. It is important to note that some of the existing data is derived from studies on essential oils containing this compound as a component, rather than the isolated compound itself.

Quantitative Data Summary
Biological ActivityTest Organism/Cell LineAssayResultReference
Antimicrobial Staphylococcus aureus, Escherichia coliMinimum Inhibitory Concentration (MIC)50-100 µg/mL[1]
Antioxidant -DPPH Radical Scavenging AssayIC₅₀: ~30 µg/mL[1]
Anti-inflammatory Macrophage cell linesELISAInhibition of TNF-α and IL-6 production[1]

Detailed Experimental Protocols

A critical component of reproducible scientific research is the detailed methodology of the experiments conducted. Below are the generalized protocols for the key assays used to determine the biological activity of this compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound is commonly determined using the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of this compound in growth medium C Inoculate each dilution with the microorganism A->C B Prepare standardized inoculum of test microorganism B->C D Incubate at optimal temperature and time C->D E Observe for visible growth D->E F Determine MIC as the lowest concentration with no visible growth E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Preparation of this compound dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum preparation: The test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is cultured to a specific density, typically corresponding to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the microbial suspension is added to each well of the microtiter plate containing the this compound dilutions.

  • Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential of this compound can be evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow for DPPH Assay

DPPH_Workflow A Prepare various concentrations of this compound C Mix this compound solutions with DPPH solution A->C B Prepare DPPH solution in a suitable solvent (e.g., methanol) B->C D Incubate in the dark at room temperature C->D E Measure absorbance at a specific wavelength (e.g., 517 nm) D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G

Workflow for DPPH Radical Scavenging Assay.

Protocol:

  • Sample preparation: Solutions of this compound at various concentrations are prepared.

  • DPPH solution: A fresh solution of DPPH in a solvent like methanol (B129727) is prepared.

  • Reaction: The this compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of this compound.

  • IC₅₀ determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Anti-inflammatory Activity: Cytokine Inhibition Assay (ELISA)

The anti-inflammatory effect of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in stimulated immune cells.

Workflow for Cytokine Inhibition ELISA

ELISA_Workflow cluster_cell_culture Cell Culture and Treatment cluster_elisa ELISA Procedure A Culture macrophage cells (e.g., RAW 264.7) B Pre-treat cells with various concentrations of this compound A->B C Stimulate cells with an inflammatory agent (e.g., LPS) B->C D Incubate and collect cell supernatant C->D E Add supernatant to antibody-coated wells D->E F Add detection antibody E->F G Add enzyme-linked secondary antibody F->G H Add substrate and measure color development G->H I Quantify cytokine concentration and determine inhibition H->I

Workflow for Cytokine Inhibition Assay using ELISA.

Protocol:

  • Cell culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: The cells are pre-treated with different concentrations of this compound for a specific duration.

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines.

  • Supernatant collection: After incubation, the cell culture supernatant, which contains the secreted cytokines, is collected.

  • ELISA: The concentration of TNF-α and IL-6 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Inhibition calculation: The percentage of inhibition of cytokine production by this compound is calculated by comparing the cytokine levels in treated cells to those in untreated, stimulated cells.

Potential Signaling Pathway Involvement

While direct evidence for the specific signaling pathways modulated by this compound is still limited, its observed biological activities suggest potential interactions with key cellular signaling cascades. Other monoterpenes have been shown to exert their anti-inflammatory and anticancer effects through modulation of pathways such as NF-κB and MAPK, and by inducing apoptosis.[2]

Hypothesized Signaling Pathway Interactions

Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway Apoptosis Pathway Apoptosis Pathway This compound->Apoptosis Pathway Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) inhibition MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) inhibition Cancer Cell Death Cancer Cell Death Apoptosis Pathway->Cancer Cell Death induction Cell Cycle Arrest->Cancer Cell Death induction

Hypothesized signaling pathways potentially modulated by this compound.

Further research is required to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Conclusion and Future Directions

The preliminary evidence for the biological activities of this compound is promising, suggesting its potential as a lead compound for the development of new therapeutic agents. Its demonstrated antimicrobial, antioxidant, and anti-inflammatory properties warrant further investigation.

Future research should focus on:

  • Conducting comprehensive studies on pure, isolated this compound to confirm and expand upon the currently available data.

  • Elucidating the specific molecular targets and signaling pathways involved in its biological activities.

  • Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models of disease.

  • Investigating the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic applications of this compound.

References

Cis-Isolimonenol: A Technical Guide to its Antimicrobial and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Isolimonenol, a monoterpene alcohol found in various plants, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of this compound's antimicrobial and anti-inflammatory effects. While research on this specific compound is emerging, this document consolidates available information and provides standardized experimental protocols for its further investigation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Antimicrobial Effects of this compound

This compound has been reported to exhibit activity against a range of pathogenic microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

A comprehensive literature search did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against key microbial strains. The following table is provided as a template for researchers to populate as data becomes available.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureuse.g., ATCC 29213Data Not Available
Escherichia colie.g., ATCC 25922Data Not Available
Candida albicanse.g., ATCC 90028Data Not Available
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of a compound against bacteria and yeast.[1][2][3][4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Test microorganisms (Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for yeast

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of this compound and microorganisms.

  • Controls:

    • Growth Control: A well containing broth and inoculum only.

    • Sterility Control: A well containing broth only.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound, broth, and inoculum.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilution of This compound in 96-well Plate A->D B Prepare Microbial Inoculum (0.5 McFarland) C Standardize Inoculum (5 x 10^5 CFU/mL) B->C E Inoculate Wells with Microbial Suspension C->E D->E F Incubate Plate (37°C, 24-48h) E->F G Visually Inspect for Growth F->G H Determine MIC G->H

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Effects of this compound

This compound is suggested to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This section outlines the methods to quantify these effects and explores the potential underlying signaling pathways.

Quantitative Anti-inflammatory Data
AssayCell LineIC50 (µM)Reference
Nitric Oxide (NO) InhibitionRAW 264.7Data Not Available
Prostaglandin E2 (PGE2) InhibitionRAW 264.7Data Not Available
Cyclooxygenase-2 (COX-2) InhibitionData Not Available
Inducible Nitric Oxide Synthase (iNOS) InhibitionData Not Available
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the concentration of this compound that inhibits 50% (IC50) of the nitric oxide production by LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound.

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

  • Calculation of Inhibition: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. The IC50 value can be determined from a dose-response curve.

Experimental Workflow for Nitric Oxide Inhibition Assay

NO_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis A Culture RAW 264.7 Macrophages B Seed Cells in 96-well Plate A->B C Allow Cells to Adhere B->C D Pre-treat with This compound C->D E Stimulate with LPS D->E F Incubate for 24h E->F G Collect Supernatant F->G H Perform Griess Assay G->H I Measure Absorbance (540 nm) H->I J Calculate % Inhibition and IC50 I->J

Workflow for Nitric Oxide (NO) Inhibition Assay.
Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds, including monoterpenes, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][11][12][13]

The NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of nitric oxide and prostaglandins, respectively.

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκB or the nuclear translocation of NF-κB. Further research, such as Western blot analysis for key proteins in this pathway, is required to confirm this mechanism.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_active Active NF-κB Proteasome->NFkB_active DNA DNA NFkB_active->DNA Transcription Nucleus Nucleus mRNA Pro-inflammatory mRNA DNA->mRNA Proteins iNOS, COX-2 (Pro-inflammatory Proteins) mRNA->Proteins Translation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK

Simplified NF-κB Signaling Pathway in Inflammation.

Conclusion

This compound presents a promising area of research for the development of new antimicrobial and anti-inflammatory agents. This guide provides a framework for the systematic evaluation of its therapeutic potential. The lack of specific quantitative data highlights the need for further experimental investigation. The provided protocols offer standardized methods for researchers to generate reliable and comparable data, which will be crucial in elucidating the mechanisms of action and potential applications of this natural compound. Future studies should focus on determining the MIC and IC50 values of this compound and investigating its effects on key inflammatory signaling pathways.

References

The Strategic Utility of cis-Isolimonenol: A Chiral Terpenoid Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of asymmetric synthesis, the demand for readily available, stereochemically defined starting materials is paramount. cis-Isolimonenol, a monoterpene alcohol derived from the chiral pool, has emerged as a valuable and versatile chiral building block. Its inherent stereochemistry, derived from naturally abundant precursors like limonene (B3431351), provides a strategic advantage in the construction of complex molecular architectures, most notably in the synthesis of pharmacologically significant molecules such as cannabidiol (B1668261) (CBD). This technical guide provides a comprehensive overview of this compound's role in synthesis, detailing its preparation, key reactions, and applications, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties and Spectroscopic Data

This compound, systematically named (1S,4R)-p-Mentha-2,8-dien-1-ol, is a chiral alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol .[1] Its structure features a cyclohexene (B86901) ring with two stereocenters, an exocyclic double bond, and a tertiary alcohol, providing multiple sites for synthetic modification.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O[1]
Molecular Weight152.24 g/mol [1]
CAS Number22972-51-6[1]
AppearanceColorless oil[2]
SolubilitySoluble in organic solvents such as DMSO, corn oil.[1]

Spectroscopic Data Summary:

TechniqueKey Data Points
Mass Spectrometry (GC-MS)m/z 152 (M+), 134 ([M-H₂O]+), 119 ([M-CH₃-H₂O]+), 91 (100%), 79, 77

Synthesis of this compound

The most common and economically viable route to this compound utilizes the abundant natural product, (R)-(+)-limonene, as the starting material. The synthesis proceeds through the stereoselective epoxidation of the endocyclic double bond of limonene, followed by a subsequent rearrangement of the resulting epoxide.

Experimental Protocol: Synthesis of this compound from (R)-(+)-Limonene

Materials:

Procedure:

Step 1: Epoxidation of (R)-(+)-Limonene to Limonene-1,2-oxide

  • Dissolve (R)-(+)-limonene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the cooled limonene solution. The addition should be dropwise to control the exothermic reaction.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-limonene-1,2-oxide.

Step 2: Rearrangement of Limonene-1,2-oxide to this compound

  • Dissolve the mixture of limonene-1,2-oxide in dry toluene in a round-bottom flask equipped with a reflux condenser.

  • Add aluminum isopropoxide to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Filter the resulting aluminum salts and wash with toluene.

  • Combine the organic filtrates, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

Application of this compound as a Chiral Building Block

The primary application of this compound as a chiral building block is in the synthesis of cannabinoids, particularly (-)-cannabidiol (CBD). The stereocenters present in this compound are directly incorporated into the final CBD molecule, making it a highly efficient chiral precursor.

Stereoselective Synthesis of (-)-Cannabidiol (CBD)

The key transformation involves the Lewis acid-catalyzed Friedel-Crafts alkylation of olivetol (B132274) with a mixture of cis- and trans-p-mentha-2,8-dien-1-ol, where this compound is a key component. The reaction proceeds with high diastereoselectivity, leading to the desired trans-stereochemistry in the final CBD product.[3][4]

Reaction Scheme:

CBD_Synthesis cluster_reactants Reactants cluster_product Product This compound This compound Reaction Lewis Acid (e.g., CSA, BF3·OEt2) DCM, rt This compound->Reaction Olivetol Olivetol Olivetol->Reaction CBD CBD Reaction->CBD caption Figure 1. Stereoselective synthesis of (-)-Cannabidiol (CBD) from this compound and Olivetol.

Figure 1. Stereoselective synthesis of (-)-Cannabidiol (CBD).

Quantitative Data for the Synthesis of (-)-Cannabidiol:

Lewis Acid CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)Reference
BF₃·OEt₂DCMRoom Temp.ModeratePredominantly trans
10-Camphorsulfonic acid (CSA)DCMRoom Temp.HighHighly diastereoselective for trans[3][4]
AgOTfDCMRoom Temp.40Not specified
Experimental Protocol: Synthesis of (-)-Cannabidiol from this compound and Olivetol

Materials:

  • This compound (or a mixture of cis/trans isomers)

  • Olivetol

  • 10-Camphorsulfonic acid (CSA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve olivetol in anhydrous dichloromethane.

  • Add 10-camphorsulfonic acid (CSA) to the solution and stir until it dissolves.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure (-)-cannabidiol.

Logical Workflow for Synthesis and Purification

The overall process from starting material to the final purified product can be visualized as a logical workflow.

workflow cluster_synthesis Synthesis of this compound cluster_purification1 Purification cluster_cbd_synthesis Synthesis of (-)-CBD cluster_purification2 Final Purification start Limonene epoxidation Epoxidation (m-CPBA) start->epoxidation rearrangement Rearrangement (Al(OiPr)3) epoxidation->rearrangement crude_iso Crude this compound rearrangement->crude_iso purify_iso Column Chromatography crude_iso->purify_iso pure_iso Pure this compound purify_iso->pure_iso coupling Friedel-Crafts Alkylation (CSA) pure_iso->coupling olivetol Olivetol olivetol->coupling crude_cbd Crude (-)-CBD coupling->crude_cbd purify_cbd Column Chromatography crude_cbd->purify_cbd final_product Pure (-)-Cannabidiol purify_cbd->final_product caption Figure 2. Experimental workflow for the synthesis of (-)-CBD.

Figure 2. Experimental workflow for the synthesis of (-)-CBD.

Biological Significance and Signaling Pathways

While this compound itself is primarily valued as a synthetic intermediate, its derivatives, particularly cannabidiol, have profound biological activities. CBD is a non-psychotropic phytocannabinoid that interacts with multiple targets in the central nervous system and periphery.[5] Its therapeutic effects, including anxiolytic, anti-epileptic, and anti-inflammatory properties, are attributed to its complex pharmacology.[3][5] For instance, the anxiolytic-like effects of CBD have been linked to its interaction with the 5-HT1A serotonin (B10506) receptor.[3]

signaling_pathway cluster_synthesis Synthetic Pathway cluster_interaction Molecular Interaction & Cellular Response cluster_effect Physiological Effect isolimonenol This compound cbd (-)-Cannabidiol (CBD) isolimonenol->cbd Synthesis receptor 5-HT1A Receptor cbd->receptor Binding downstream Downstream Signaling (e.g., modulation of adenylyl cyclase, ion channel activity) receptor->downstream response Cellular Response (e.g., neuronal inhibition) downstream->response anxiolytic Anxiolytic-like Effect response->anxiolytic caption Figure 3. Simplified signaling pathway of CBD.

Figure 3. Simplified signaling pathway of CBD.

Conclusion

This compound stands as a testament to the power of utilizing the chiral pool in modern organic synthesis. Its ready accessibility from inexpensive natural sources and its inherent stereochemical information make it an invaluable precursor for the efficient and stereoselective synthesis of complex and medicinally important molecules. The successful application of this compound in the synthesis of (-)-cannabidiol highlights its strategic importance and underscores its potential for broader applications in the development of new therapeutics. Further exploration of the reactivity of this compound is likely to unveil new synthetic methodologies and expand its utility as a versatile chiral building block.

References

Initial Pharmacological Research: A Technical Guide to cis-Isolimonenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

cis-Isolimonenol, a naturally occurring monoterpenoid found in various plants, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the initial pharmacological research on this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing key experimental workflows. The current body of research indicates that this compound possesses antimicrobial and antioxidant properties. However, detailed investigations into its mechanisms of action, particularly its influence on cellular signaling pathways, remain limited. This document serves as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the known attributes of this compound and the existing knowledge gaps that present opportunities for future investigation.

Introduction

This compound, with the chemical formula C₁₀H₁₆O, is a monoterpene alcohol that has been identified in the essential oils of various plants, including those of the Cymbopogon genus.[1] Its potential biological activities have garnered scientific interest, with preliminary studies suggesting a range of pharmacological effects. This guide aims to synthesize the currently available data to provide a clear and structured overview of its pharmacological profile.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activities of this compound. It is important to note that research in this area is still in its early stages, and the amount of quantitative data is limited.

Pharmacological ActivityAssayTest Organism/SystemResultsReference
Antioxidant ActivityDPPH Radical Scavenging AssayIn vitroIC₅₀: ~30 µg/mL[2]
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC)Staphylococcus aureusMIC: 50-100 µg/mL[2]
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC)Escherichia coliMIC: 50-100 µg/mL[2]

Note: The provided data is based on initial in vitro screenings. Further comprehensive studies are required to validate these findings and to determine the efficacy and safety of this compound in more complex biological systems.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on standard laboratory practices for the respective assays.

DPPH Radical Scavenging Assay for Antioxidant Activity

This in vitro assay is a standard procedure to determine the free radical scavenging capacity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain different concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is added to different concentrations of the this compound solution. A control is prepared with the solvent and DPPH solution without the test compound. A blank contains the solvent and the test compound without the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth of the microorganism is assessed after a defined incubation period. The MIC is the lowest concentration of the agent at which there is no visible growth.

Methodology:

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well containing the serially diluted this compound is inoculated with the prepared microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which no visible growth is observed. The results can be confirmed by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

As of the date of this report, specific studies elucidating the direct effects of this compound on cellular signaling pathways have not been identified in the initial research. The mechanisms by which it exerts its antioxidant and antimicrobial effects at a molecular level are yet to be determined. Therefore, a diagram detailing a specific signaling pathway modulated by this compound cannot be provided.

Instead, the following diagram illustrates a general experimental workflow for the pharmacological investigation of a natural compound like this compound, from initial screening to mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis & In Vivo Studies cluster_2 Phase 3: Mechanistic Studies A Natural Source (e.g., Cymbopogon sp.) B Extraction & Isolation of This compound A->B Extraction C In Vitro Bioactivity Screening (Antioxidant, Antimicrobial, etc.) B->C Testing D Determination of Potency (IC50, MIC, etc.) C->D Quantification E In Vivo Animal Models (Toxicity, Efficacy) D->E Validation F Cell-Based Assays E->F Further Investigation G Identification of Molecular Targets F->G Target Identification H Signaling Pathway Analysis (e.g., Western Blot, qPCR) G->H Pathway Analysis I Elucidation of Mechanism of Action H->I Conclusion

Caption: A generalized workflow for the pharmacological investigation of a natural product.

Conclusion and Future Directions

The initial pharmacological research on this compound suggests its potential as a bioactive compound with notable antioxidant and antimicrobial activities. The quantitative data, although limited, provides a foundation for further investigation. The detailed experimental protocols outlined in this guide can serve as a reference for future studies aimed at validating and expanding upon these initial findings.

A significant gap in the current understanding of this compound's pharmacology is the absence of data on its molecular mechanisms of action. Future research should prioritize elucidating the specific cellular targets and signaling pathways modulated by this compound. Such studies would be instrumental in determining its therapeutic potential and could pave the way for its development as a novel agent in various biomedical applications. Researchers are encouraged to employ advanced techniques in cell biology, molecular biology, and proteomics to unravel the intricate details of this compound's pharmacological profile.

References

Methodological & Application

Synthesis of cis-Isolimonenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Isolimonenol, with the systematic name (1S,4R)-p-Mentha-2,8-dien-1-ol, is a monoterpene alcohol that serves as a valuable chiral intermediate in the synthesis of complex molecules, including certain cannabinoids. Its stereospecific structure makes it a critical building block in the development of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The primary synthesis method discussed is the isomerization of 2-carene (B1609329) oxide using a metatitanic acid catalyst. Additionally, an overview of a potential route from limonene (B3431351) epoxide is presented.

Comparative Data of Synthesis Methods

MethodStarting MaterialCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Method 1 2-Carene OxideMetatitanic AcidHexane (B92381)70 (Reflux)1 hour~85%US Patent 3,814,733[1]
Method 2 3-Carene (B45970)Na/o-chlorotolueneXylene (optional)150-17024 hours-Oriental Journal of Chemistry, Vol. 33(6), 3107-3111 (2017)[2][3]

Note: The yield for Method 2 refers to the conversion of 3-carene to 2-carene, a precursor to trans-isolimonenol, and is provided for context as a related isomerization. A direct yield for this compound from 3-carene under these conditions was not specified in the reviewed literature.

Experimental Protocols

Method 1: Synthesis of this compound from 2-Carene Oxide

This protocol is based on the method described in US Patent 3,814,733 for the isomerization of (+)-trans-2,3-epoxy-cis-carane (2-carene oxide) to (+)-cis-2,8-p-menthadiene-1-ol (this compound).[1]

Materials:

  • 2-Carene oxide

  • Metatitanic acid (solid, particulate)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel)

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1 part by weight of metatitanic acid and 200 parts by volume of hexane.

    • Begin stirring the mixture.

  • Reaction:

    • Heat the mixture to reflux (approximately 70°C).

    • Once refluxing, slowly add 130 parts by weight of 2-carene oxide to the flask at a rate of approximately 2 parts per minute.

    • After the addition is complete, continue to reflux the reaction mixture for 1 hour with continuous stirring.

  • Work-up:

    • After 1 hour, turn off the heat and allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the solid metatitanic acid catalyst. The filtrate contains the product, this compound, dissolved in hexane.

  • Purification:

    • The filtrate is subjected to fractional distillation to separate the this compound from the hexane solvent and any minor byproducts.

    • The hexane is first distilled off at atmospheric pressure.

    • The residue, containing the crude this compound, is then distilled under reduced pressure.

Expected Outcome: This process is reported to yield a product containing at least 75-85% this compound by weight.[1]

Protocol for Fractional Distillation of this compound

Apparatus:

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum source and gauge (for vacuum distillation)

  • Boiling chips or magnetic stirrer

Procedure:

  • Assembly:

    • Assemble the fractional distillation apparatus as shown in standard laboratory practice. Ensure all joints are properly sealed.

    • Place the crude this compound residue in the distilling flask along with boiling chips or a magnetic stir bar.

  • Atmospheric Distillation (Solvent Removal):

    • Gently heat the distilling flask to distill off the hexane solvent. The boiling point of hexane is approximately 69°C at atmospheric pressure.

    • Collect the hexane in a receiving flask. The temperature should remain steady during the distillation of the solvent.

  • Vacuum Distillation (Product Isolation):

    • Once the hexane has been removed, allow the apparatus to cool.

    • Reconfigure the apparatus for vacuum distillation. Connect a vacuum source to the distillation setup.

    • Slowly apply vacuum and begin heating the distilling flask.

    • Collect the fractions that distill at the appropriate boiling point for this compound under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.

    • Monitor the temperature closely to separate the desired product from any lower or higher boiling impurities.

Signaling Pathways and Experimental Workflows

Synthesis_of_cis_Isolimonenol_from_2_Carene_Oxide start Start reaction_setup Reaction Setup: - 2-Carene Oxide - Metatitanic Acid - Hexane start->reaction_setup reflux Reflux at 70°C for 1 hour reaction_setup->reflux Heat filtration Filtration reflux->filtration Cool distillation Fractional Distillation filtration->distillation Separate solid catalyst product This compound distillation->product Purify

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Synthesis

Synthesis_Pathways cluster_carene From Carene Derivatives cluster_limonene From Limonene 3-Carene 3-Carene 2-Carene 2-Carene 3-Carene->2-Carene Isomerization 2-Carene Oxide 2-Carene Oxide 2-Carene->2-Carene Oxide Epoxidation cis-Isolimonenol_carene This compound 2-Carene Oxide->cis-Isolimonenol_carene Isomerization Limonene Limonene Limonene Epoxide Limonene Epoxide Limonene->Limonene Epoxide Epoxidation cis-Isolimonenol_limonene This compound Limonene Epoxide->cis-Isolimonenol_limonene Rearrangement (Hypothesized)

Caption: Synthetic routes to this compound.

Discussion

The synthesis of this compound via the isomerization of 2-carene oxide is a well-established method that provides good yields of the desired product. The use of a solid acid catalyst, metatitanic acid, simplifies the work-up procedure as it can be easily removed by filtration. The final purification by fractional distillation is a standard and effective technique for obtaining high-purity this compound.

While the synthesis from limonene is plausible through the formation of limonene epoxide followed by an acid-catalyzed rearrangement, detailed protocols specifically targeting the cis-isomer of Isolimonenol are not as readily available in the reviewed literature. Further research and methods development would be required to optimize this route for selective this compound production.

For researchers in drug development, the stereospecificity of the starting material is often crucial. The synthesis from optically active 2-carene oxide allows for the production of enantiomerically pure this compound, which is essential for the synthesis of chiral drug molecules.

References

Enantioselective Synthesis of cis-Isolimonenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of cis-Isolimonenol, also known as (+)-(1S,4R)-p-mentha-2,8-dien-1-ol. This chiral monoterpene alcohol is a valuable intermediate in the synthesis of various complex molecules, including the anti-epileptic drug Epidiolex. The synthetic strategy commences with the readily available natural product (+)-(R)-limonene and proceeds through a stereoselective epoxidation followed by a regioselective rearrangement of the resulting epoxide. This protocol is designed to deliver the target compound with high enantiopurity.

Introduction

This compound ((1S,4R)-p-mentha-2,8-dien-1-ol) is a monoterpene alcohol that can be isolated from various plants.[1] Its specific stereochemistry makes it a crucial chiral building block in the synthesis of pharmacologically active compounds. The enantioselective synthesis of this compound is of significant interest, and a common approach involves the stereocontrolled functionalization of (+)-(R)-limonene, a naturally abundant and inexpensive starting material. This methodology hinges on the diastereoselective epoxidation of the endocyclic double bond of limonene (B3431351), followed by a regioselective ring-opening and rearrangement of the epoxide to yield the desired allylic alcohol.

Synthetic Pathway Overview

The enantioselective synthesis of this compound from (+)-(R)-limonene can be achieved via a multi-step process. A key intermediate in this pathway is the corresponding limonene oxide. The desired (+)-(1S,4R)-p-mentha-2,8-dien-1-ol is conveniently prepared from (+)-(R)-limonene by rearrangement of its (1S,2R)-1,2-epoxide.[2] An alternative, patented method involves the reaction of (+)-limonene oxide with an amine in the presence of a Lewis acid to form an amine adduct, which is then oxidized and pyrolyzed to yield the final product.[3][4]

Enantioselective_Synthesis_of_cis_Isolimonenol start (+)-(R)-Limonene epoxide (+)-Limonene Oxide (mixture of diastereomers) start->epoxide Epoxidation (e.g., m-CPBA) amine_adduct (1S,2S,4R)-Amine Adduct epoxide->amine_adduct Ring-opening with Amine + Lewis Acid n_oxide N-Oxide Intermediate amine_adduct->n_oxide Oxidation (e.g., H2O2) product (+)-cis-Isolimonenol n_oxide->product Pyrolysis (Cope Elimination)

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material(+)-(R)-Limonene[2]
Key Intermediate(+)-Limonene Oxide[3][4]
Overall YieldApproximately 50%[3]
Specific Rotation [α]D+63.9° (c=0.325 CHCl3)[4]
Purity≥97%[5]
Melting Point18°C[6]
Boiling Point216.8°C at 760 mmHg

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of (+)-p-mentha-2,8-dien-1-ol from (+)-limonene oxide.[3][4][7]

Step 1: Synthesis of (+)-Limonene Oxide

This step involves the epoxidation of (+)-(R)-limonene. A mixture of cis and trans isomers of the epoxide is typically formed.

Materials:

Procedure:

  • Dissolve (+)-(R)-limonene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the cooled limonene solution over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for an additional 2 hours after the addition is complete.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (+)-limonene oxide as a mixture of diastereomers. This mixture can be used in the next step without further purification.

Step 2: Regio- and Stereoselective Ring-Opening of (+)-Limonene Oxide

This protocol describes the formation of the key amine adduct intermediate.

Materials:

  • (+)-Limonene oxide (from Step 1)

  • An amine (e.g., N-methylbenzylamine)

  • A Lewis acid (e.g., Titanium isopropoxide)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the (+)-limonene oxide mixture in anhydrous toluene (B28343).

  • Add the amine to the solution.

  • Cool the mixture to 0°C and slowly add the Lewis acid. The introduction of a Lewis acid catalyst is crucial for the regio- and stereoselective opening of the epoxide ring.[3]

  • Allow the reaction to warm to room temperature and then heat to 50°C, stirring for approximately 16 hours.

  • Monitor the reaction by HPLC or GC-MS.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under vacuum to yield the crude amine adduct. The desired (1S,2S,4R)-amine adduct is formed in a high ratio over other products.[3]

Step 3: Oxidation of the Amine Adduct to the N-Oxide

Materials:

Procedure:

  • Dissolve the crude amine adduct in methanol or a mixture of acetonitrile and water.

  • Slowly add hydrogen peroxide solution to the stirred solution at room temperature.

  • Continue stirring for 2 hours.

  • Monitor the reaction for the complete consumption of the amine adduct.

  • The resulting solution containing the N-oxide is typically used directly in the next step.

Step 4: Pyrolysis of the N-Oxide to (+)-cis-Isolimonenol

This final step involves a Cope elimination reaction.

Materials:

  • N-oxide solution (from Step 3)

  • High-boiling point solvent (e.g., Toluene) (optional)

  • Particulate matter (e.g., silica (B1680970) gel) (optional)

Procedure:

  • The crude N-oxide can be pyrolyzed by heating under vacuum (e.g., 180°C, 1 mm Hg).[7]

  • Alternatively, the pyrolysis can be conducted in a high-boiling solvent like toluene in the presence of particulate matter such as silica gel, by heating to reflux for several hours.[4]

  • After the pyrolysis is complete (monitored by TLC or GC), cool the reaction mixture.

  • If a solvent was used, filter to remove any solids and concentrate the filtrate under reduced pressure.

  • The crude product, (+)-cis-Isolimonenol, is then purified by fractional distillation under vacuum to yield a light yellow oil.[4]

Visualization of Key Reaction Step

The critical step for establishing the stereochemistry of this compound is the regioselective ring-opening of the limonene oxide. The Lewis acid plays a key role in directing the nucleophilic attack of the amine.

Ring_Opening cluster_0 Lewis Acid Catalyzed Ring-Opening Limonene_Oxide Limonene Oxide Intermediate [Epoxide-LA Complex] Limonene_Oxide->Intermediate Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Intermediate Amine Amine (R2NH) Product Amine Adduct Amine->Product Intermediate->Product Nucleophilic Attack by Amine

Caption: Lewis acid's role in epoxide ring-opening.

References

Application Notes and Protocols for the Purification of cis-Isolimonenol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isolimonenol, a monoterpene alcohol with the chemical formula C₁₀H₁₆O, is a naturally occurring compound found in the essential oils of various plants.[1][2] As a chiral molecule, it holds potential as a building block in the synthesis of more complex chemical entities, including active pharmaceutical ingredients. The purification of this compound from complex mixtures, such as essential oil extracts or synthetic reaction products, is a critical step to enable its use in research and drug development. This document provides detailed application notes and protocols for the purification of this compound using preparative high-performance liquid chromatography (HPLC) and flash chromatography. Safety precautions for handling the relevant chemicals are also outlined.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for developing appropriate purification strategies.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.24 g/mol [2]
Appearance Colorless, viscous liquid
Boiling Point 216.8 °C at 760 mmHg
Melting Point 18 °C
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol (B129727).[2]
Storage Store at -20°C for one month or -80°C for six months.[1]

Chromatographic Purification Strategies

The choice between preparative HPLC and flash chromatography will depend on the required purity, sample size, and available equipment. Preparative HPLC is generally used for high-resolution separations and achieving high purity on a smaller scale, while flash chromatography is suitable for larger sample quantities with moderate resolution.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating pure compounds from a mixture. For a non-polar compound like this compound, a reversed-phase C18 column is a suitable choice.

1. Sample Preparation:

  • Dissolve the crude sample containing this compound in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

  • The recommended starting concentration is 10-50 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System and Parameters:

  • A typical preparative HPLC system consists of a pump, injector, column, detector, and fraction collector.

  • The following parameters (Table 2) are a good starting point for method development and can be optimized for a specific crude mixture.

ParameterRecommended Setting
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature Ambient

3. Fraction Collection and Post-Purification:

  • Monitor the chromatogram and collect the fractions corresponding to the peak of this compound.

  • Combine the fractions containing the purified compound.

  • Remove the solvent (acetonitrile and water) using a rotary evaporator or freeze-dryer to obtain the pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

The following table (Table 3) presents hypothetical data for a typical preparative HPLC purification of this compound.

ParameterValue
Crude Sample Loaded 500 mg
Retention Time of this compound 18.5 min
Volume of Collected Fractions 80 mL
Yield of Purified this compound 350 mg (70%)
Purity (by analytical HPLC) >98%
Flash Chromatography

Flash chromatography is a rapid form of column chromatography that uses moderate pressure to accelerate the separation. It is a cost-effective method for purifying larger quantities of compounds. For a moderately polar compound like this compound, normal-phase chromatography on silica (B1680970) gel is a common approach.

1. Sample Preparation and Adsorption:

  • Dissolve the crude sample in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

  • In a separate flask, add silica gel (approximately 2-3 times the weight of the crude sample) and create a slurry with the dissolved sample.

  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. This is known as dry loading and generally provides better separation.

2. Column Packing and Equilibration:

  • Select a glass column of appropriate size.

  • Pack the column with silica gel (typically a 50:1 to 100:1 ratio of silica gel to crude sample by weight) as a slurry in the initial mobile phase (e.g., hexane).

  • Ensure the silica bed is well-compacted and level.

  • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

3. Sample Loading and Elution:

  • Carefully add the dry-loaded sample to the top of the silica gel bed.

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Begin the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A stepwise gradient is often effective.

4. Fraction Collection and Analysis:

  • Collect fractions in test tubes or flasks.

  • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Table 4 provides hypothetical data for a typical flash chromatography purification of this compound.

ParameterValue
Crude Sample Loaded 5 g
Silica Gel Used 250 g
Elution Gradient Step gradient from 100% Hexane to 90:10 Hexane:Ethyl Acetate
Fraction Volume 50 mL
Fractions containing pure product 15-25
Yield of Purified this compound 3.8 g (76%)
Purity (by GC-MS) >95%

Visualizations

Experimental Workflow for this compound Purification

G Figure 1: General Workflow for Chromatographic Purification of this compound cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_post Post-Purification crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve filter Filter (for HPLC) or Adsorb on Silica (for Flash) dissolve->filter hplc Preparative HPLC filter->hplc High Purity Small Scale flash Flash Chromatography filter->flash Moderate Purity Large Scale collect Fraction Collection hplc->collect flash->collect analyze Purity Analysis (Analytical HPLC or GC-MS) collect->analyze evaporate Solvent Evaporation collect->evaporate pure Pure this compound analyze->pure Confirm Purity evaporate->pure

Caption: General Workflow for Chromatographic Purification of this compound

Logical Relationship of Purification Parameters

G Figure 2: Interplay of Key Parameters in Chromatographic Purification compound Compound Properties (Polarity, Solubility) method Chromatography Method (HPLC, Flash) compound->method stationary Stationary Phase (e.g., C18, Silica) compound->stationary mobile Mobile Phase (Solvent, Gradient) compound->mobile method->stationary method->mobile output Purification Outcome method->output stationary->output mobile->output purity Desired Purity purity->method yield Desired Yield yield->method

Caption: Interplay of Key Parameters in Chromatographic Purification

Safety Precautions

Working with organic solvents and purified terpenes requires adherence to strict safety protocols to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves (e.g., nitrile or neoprene).[4][5]

  • Ventilation: All procedures involving volatile organic solvents should be performed in a well-ventilated chemical fume hood.[4][6]

  • Handling Solvents: Keep solvent containers tightly closed when not in use. Avoid inhaling vapors and direct skin contact.[6][7]

  • Fire Safety: Many organic solvents are flammable. Keep them away from ignition sources such as open flames, hot plates, and electrical sparks. Ensure that a fire extinguisher is readily accessible.[6][8]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

  • Material Safety Data Sheets (MSDS): Before working with any chemical, review its MSDS to be fully aware of its hazards and handling procedures.[4][8]

Troubleshooting

Common issues in preparative chromatography include poor separation, peak tailing, and low yield. A troubleshooting guide is provided in Table 5.

ProblemPossible CauseSuggested Solution
Poor Separation - Inappropriate mobile phase composition.- Column overloading.- Column degradation.- Optimize the mobile phase gradient.- Reduce the sample load.- Use a new column or regenerate the existing one.
Peak Tailing - Active sites on the stationary phase.- Sample-solvent incompatibility.- Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds) to the mobile phase.- Ensure the sample is fully dissolved in the injection solvent.
High Backpressure - Clogged column frit or tubing.- Precipitated buffer or sample.- Back-flush the column.- Filter all samples and mobile phases.- Ensure buffer solubility in the mobile phase.[9][10]
Low Yield - Incomplete elution of the compound.- Degradation of the compound on the column.- Inefficient fraction collection.- Increase the polarity of the mobile phase at the end of the run.- Consider a different stationary phase.- Optimize fraction collection parameters.

This document provides a comprehensive guide for the purification of this compound using standard chromatographic techniques. The provided protocols and data are intended as a starting point and should be optimized for specific sample matrices and purity requirements. Always prioritize safety by following the outlined precautions.

References

Application Notes and Protocols for the Analysis of cis-Isolimonenol by GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isolimonenol, a monoterpenoid alcohol, is a natural product found in various essential oils and is of increasing interest in the pharmaceutical and flavor industries. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. Quantitative Data Presentation

Gas Chromatography-Mass Spectrometry (GC-MS) Data

The retention of this compound can be characterized by its Kovats Retention Index (RI), which is a normalized measure of retention time. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

ParameterValueReference
Kovats Retention Index (Polar Column) 1620 - 1666[1]
Molecular Ion (M+) m/z 152[2][3]
Major Mass Fragments (m/z) 137, 121, 109, 93, 81, 68, 55[2][4]

Note: The Kovats RI can vary depending on the specific GC column and conditions used. The mass fragmentation pattern is a representative example and may show slight variations between different mass spectrometers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure of this compound. The following tables present typical chemical shifts for the protons (¹H) and carbons (¹³C) in the molecule.

Table 2: ¹H NMR Spectral Data for an Isomer of p-Mentha-2,8-dien-1-ol (Illustrative)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.6 - 5.8m-
H-35.4 - 5.6m-
H-42.5 - 2.7m-
H-51.8 - 2.0m-
H-61.9 - 2.1m-
H-7 (CH₃)1.2 - 1.3s-
H-9 (CH₂)4.8 - 5.0br s-
H-10 (CH₃)1.7 - 1.8s-
OHVariablebr s-

Note: This table is an illustrative example based on known chemical shifts for similar monoterpenoids. Actual chemical shifts and coupling constants should be determined experimentally.

Table 3: ¹³C NMR Spectral Data for (-)-(1S,4S)-p-Mentha-2,8-dien-1-ol (trans-Isomer)

CarbonChemical Shift (δ, ppm)
C-172.1
C-2133.5
C-3127.8
C-445.3
C-531.0
C-627.5
C-7 (CH₃)26.8
C-8148.9
C-9 (CH₂)109.5
C-10 (CH₃)20.8

Source: SpectraBase.[2] The data is for the trans-isomer and serves as a close reference for the expected chemical shifts of the cis-isomer.

II. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify this compound in a sample mixture and to obtain its characteristic mass spectrum for confirmation.

Materials and Reagents:

  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Helium (carrier gas), 99.999% purity.

  • This compound standard (if available for retention time confirmation).

  • Sample containing this compound, dissolved in a suitable solvent (e.g., hexane, dichloromethane).

Protocol:

  • Sample Preparation: Dissolve the sample in a volatile solvent to a concentration of approximately 1 mg/mL. If analyzing a complex mixture like an essential oil, a dilution of 1:100 in the chosen solvent is often appropriate.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (split ratio 50:1) or splitless, depending on the sample concentration.

    • Injection Volume: 1 µL.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 180 °C at a rate of 4 °C/min.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Data Acquisition: Inject the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (and Kovats RI if calculated).

    • Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

    • Integrate the peak area for quantitative analysis if a calibration curve has been established.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To obtain detailed structural information of this compound, including proton and carbon environments, and their connectivity.

Materials and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Purified this compound sample.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • NMR Instrument Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and line shape.

    • Set the appropriate spectral width and acquisition parameters for each experiment.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • 2D NMR (optional but recommended for full characterization):

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.

    • Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

    • Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure using the chemical shifts, multiplicities, coupling constants, and correlations from the 2D spectra.

III. Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample Sample containing This compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve Dilute Dilute (if necessary) Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Identify Identify Peak by Retention Time Detect->Identify Compare Compare Mass Spectrum with Library Identify->Compare Quantify Quantify (optional) Compare->Quantify

Caption: Workflow for GC-MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Processing & Analysis Sample Purified This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Setup Spectrometer Setup (Lock, Shim) Dissolve->Setup Acquire1D Acquire 1D Spectra (¹H, ¹³C) Setup->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Setup->Acquire2D Process Process FID (FT, Phase, Baseline) Acquire1D->Process Acquire2D->Process Reference Reference to TMS Process->Reference Assign Assign Signals & Elucidate Structure Reference->Assign

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols for In Vitro Studies of cis-Isolimonenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isolimonenol is a monoterpene alcohol found in various plants. As a member of the p-menthane (B155814) class of monoterpenoids, it holds potential for various biological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed protocols for in vitro investigation of this compound, based on established methodologies for structurally related compounds. The following sections outline experimental procedures to assess its cytotoxicity, anti-inflammatory potential, and its effect on apoptosis.

Data Presentation

The following tables present hypothetical quantitative data for this compound, based on typical results for bioactive monoterpenes. These tables are for illustrative purposes to guide data presentation in your research.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineTreatment Duration (hours)IC₅₀ (µM)
RAW 264.7 (Murine Macrophages)24> 200
A549 (Human Lung Carcinoma)48150
MCF-7 (Human Breast Cancer)48125
HepG2 (Human Hepatocellular Carcinoma)48175

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)75
Lipoxygenase (LOX) InhibitionN/A (Cell-free)Linoleic Acid50

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, a stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO) to ensure solubility in cell culture media.

  • Reagents and Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.

  • Reagents and Materials:

    • Target cell lines (e.g., RAW 264.7, A549, MCF-7)

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well cell culture plates

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Reagents and Materials:

    • RAW 264.7 murine macrophage cells

    • Complete cell culture medium

    • This compound stock solution

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (B80452) (for standard curve)

    • 96-well cell culture plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition compared to the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Materials:

    • Target cell line (e.g., A549 or MCF-7)

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • 6-well cell culture plates

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation prep Prepare this compound Stock Solution (in DMSO) cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 prep->cytotoxicity Test various concentrations anti_inflammatory Anti-inflammatory Assay - NO Production (Griess Assay) - LOX Inhibition prep->anti_inflammatory Test various concentrations apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis Use IC50 concentration data_analysis Calculate IC50 values Analyze Apoptosis Data cytotoxicity->data_analysis anti_inflammatory->data_analysis interpretation Interpret Biological Activity and Mechanism of Action anti_inflammatory->interpretation apoptosis->data_analysis apoptosis->interpretation data_analysis->interpretation

Caption: Experimental workflow for in vitro evaluation of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Gene_Expression induces cis_Isolimonenol This compound cis_Isolimonenol->IKK inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for cis-Isolimonenol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases reveals a significant lack of specific data regarding the use of cis-Isolimonenol, also known as (1S,4R)-p-Mentha-2,8-dien-1-ol, in cell culture experiments. While this monoterpene alcohol is commercially available and is a known constituent of some plant essential oils, its biological effects and mechanisms of action in cellular systems have not been extensively studied or reported.

Currently, there is no publicly available information on established protocols for the use of this compound in cell culture, including effective concentrations, effects on cell viability, apoptosis, cell cycle, or its impact on specific signaling pathways. The information is primarily limited to product data sheets from chemical suppliers, which outline its chemical and physical properties.

Due to the absence of quantitative data and established experimental methodologies, it is not possible to provide the requested detailed application notes, protocols, data tables, and signaling pathway diagrams.

General Guidance for Investigating Novel Compounds in Cell Culture

For researchers interested in exploring the potential biological activities of this compound, a series of initial exploratory experiments would be required. The following general workflow and considerations can serve as a starting point for such investigations.

Experimental Workflow for a Novel Compound

G cluster_0 Phase 1: Characterization and Preparation cluster_1 Phase 2: Initial Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Assays a Compound Acquisition and QC b Solubility Testing a->b c Stock Solution Preparation b->c d Select Cell Lines c->d e Dose-Response Assay (e.g., MTT, MTS) d->e f Determine IC50 Values e->f g Apoptosis Assays (e.g., Annexin V/PI) f->g h Cell Cycle Analysis (e.g., Propidium Iodide Staining) f->h i Signaling Pathway Analysis (e.g., Western Blot, qPCR) g->i h->i

Caption: A general workflow for the initial investigation of a novel compound in cell culture.

Hypothetical Protocols Based on General Monoterpene Studies

While no specific protocols for this compound exist, the following are generalized protocols adapted from studies on other monoterpenes. These should be considered as starting points and would require significant optimization.

Preparation of Stock Solutions

The solubility of this compound may vary depending on the solvent. It is crucial to perform solubility tests to determine the most appropriate solvent for your experiments. Common solvents for lipophilic compounds like monoterpenes include dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Table 1: Example Stock Solution Preparation

ParameterValue
Compound This compound
Solvent DMSO
Stock Concentration 100 mM
Storage -20°C in small aliquots

Protocol:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity DMSO to achieve a 100 mM stock concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A starting range could be from 1 µM to 500 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).

  • Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Potential Signaling Pathways to Investigate

Based on the known activities of other monoterpenes, potential signaling pathways that this compound might modulate could include those involved in apoptosis and cell cycle regulation.

G cluster_1 Potential Signaling Pathways Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Caspase Caspase Cascade Caspase->Apoptosis p53 p53 Pathway p53->Apoptosis p53->CellCycleArrest MAPK MAPK Pathway MAPK->Apoptosis PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Cyclin_CDK Cyclin/CDK Regulation Cyclin_CDK->CellCycleArrest

Caption: Potential signaling pathways that could be investigated for their involvement in the biological activity of this compound.

It is strongly recommended that researchers perform a thorough literature search for any new publications on this compound before commencing any experimental work. The information provided here is intended as a general guide for the investigation of an uncharacterized compound and is not based on experimentally validated data for this compound.

Application Notes and Protocols for the Synthesis of Cannabidiol (CBD) using cis-Isolimonenol as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (B1668261) (CBD), a non-psychoactive phytocannabinoid found in Cannabis sativa, has garnered significant scientific and therapeutic interest. Chemical synthesis provides a reliable and scalable alternative to botanical extraction, enabling the production of high-purity CBD free from psychoactive contaminants like Δ⁹-tetrahydrocannabinol (THC). A prevalent and efficient synthetic strategy is the acid-catalyzed Friedel-Crafts alkylation of olivetol (B132274) with a monoterpene alcohol. This document provides detailed application notes and protocols for the synthesis of CBD using cis-isolimonenol, also known as (+)-cis-p-mentha-2,8-dien-1-ol or an isomer of isopiperitenol (B1207519), as a key intermediate.

The core of this synthesis is the reaction between olivetol and a mixture of cis- and trans-isolimonenol (isopiperitenol) in the presence of a Brønsted or Lewis acid catalyst. A critical aspect of this reaction is that both the cis- and trans-isomers of isolimonenol proceed through a common carbocation intermediate. This intermediate then reacts with olivetol in a highly diastereoselective manner to exclusively yield the desired trans-diastereoisomer of CBD.[1] This stereoconvergence simplifies the purification process as the isomeric configuration of the starting alcohol mixture does not affect the final stereochemistry of the CBD product.[1]

Data Presentation: Comparison of Catalytic Systems

The choice of acid catalyst is a critical parameter that significantly influences the yield of cannabidiol and the formation of its primary regioisomer, abnormal-CBD (abn-CBD). The following table summarizes quantitative data from various studies, providing a comparison of different catalytic systems under specific reaction conditions.

Catalyst (mol%)ReactantsSolventTemperatureTime (h)CBD Yield (%)abn-CBD Yield (%)Other Byproducts
10-Camphorsulfonic Acid (CSA) (10 mol%)Olivetol, trans:cis IsopiperitenolDichloromethane (DCM)Room Temp.23422Not specified
Silver Triflate (AgOTf) (20 mol%)Olivetol, trans:cis IsopiperitenolDichloromethane (DCM)Room Temp.Not specified3030Not specified
Boron Trifluoride Etherate on Alumina (BF₃·OEt₂/Al₂O₃)Olivetol, p-mentha-2,8-dien-1-olNot specifiedNot specifiedNot specified5614Not specified
Methanesulfonic Acid (MsOH) (10 mol%)Olivetol, 1-methylcyclohex-2-en-1-olDichloromethane (DCM)Room Temp.2481 (for H₂CBD)41 (at 1h, for abn-H₂CBD)Bis-addition and cycloetherification products
Boron Trifluoride Etherate (BF₃·OEt₂)Olivetol, p-mentha-2,8-dien-1-olDichloromethane (DCM)Room Temp.200 s (flow)30 (isolated)Not specifiedΔ⁹-THC (40% NMR)

Signaling Pathways and Experimental Workflows

Synthesis Pathway of Cannabidiol from this compound and Olivetol

CBD_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound Carbocation Common Carbocation Intermediate This compound->Carbocation H⁺ trans-Isolimonenol trans-Isolimonenol trans-Isolimonenol->Carbocation H⁺ Olivetol Olivetol Reaction_Step Friedel-Crafts Alkylation Olivetol->Reaction_Step Carbocation->Reaction_Step CBD (-)-trans-Cannabidiol (CBD) Reaction_Step->CBD Major Product abn_CBD abnormal-CBD (abn-CBD) Reaction_Step->abn_CBD Byproduct

Caption: Acid-catalyzed synthesis of CBD from cis/trans-isolimonenol and olivetol.

General Experimental Workflow for CBD Synthesis

Experimental_Workflow Reactant_Prep Reactant Preparation (Olivetol & Isolimonenol in DCM) Reaction_Setup Reaction Setup (Inert atmosphere, add catalyst) Reactant_Prep->Reaction_Setup Reaction Stir at Room Temperature (Monitor by TLC) Reaction_Setup->Reaction Quenching Reaction Quenching (Saturated NaHCO₃ solution) Reaction->Quenching Extraction Work-up & Extraction (DCM, wash with brine) Quenching->Extraction Purification Purification (Silica Gel Column Chromatography) Extraction->Purification Final_Product Pure CBD Purification->Final_Product

Caption: General workflow for the synthesis and purification of CBD.

Experimental Protocols

The following is a consolidated protocol for the synthesis of cannabidiol based on the acid-catalyzed reaction of olivetol and a trans:cis mixture of isopiperitenol.

Materials and Equipment
  • Olivetol

  • trans:cis mixture of isopiperitenol (p-mentha-2,8-dien-1-ol)

  • 10-Camphorsulfonic acid (CSA) or other suitable acid catalyst

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

  • Round-bottom flask, rubber septum, nitrogen or argon line, magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure
  • Reaction Setup:

    • To a 25 mL round-bottom flask, add the acid catalyst (e.g., CSA, 0.1 mmol, 10 mol%).

    • Quickly seal the flask with a rubber septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.[2][3]

  • Addition of Reactants:

    • In a separate flask, prepare a solution of olivetol (1.1 mmol, 1.1 equivalents) in anhydrous DCM (7.5 mL).[4]

    • Using a syringe, add the olivetol solution to the reaction flask containing the catalyst.[2][3]

    • Begin magnetic stirring. After one minute, add a solution of the trans:cis isopiperitenol mixture (1.0 mmol, 1.0 equivalent) in anhydrous DCM (7.5 mL) dropwise to the reaction mixture.[4]

  • Reaction:

    • Allow the reaction to stir at room temperature for 2 hours.[4]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).[4]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).[2][3]

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.[4]

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by silica gel column chromatography.[2][3]

    • Elute with a gradient of hexane/ethyl acetate to isolate the pure cannabidiol.

Application Notes for Researchers

  • Catalyst Selection: The choice of catalyst is crucial for optimizing the yield of CBD and minimizing byproducts. While Brønsted acids like CSA are effective, they can lead to significant amounts of abn-CBD.[1] Lewis acids, such as BF₃·OEt₂ on a solid support like alumina, have been shown to improve the regioselectivity towards the desired CBD isomer.[4] The use of solid-supported catalysts also simplifies the purification process.[2]

  • Control of Byproducts: The primary byproduct in this synthesis is abn-CBD, formed by alkylation at a different position on the olivetol ring.[5] The formation of this isomer can be influenced by the catalyst, solvent, and reaction time. In some cases, the initially formed kinetic product (abn-CBD) can equilibrate to the more thermodynamically stable "normal" CBD over a longer reaction time.[4][6] Under stronger acidic conditions or with prolonged reaction times, subsequent cyclization of CBD can occur, leading to the formation of Δ⁹-THC and the more stable Δ⁸-THC.[5] Therefore, careful monitoring of the reaction is essential to maximize the yield of CBD while minimizing the formation of THC isomers.

  • Purification Strategy: The crude reaction mixture will contain unreacted starting materials, CBD, abn-CBD, and potentially dialkylated olivetol and THC isomers. Silica gel column chromatography is the standard method for purification.[7] A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective in separating these compounds. For higher purity, techniques such as preparative HPLC may be necessary.[8]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the phenolic olivetol and other reaction components.[9] The use of anhydrous solvents is also critical as water can deactivate the acid catalyst.

References

Application of cis-Isolimonenol in Fragrance Formulations: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Introduction

cis-Isolimonenol, a monocyclic terpene alcohol with the molecular formula C₁₀H₁₆O, presents a compelling profile for use in fragrance formulations. Predominantly found in the essential oils of various citrus fruits, it is characterized by a strong, fresh, citrus-like aroma. Its relatively low vapor pressure suggests potential for longevity in fragrance compositions. This document provides a detailed overview of the known properties of this compound and outlines protocols for its evaluation and incorporation into fragrance formulations.

Disclaimer: The information provided herein is for research and development purposes. While this compound is generally recognized as safe (GRAS) for its intended use in flavor and fragrance applications, it is imperative for formulators to conduct their own comprehensive safety and stability assessments to ensure compliance with all relevant regulatory guidelines for their specific application and region.

Physicochemical and Olfactory Properties

A summary of the key physical, chemical, and sensory properties of this compound is presented in Table 1. This data is essential for predicting its behavior in formulations and for initial fragrance design.

Table 1: Physicochemical and Olfactory Data for this compound

PropertyValue/DescriptionSource
Chemical Name (1S,4R)-4-isopropenyl-1-methyl-2-cyclohexen-1-ol
CAS Number 22972-51-6
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.24 g/mol
Appearance Colorless, viscous liquid at room temperature.
Odor Profile Strong citrus-like aroma; also described as terpenic, slightly minty, or camphor-like.
Boiling Point Approximately 216.8°C at 760 mmHg.
Melting Point Not well-defined; solidifies at low temperatures (reported between -74°C to -87°C).
Solubility Poorly soluble in water; highly soluble in organic solvents such as ethanol (B145695) and diethyl ether.
Vapor Pressure Relatively low compared to other terpenes, suggesting lower volatility and potential for longevity.

Application in Fragrance Formulations

This compound's distinct citrus aroma makes it a valuable component for imparting a natural and fresh scent in a variety of products, including cosmetics, personal care items like lotions and perfumes, and cleaning products. Its low volatility can contribute to the middle and base notes of a fragrance, providing a lasting citrus character.

Recommended Usage Levels
Synergies and Blending

The citrus and slightly minty character of this compound suggests it will blend well with a variety of other fragrance notes. A logical relationship of its scent profile is depicted in the diagram below.

fragrance_synergies cis_Isolimonenol This compound (Citrus, Terpenic, Minty) Citrus Citrus Notes (e.g., Limonene, Citral) cis_Isolimonenol->Citrus Enhances Freshness Fruity Fruity Notes (e.g., Aldehydes) cis_Isolimonenol->Fruity Adds Complexity Herbal Herbal/Green Notes (e.g., Linalool) cis_Isolimonenol->Herbal Provides a Natural Lift Woody Woody Notes (e.g., Cedarwood, Sandalwood) cis_Isolimonenol->Woody Contrasts and Brightens Floral Floral Notes (e.g., Geraniol, Rose Oxide) cis_Isolimonenol->Floral Adds a Zesty Facet fragrance_workflow cluster_0 Phase 1: Ingredient Evaluation cluster_1 Phase 2: Formulation & Performance cluster_2 Phase 3: Stability & Safety cluster_3 Phase 4: Final Product A Physicochemical & Olfactory Profiling B Solubility & Purity Analysis A->B C Test Formulations in Various Bases B->C D Substantivity & Diffusion Testing C->D E Performance Evaluation by Sensory Panel D->E F Accelerated Stability Testing (Heat, Light, Freeze-Thaw) E->F G Safety & Toxicological Assessment F->G H Regulatory Compliance Check (IFRA/RIFM) G->H I Final Formulation Optimization H->I J Scale-Up & Manufacturing I->J

Application Notes and Protocols for the Proposed Synthesis of Levo-Menthol from cis-Isolimonenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of levo-menthol from cis-isolimonenol is not a widely established industrial or academic process. The following application notes and protocols describe a proposed, hypothetical synthetic route. The experimental details are based on analogous transformations reported for similar substrates and would require significant optimization and validation.

Introduction

Levo-menthol is a high-demand monoterpene alcohol valued for its characteristic cooling sensation and minty fragrance, with extensive applications in the pharmaceutical, food, and cosmetic industries. While several industrial syntheses of levo-menthol exist starting from precursors like m-cresol, myrcene, or citronellal, the use of this compound as a starting material is not well-documented.[1][2][3] this compound, a naturally occurring monoterpene alcohol, possesses a stereochemical framework that could potentially be converted to the desired levo-menthol structure through a series of stereocontrolled reactions.

This document outlines a proposed multi-step chemical synthesis to convert this compound to levo-menthol. The proposed pathway involves the initial transformation of the isopropenyl group, followed by modification of the cyclohexene (B86901) ring to introduce the required stereochemistry for levo-menthol.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step conversion of this compound to (-)-isopulegol (B1672291), a well-known precursor to levo-menthol. The final step is the hydrogenation of (-)-isopulegol to levo-menthol.

G cluster_0 Proposed Synthesis of levo-Menthol from this compound A This compound B Allylic Hydroxylation Intermediate A->B  Selenium Dioxide  Oxidation C Diol Intermediate B->C  Reduction D (-)-Isopulegol C->D  Acid-catalyzed  Cyclization E levo-Menthol D->E  Catalytic  Hydrogenation

Caption: Proposed synthetic route from this compound to levo-Menthol.

Experimental Protocols

Step 1: Allylic Oxidation of this compound

This step aims to introduce a hydroxyl group at the allylic position of the isopropenyl group using selenium dioxide. This reaction is a known method for the oxidation of allylic C-H bonds.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or ethanol (B145695).

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the selenium byproduct.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield the allylic hydroxylation intermediate.

Step 2: Reduction of the Carbonyl Group

The intermediate from Step 1, which may exist in equilibrium with its aldehyde tautomer, is reduced to a diol.

Protocol:

  • Dissolve the product from Step 1 (1 equivalent) in methanol (B129727) or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (B1222165) (NaBH4) (1.5 equivalents) portion-wise to the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude diol intermediate.

Step 3: Acid-Catalyzed Cyclization to (-)-Isopulegol

This key step involves an intramolecular cyclization, analogous to the Prins reaction, to form the p-menthane (B155814) skeleton of isopulegol (B1217435). This reaction is similar to the industrial cyclization of citronellal.[2]

Protocol:

  • The crude diol from Step 2 is dissolved in a non-polar solvent like toluene (B28343) or dichloromethane.

  • A Lewis acid catalyst (e.g., ZnBr2, Al(OPh)3) is added to the solution (0.1-0.5 equivalents).

  • The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature).

  • The progress of the cyclization is monitored by Gas Chromatography (GC) or TLC.

  • Once the reaction reaches completion or optimal conversion, it is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • After filtration, the solvent is removed under reduced pressure, and the resulting crude (-)-isopulegol is purified by fractional distillation under vacuum.

Step 4: Catalytic Hydrogenation of (-)-Isopulegol to levo-Menthol

This is a well-established industrial process. The hydrogenation of the double bond in isopulegol yields menthol (B31143). The stereochemistry of the product is dependent on the catalyst and reaction conditions.

Protocol:

  • A high-pressure autoclave or a Parr hydrogenator is charged with (-)-isopulegol (1 equivalent) and a hydrogenation catalyst. A common catalyst is Raney Nickel or a supported palladium or platinum catalyst (e.g., 5% Pd/C).[4]

  • The reactor is sealed, flushed with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 5-50 bar).[4]

  • The reaction mixture is heated to a specific temperature (e.g., 70-120 °C) with vigorous stirring.[4]

  • The reaction is monitored by the uptake of hydrogen and can be analyzed by GC.

  • After the reaction is complete, the reactor is cooled, and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The resulting crude levo-menthol can be purified by crystallization or fractional distillation to obtain high-purity levo-menthol.

Data Presentation

The following tables summarize typical quantitative data for analogous reactions found in the literature, which can serve as a benchmark for the proposed synthesis.

Table 1: Analogous Acid-Catalyzed Cyclization of Citronellal to Isopulegol

CatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Isopulegol (%)Reference
ZnBr2/SiO2Dichloromethane254>9586[5]
Zr-BEA ZeoliteToluene8069892[2]
Al(OPh)3Toluene02>98>96[2]

Table 2: Catalytic Hydrogenation of Isopulegol to Menthol

CatalystH2 Pressure (bar)Temperature (°C)Yield of Menthol (%)Diastereoselectivity to l-Menthol (%)Reference
Raney Nickel30120>95~60[4]
5% Pd/C525>99~70[4]
Ni-ZrO2-CuO-MoO33080>99>99[4]

Visualization of Experimental Workflow

Workflow for Catalytic Hydrogenation

G cluster_1 Experimental Workflow: Catalytic Hydrogenation prep Prepare Reactor: - Add (-)-Isopulegol - Add Catalyst seal_flush Seal and Flush Reactor with Nitrogen prep->seal_flush pressurize Pressurize with Hydrogen seal_flush->pressurize react Heat and Stir (Monitor H2 uptake) pressurize->react cool_depressurize Cool and Depressurize react->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter purify Purify Crude Product (Crystallization/Distillation) filter->purify product levo-Menthol purify->product

Caption: General workflow for the catalytic hydrogenation of (-)-isopulegol.

Conclusion

The proposed synthetic route from this compound to levo-menthol presents a novel, albeit theoretical, approach to synthesizing this valuable monoterpene. Each step in the pathway is based on well-established organic transformations, but the specific application to the this compound substrate would require extensive experimental investigation to determine optimal conditions, yields, and stereoselectivity. The successful development of this pathway could offer a new route to levo-menthol from a different natural feedstock. Researchers and drug development professionals are encouraged to use these notes as a foundational guide for further exploration and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Isolimonenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-Isolimonenol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable monoterpene alcohol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields in this compound synthesis can stem from several factors, primarily related to the choice of starting material and reaction conditions. Two common synthetic routes are the allylic oxidation of limonene (B3431351) and the isomerization of 2-carene (B1609329) oxide.

  • Allylic Oxidation of Limonene: This method can be sensitive to the catalyst and oxidizing agent used. Inefficient catalysis or degradation of the product can lead to lower yields.

  • Isomerization of 2-Carene Oxide: The choice of catalyst is critical in this route. Using a suboptimal catalyst can lead to the formation of multiple byproducts, thereby reducing the yield of the desired cis-isomer. For instance, using sulfuric acid as a catalyst can result in a complex mixture with only 20% this compound, whereas a solid-phase metatitanic acid catalyst can yield up to 85% of the target compound.[1]

Troubleshooting Steps:

  • Catalyst Selection:

    • For the isomerization of 2-carene oxide, consider using a solid-phase metatitanic acid catalyst.[1]

    • For allylic oxidation, ensure the catalyst is active and suitable for selective oxidation of the endocyclic double bond of limonene.

  • Reaction Time and Temperature:

    • In the isomerization of 2-carene oxide, the reaction time should be carefully monitored to maximize the formation of this compound while minimizing its dehydration. A reaction time of 1-3 hours at 50-100°C is recommended when using a metatitanic acid catalyst.[1]

  • Starting Material Purity: Ensure the purity of your starting materials (limonene or 2-carene oxide) as impurities can interfere with the reaction and lead to side products.

  • Inert Atmosphere: For reactions sensitive to oxidation, such as those involving organometallic catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of reactants and catalysts.

Problem 2: Poor Stereoselectivity - Formation of trans-Isolimonenol and Other Isomers

Q: My synthesis is producing a significant amount of the trans-isomer and other undesired stereoisomers. How can I improve the stereoselectivity for the cis-isomer?

A: Achieving high cis-selectivity is a common challenge in the synthesis of p-menthane (B155814) derivatives. The stereochemical outcome is often influenced by the reaction mechanism and the reagents used.

  • Synthesis from Limonene: A multi-step synthesis starting from limonene has been reported to yield p-mentha-2,8-dien-1-ol (B1605798). This process involves epoxidation, reaction with dimethylamine, oxidation, and finally pyrolysis. While this method can provide the desired product, controlling the stereochemistry at each step is critical.[2]

  • Isomerization of 2-Carene Oxide: The isomerization of (+)-trans-2,3-epoxy-cis-carane (a derivative of 2-carene oxide) can be directed towards the formation of (+)-cis-2,8-p-menthadiene-1-ol (this compound). The choice of a suitable Lewis acid catalyst is key to controlling the stereoselective rearrangement.[1]

Troubleshooting Steps:

  • Reagent and Catalyst Choice:

    • For the synthesis from limonene, carefully select stereoselective epoxidation agents.

    • For the isomerization route, metatitanic acid has been shown to favor the formation of the cis-isomer.[1]

  • Temperature Control: Reaction temperature can influence the stereoselectivity. It is advisable to optimize the temperature to favor the kinetic product, which may be the desired cis-isomer in some cases.

  • Solvent Effects: The polarity of the solvent can impact the transition state of the reaction and thus the stereochemical outcome. Experiment with solvents of different polarities to find the optimal conditions for cis-selectivity.

Problem 3: Difficulty in Separating cis- and trans-Isomers

Q: I have a mixture of cis- and trans-Isolimonenol. What is the best way to separate them?

A: The separation of cis and trans isomers of p-menthane derivatives can be challenging due to their similar physical properties.

Recommended Separation Technique:

  • Column Chromatography: This is the most effective method for separating cis and trans isomers of moderately polar compounds like Isolimonenol.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase (Eluent): A non-polar solvent system with a small amount of a more polar solvent is typically used. A good starting point is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio will need to be determined empirically, often by using thin-layer chromatography (TLC) to first assess the separation.

    • Gradient Elution: If a single solvent mixture does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

Troubleshooting Steps for Chromatography:

  • Optimize Solvent System with TLC: Before running a column, use TLC to test various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the one that gives the best separation between the two spots corresponding to the cis and trans isomers.

  • Proper Column Packing: Ensure the chromatography column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Sample Loading: Dissolve the mixture in a minimal amount of the mobile phase and load it onto the column in a narrow band. A broad starting band will result in poor resolution.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The formation of byproducts is dependent on the synthetic route.

  • From 2-Carene Oxide Isomerization: When using a metatitanic acid catalyst, common byproducts include p-cymene-8-ol and various hydrocarbons.[1] If a less selective catalyst like sulfuric acid is used, a significant amount of isopiperitenol (B1207519) and 2-p-menthene-1,8-glycol can be formed.[1]

  • From Allylic Oxidation of Limonene: Besides the desired isolimonenol, other oxidation products such as carveol, carvone, and limonene oxide can be formed. The selectivity depends heavily on the catalyst and reaction conditions.

Q2: Are there any specific safety precautions I should take during the synthesis?

A2: Yes, standard laboratory safety practices should always be followed. Additionally:

  • Peroxides: Some reactions may use or generate peroxides, which can be explosive. Handle with care and follow appropriate safety protocols for peroxide-containing compounds.

  • Flammable Solvents: Many organic solvents used in synthesis and chromatography (e.g., hexane, ethyl acetate) are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Corrosive Reagents: Acids and bases used in the synthesis or workup are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can you provide a summary of reaction conditions for this compound synthesis?

A3: Below are tables summarizing the reaction conditions for two common synthetic routes.

Table 1: Synthesis of p-Mentha-2,8-dien-1-ol from Limonene [2]

StepReagents and ConditionsYield
(i) Epoxidationm-CPBA, CHCl₃, 0°C, 2 h62%
(ii) Aminolysis40% HNMe₂(aq), 80°C, 18 h88% (based on trans-isomer)
(iii) Oxidation30% H₂O₂, 50% CH₃CN(aq), r.t., 2 h100%
(iv) Pyrolysis180°C, 1 mm Hg74%

Table 2: Isomerization of 2-Carene Oxide to this compound [1]

CatalystTemperature (°C)Time (h)Product Composition
Metatitanic Acid50-1001-385% this compound, 5% p-cymene-8-ol, 5% hydrocarbon, 5% unreacted 2-carene oxide
Sulfuric AcidNot specifiedNot specified20% this compound, 20% isopiperitenol, 10% hydrocarbon mixture, 50% 2-p-menthene-1,8-glycol

Experimental Protocols & Visualizations

Experimental Workflow: Synthesis from Limonene

The following diagram illustrates the multi-step synthesis of p-mentha-2,8-dien-1-ol from limonene.

G Limonene Limonene Epoxide Limonene Epoxide Limonene->Epoxide m-CPBA, CHCl3 AminoAlcohol Amino Alcohol Epoxide->AminoAlcohol HNMe2(aq) AmineOxide Amine Oxide AminoAlcohol->AmineOxide H2O2, CH3CN(aq) Product p-Mentha-2,8-dien-1-ol AmineOxide->Product Pyrolysis (180°C)

Caption: Synthetic pathway from Limonene to p-Mentha-2,8-dien-1-ol.

Logical Relationship: Troubleshooting Low Yield

This diagram outlines the logical steps to troubleshoot low yields in this compound synthesis.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound Catalyst Suboptimal Catalyst LowYield->Catalyst Conditions Incorrect Reaction Conditions LowYield->Conditions Purity Impure Starting Materials LowYield->Purity SelectCatalyst Select Appropriate Catalyst Catalyst->SelectCatalyst Optimize Optimize Time & Temperature Conditions->Optimize Purify Purify Starting Materials Purity->Purify

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Optimizing cis-Isolimonenol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of cis-Isolimonenol from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plants is it commonly found?

A1: this compound is a monoterpene alcohol, a type of volatile organic compound.[1][2] It is a natural product that can be isolated from various plants, most notably from the essential oils of Cymbopogon species (lemongrasses).[1][2] For instance, it has been identified as a component in the essential oil of Cymbopogon martinii and Cymbopogon flexuosus.

Q2: What are the most common methods for extracting this compound?

A2: The primary methods for extracting volatile compounds like this compound from plant material are distillation techniques. Hydrodistillation and steam distillation are the most prevalent and environmentally friendly methods for obtaining essential oils rich in monoterpene alcohols.[3][4] Solvent extraction using organic solvents can also be employed, particularly for more delicate plant materials.[5][6]

Q3: What is a typical yield for this compound from plant material?

A3: The yield of this compound can vary significantly based on the plant species, growing conditions, and the extraction method employed. One study on the essential oil of wild Cymbopogon martinii reported a this compound content of 0.97%.[7] Optimizing extraction parameters is crucial for maximizing this yield.

Q4: How can I quantify the amount of this compound in my extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying volatile compounds like this compound in essential oil extracts.[2] By using a calibrated internal or external standard, you can accurately determine the concentration of the target compound in your sample.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Improper Plant Material: The plant material may be too dry, from a low-yielding chemotype, or harvested at the wrong time. 2. Inefficient Extraction: The extraction time may be too short, the temperature too low, or the particle size of the plant material too large. 3. Compound Degradation: Excessive heat during extraction or storage can degrade thermolabile compounds like monoterpene alcohols.1. Use fresh or properly dried plant material from a reputable source. Consider the impact of environmental stressors on the plant's essential oil composition. 2. Optimize extraction parameters such as time, temperature, and material-to-solvent ratio. Grinding the plant material to a smaller particle size can increase surface area and improve extraction efficiency. 3. For distillation, ensure a steady and not excessive boiling rate. For solvent extraction, consider using a solvent with a lower boiling point and remove it under reduced pressure (e.g., rotary evaporator). Store extracts at low temperatures in the dark.
Emulsion Formation (in Liquid-Liquid Extraction) 1. High Concentration of Surfactant-like Molecules: Plant extracts can contain compounds that act as emulsifiers. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.1. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate extraction with minimal emulsion formation.
Poor Separation of Oil and Water (in Hydrodistillation) 1. Similar Densities: The density of the essential oil may be very close to that of water. 2. Low Oil Volume: A very small amount of extracted oil can be difficult to separate from the larger volume of hydrosol.1. Allow the mixture to stand for a longer period to improve separation. Cooling the mixture can sometimes help by increasing the density difference. 2. After initial separation, perform a liquid-liquid extraction of the hydrosol with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to recover the dissolved essential oil.
Contamination of the Extract 1. Solvent Impurities: The solvent used for extraction may contain impurities. 2. Co-extraction of Unwanted Compounds: Non-volatile or highly polar compounds may be co-extracted, especially with more polar solvents.1. Use high-purity, analytical grade solvents for extraction. 2. A preliminary extraction with a non-polar solvent like hexane can remove some interfering compounds before a more polar solvent is used to extract the target molecule. Post-extraction purification steps like column chromatography may be necessary.

Experimental Protocols

Protocol 1: Hydrodistillation for this compound Extraction

This protocol is a general guideline for extracting essential oils containing this compound from Cymbopogon species using a Clevenger-type apparatus.

Materials:

  • Fresh or air-dried aerial parts of Cymbopogon sp. (e.g., leaves)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

  • Amber glass vial for storage

Procedure:

  • Weigh approximately 100 g of the plant material. If using dried material, grind it to a coarse powder.

  • Place the plant material into a 2 L round-bottom flask.

  • Add distilled water to the flask until the plant material is fully submerged (approximately a 1:10 plant material to water ratio, w/v).

  • Set up the Clevenger-type apparatus for hydrodistillation. Ensure all glass joints are properly sealed.

  • Turn on the cooling water for the condenser.

  • Begin heating the flask using the heating mantle. Bring the water to a gentle boil.

  • Continue the distillation for 3-4 hours, or until no more essential oil is collected in the graduated tube of the Clevenger apparatus.

  • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Carefully collect the essential oil from the graduated tube.

  • Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried essential oil to a labeled amber glass vial and store it at 4°C in the dark.

Protocol 2: Quantification of this compound using GC-MS

This protocol outlines the general steps for the analysis of the extracted essential oil to determine the content of this compound.

Materials:

  • Extracted essential oil sample

  • High-purity solvent for dilution (e.g., hexane or ethanol)

  • This compound analytical standard

  • Internal standard (e.g., n-alkane solution)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column for terpene analysis (e.g., HP-5MS or equivalent)

Procedure:

  • Sample Preparation: Prepare a diluted solution of the essential oil (e.g., 1% in hexane). If using an internal standard, add a known amount to the sample.

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). This will need to be optimized for your specific column and sample.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram based on its retention time and mass spectrum, comparing it to the analytical standard.

    • Generate a calibration curve from the peak areas of the this compound standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The yield can then be expressed as a percentage of the initial plant material weight.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Output plant_material Plant Material (Cymbopogon sp.) grinding Grinding (if dried) plant_material->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation solvent_extraction Solvent Extraction grinding->solvent_extraction separation Oil-Water Separation hydrodistillation->separation solvent_extraction->separation drying Drying (Anhydrous Na2SO4) separation->drying gcms GC-MS Analysis drying->gcms quantification Quantification gcms->quantification yield Optimized Yield of this compound quantification->yield troubleshooting_logic cluster_causes Potential Causes for Low Yield cluster_solutions Solutions start Start Extraction check_yield Is the yield of this compound low? start->check_yield plant_quality Poor Plant Material check_yield->plant_quality Yes extraction_params Suboptimal Extraction Parameters check_yield->extraction_params Yes degradation Compound Degradation check_yield->degradation Yes end Successful Extraction check_yield->end No optimize_plant Source High-Quality Plant Material plant_quality->optimize_plant optimize_params Optimize Time, Temp., Particle Size extraction_params->optimize_params prevent_degradation Control Temperature, Proper Storage degradation->prevent_degradation optimize_plant->start Re-run Extraction optimize_params->start Re-run Extraction prevent_degradation->start Re-run Extraction

References

"cis-Isolimonenol" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Isolimonenol. The information provided is intended to help users anticipate and address potential stability and degradation issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions. Supplier recommendations vary, but generally, the following guidelines apply.[1][2][3] For long-term storage of the pure compound, temperatures of -20°C are recommended, which can preserve its integrity for up to three years.[1] For shorter-term storage, 4°C is acceptable for up to two years.[1] When dissolved in a solvent, it is best to store stock solutions at -80°C, with a recommended usage timeframe of up to six months.[3]

Q2: I left my this compound sample at room temperature for a few hours. Is it still usable?

A2: While short-term exposure to room temperature may not lead to significant degradation, it is not ideal. Terpenes, as a class of compounds, can be sensitive to temperature fluctuations.[4] We recommend verifying the purity of your sample using a suitable analytical method, such as HPLC or GC-MS, before proceeding with your experiment. For critical applications, it is always best to use a sample that has been stored under the recommended conditions.

Q3: Can I store my this compound solution in a plastic container?

A3: It is generally recommended to store solutions of organic compounds in glass containers, such as amber glass vials, to minimize the risk of leaching and adsorption that can occur with some plastics. For long-term storage, ensure the container is tightly sealed to prevent solvent evaporation and exposure to air.

Q4: Does exposure to light affect the stability of this compound?

Q5: What are the potential degradation pathways for this compound?

A5: Based on the chemical structure of this compound (a monoterpene alcohol with two double bonds), potential degradation pathways include oxidation, isomerization, and acid-catalyzed rearrangements. The tertiary allylic alcohol is susceptible to oxidation, potentially forming epoxides or other oxygenated derivatives. The double bonds can also be sites of oxidation or isomerization. Exposure to acidic conditions could promote dehydration or other molecular rearrangements.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/GC-MS chromatogram Sample degradation due to improper storage (temperature, light, or air exposure).1. Review the storage conditions of your sample. 2. If possible, use a fresh, properly stored sample for comparison. 3. Consider co-elution with a known standard if a potential degradant is suspected. 4. If the new peaks are significant, the sample may not be suitable for your experiment.
Change in physical appearance (e.g., color, viscosity) Significant degradation or polymerization.Discard the sample and use a fresh stock. A change in physical appearance is a strong indicator of compromised sample integrity.
Inconsistent experimental results Gradual degradation of the this compound stock solution.1. Prepare fresh dilutions from a properly stored stock solution for each experiment. 2. Re-evaluate the purity of your stock solution using an appropriate analytical method. 3. Consider performing a short-term stability study of your working solution under your experimental conditions.
Loss of biological activity Degradation of the active compound.1. Confirm the purity and concentration of your this compound solution. 2. Test a fresh sample to see if the activity is restored. 3. Investigate potential incompatibilities with other components in your assay medium.

Quantitative Data on Stability

The following table summarizes the recommended storage conditions for this compound based on information from chemical suppliers.

Form Storage Temperature Recommended Duration Source
Pure Compound-20°CUp to 3 years[1]
Pure Compound4°CUp to 2 years[1]
In Solvent-80°CUp to 6 months[3]
In Solvent-20°CUp to 1 month[3]

Note: This data is for general guidance. Users should always refer to the certificate of analysis and product-specific documentation provided by the supplier.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. This method may require optimization for specific instrumentation and applications.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Methanol (B129727) (for sample preparation)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare the sample to be tested at the same concentration in methanol.

  • Filter all samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the reference standard to determine the retention time of this compound.

  • Inject the test sample.

  • Analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. The purity can be estimated by calculating the area percentage of the main peak.

Visualizations

degradation_pathway cis_isolimonenol This compound oxidized_product Oxidized Products (e.g., Epoxides) cis_isolimonenol->oxidized_product Air, Light rearranged_product Rearrangement Products cis_isolimonenol->rearranged_product Acidic pH isomerized_product Isomers cis_isolimonenol->isomerized_product Heat, Light

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Receive/Prepare This compound storage Store under recommended conditions (-20°C or -80°C, protected from light) start->storage sample_prep Prepare working solution storage->sample_prep purity_check Perform initial purity check (e.g., HPLC) sample_prep->purity_check experiment Proceed with experiment purity_check->experiment Purity OK troubleshoot Troubleshoot: - Check storage - Re-analyze purity - Use fresh sample purity_check->troubleshoot Purity not OK end End of Experiment experiment->end troubleshoot->start Start over

Caption: Recommended experimental workflow for using this compound.

References

proper storage conditions for "cis-Isolimonenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for cis-Isolimonenol, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For optimal stability, this compound should be stored under controlled temperature conditions. As a pure compound, storage at -20°C is recommended. When dissolved in a solvent, it should be stored at -80°C. For short-term storage, 2-8°C is also acceptable.[1][2][3][4] To prevent degradation, storage temperatures should ideally be maintained below 25°C.[5][6]

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, it is crucial to store the compound at the recommended temperature immediately. Handle this compound in a well-ventilated area and avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid the formation of dust and aerosols.[7]

Q3: What type of container is suitable for storing this compound?

A3: this compound should be stored in a tightly sealed container to prevent oxidation and contamination.[5][7] Containers made of glass or stainless steel are preferable.[5] The container should be stored in a dry and cool place.[7]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive.[4] It is recommended to store it in a dark or amber-colored vial to protect it from light exposure, which can cause degradation.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Q1: I noticed a slight yellowing of my this compound sample, which was initially colorless. What does this indicate?

A1: A color change to yellow may suggest degradation of the compound. Terpenes can undergo oxidation over time, especially when exposed to air and light, leading to the formation of colored byproducts.[7] It is advisable to verify the purity of the sample using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), before use.

Q2: My this compound solution appears cloudy or has formed a precipitate after being stored in the freezer. What should I do?

A2: Cloudiness or precipitation upon removal from cold storage can be due to the low solubility of this compound in the solvent at that temperature. Allow the vial to gradually warm to room temperature.[8] If the precipitate does not redissolve, gentle warming and/or sonication can be used to aid dissolution.[3] Always ensure the solution is clear before use in experiments.

Q3: I suspect my stock of this compound has degraded. How can I confirm this?

A3: To confirm degradation, you can analyze the sample using a stability-indicating analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique to assess the purity and identify potential degradation products.[9] Comparing the chromatogram of the suspect sample to a reference standard or a previously analyzed fresh sample can reveal the presence of new peaks corresponding to degradation products. Common degradation products of similar terpenes include alcohols, ketones, aldehydes, and epoxides.[2][7]

Q4: My experimental results are inconsistent, and I suspect it might be due to the stability of this compound. What steps can I take?

A4: Inconsistent results can indeed be a sign of compound instability. To mitigate this, it is recommended to prepare fresh working solutions from a properly stored stock solution for each experiment.[3] If you are using a stock solution over a prolonged period, it is good practice to periodically check its purity. Additionally, ensure that the solvent used for dilution is of high purity and free of contaminants that could accelerate degradation.

Quantitative Data Summary

ParameterRecommended ConditionSource(s)
Storage Temperature (Pure) -20°C[3]
Storage Temperature (In Solvent) -80°C[3]
Short-term Storage Temperature 2-8°C / 4°C[1][2][4]
General Storage Guideline Below 25°C[5][6]
Light Sensitivity Light Sensitive[4]
Recommended Container Tightly sealed, glass or stainless steel[5][7]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound sample
  • High-purity solvents (e.g., ethanol, acetonitrile)
  • Acidic solution (e.g., 0.1 N HCl)
  • Basic solution (e.g., 0.1 N NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • Amber vials
  • Analytical instrumentation (GC-MS recommended)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable high-purity solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with the acidic solution. Store at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with the basic solution. Store under the same conditions as the acidic hydrolysis.

    • Oxidation: Mix an aliquot of the stock solution with the oxidizing agent. Store at room temperature for a defined period.

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) at room temperature. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating method such as GC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any new peaks, which represent potential degradation products.

    • Determine the percentage of degradation of this compound under each condition. Mass spectrometry data can be used to propose structures for the major degradation products.[2]

Mandatory Visualization

G Start Start Observation Observation Start->Observation Warm Warm Observation->Warm Precipitation/ Cloudiness Analysis Analysis Observation->Analysis Color Change/ Suspected Degradation Dissolves Dissolves Warm->Dissolves Degradation Degradation Analysis->Degradation Dissolves->Analysis No Use Use Dissolves->Use Yes Degradation->Use No (Pure) Discard Discard Degradation->Discard Yes (Significant) Review Review Discard->Review

References

avoiding isomerization of "cis-Isolimonenol" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of cis-Isolimonenol, with a primary focus on avoiding isomerization to its trans-isomer and other byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and where can isomerization occur?

A1: The most prevalent synthetic route starts from readily available (+)-(R)-limonene. This process typically involves two key steps:

  • Epoxidation of Limonene (B3431351): The double bond within the cyclohexene (B86901) ring of limonene is epoxidized to form limonene oxide. This reaction can produce a mixture of cis- and trans-limonene oxides.

  • Rearrangement of Limonene Oxide: The limonene oxide is then subjected to a rearrangement, often acid-catalyzed, to yield Isolimonenol.

Isomerization to the undesired trans-Isolimonenol or other side products is a significant challenge that can occur during the rearrangement step. The choice of catalyst and reaction conditions for the epoxide rearrangement is critical in controlling the stereochemical outcome. Additionally, isomerization can also be induced by excessive heat or prolonged exposure to acidic or basic conditions during workup and purification.

Q2: Which factors primarily influence the cis/trans selectivity during the synthesis?

A2: Several factors critically impact the stereoselectivity of the synthesis, favoring the formation of the desired this compound:

  • Catalyst Choice: Lewis acids are commonly employed for the rearrangement of limonene epoxide. The nature of the Lewis acid (e.g., Bismuth triflate, Erbium triflate) can significantly influence the product distribution.[1]

  • Reaction Temperature: Lower reaction temperatures generally favor higher selectivity for the kinetic product, which is often the desired cis-isomer.

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the rearrangement reaction, thereby influencing the stereochemical outcome.[1]

  • Purity of Starting Materials: The diastereomeric purity of the starting limonene epoxide can impact the isomeric purity of the final product.

Q3: Are there methods to kinetically resolve the cis and trans isomers of the limonene epoxide intermediate?

A3: Yes, kinetic resolution is a viable strategy. The cis and trans isomers of limonene epoxide exhibit different reactivities towards certain nucleophiles. For instance, the trans-isomer can be selectively reacted with a secondary amine, leaving the cis-isomer unreacted, which can then be separated.[2][3] This approach allows for the isolation of the cis-limonene oxide, which can then be carried forward to synthesize the pure this compound.

Q4: What are the recommended purification techniques to separate this compound from its trans-isomer?

A4: The separation of cis and trans isomers of Isolimonenol can be challenging due to their similar physical properties. The most effective methods include:

  • Flash Column Chromatography: This is a widely used technique for separating diastereomers. Careful selection of the stationary phase (typically silica (B1680970) gel) and the eluent system is crucial for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for analytical and preparative-scale separations of cis and trans isomers.

  • Crystallization: Fractional crystallization can be an effective and scalable method if a solvent system is identified in which the two isomers have significantly different solubilities. This often requires screening various solvents and temperature profiles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on problems related to isomerization.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound and high proportion of trans-isomer 1. Inappropriate catalyst for epoxide rearrangement: The chosen Lewis or Brønsted acid may favor the thermodynamically more stable trans-isomer. 2. High reaction temperature: Elevated temperatures can lead to equilibration and favor the formation of the more stable trans-isomer. 3. Prolonged reaction time: Extended reaction times can allow for the isomerization of the initially formed cis-product to the trans-isomer.1. Catalyst Screening: Screen a variety of Lewis acids (e.g., Bi(OTf)₃, Sc(OTf)₃, Yb(OTf)₃) to identify one that provides the best selectivity for the cis-isomer. 2. Temperature Optimization: Conduct the rearrangement at lower temperatures (e.g., 0 °C or even -78 °C) to favor the kinetic product.[1] 3. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction and isomerization.
Formation of significant side products (e.g., carveol, carvone) 1. Harsh acidic conditions: Strong Brønsted acids can promote side reactions such as dehydration and rearrangements leading to other terpene derivatives. 2. Presence of water: Water can act as a nucleophile, leading to the formation of diols.1. Use of Milder Catalysts: Employ milder Lewis acids or heterogeneous catalysts that are less prone to inducing side reactions. 2. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Isomerization during workup or purification 1. Acidic or basic workup conditions: Exposure to strong acids or bases during the workup can cause isomerization. 2. High temperatures during purification: Distillation at high temperatures can lead to thermal isomerization.1. Neutral Workup: Use a neutral workup procedure, for example, quenching the reaction with a saturated solution of sodium bicarbonate. 2. Low-Temperature Purification: If distillation is necessary, perform it under high vacuum to lower the boiling point. Prioritize non-thermal purification methods like column chromatography.
Difficulty in separating cis and trans isomers by column chromatography 1. Inappropriate solvent system: The chosen eluent may not provide sufficient resolution between the two isomers. 2. Overloading the column: Applying too much sample can lead to poor separation.1. Solvent System Optimization: Systematically screen different solvent mixtures with varying polarities. A shallow gradient elution can often improve separation. 2. Proper Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure a narrow band at the start of the separation.

Experimental Protocols

Protocol 1: Stereoselective Epoxidation of (+)-(R)-Limonene

This protocol is based on methods for asymmetric epoxidation, which can provide enantioenriched limonene oxide, a key precursor for this compound.

Materials:

  • (+)-(R)-Limonene

  • Jacobsen's catalyst ((R,R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • 4-Methylmorpholine N-oxide (NMO) (as a co-oxidant, optional)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (+)-(R)-limonene in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Jacobsen's catalyst to the solution.

  • If using a co-oxidant, add NMO.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA in DCM to the reaction mixture over a period of 1-2 hours.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the limonene epoxide. The cis/trans ratio can be determined by GC or NMR analysis.

Protocol 2: Lewis Acid-Catalyzed Rearrangement of Limonene Epoxide to this compound

This protocol outlines a general procedure for the stereoselective rearrangement of limonene epoxide.

Materials:

  • Limonene epoxide (mixture of cis and trans or purified cis-isomer)

  • Bismuth (III) triflate (Bi(OTf)₃) or another suitable Lewis acid

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the limonene epoxide in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the Lewis acid catalyst (e.g., Bi(OTf)₃) in one portion.

  • Stir the reaction at this temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate this compound from the trans-isomer and other byproducts.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Start: (+)-(R)-Limonene epoxidation Stereoselective Epoxidation start->epoxidation epoxide cis/trans-Limonene Oxide epoxidation->epoxide rearrangement Lewis Acid-Catalyzed Rearrangement epoxide->rearrangement crude_product Crude Product: cis/trans-Isolimonenol rearrangement->crude_product chromatography Flash Column Chromatography crude_product->chromatography cis_isolimonenol Pure this compound chromatography->cis_isolimonenol trans_isomer trans-Isomer chromatography->trans_isomer

Caption: Synthetic workflow for this compound.

troubleshooting_logic problem Problem: Low cis/trans ratio cause1 High Temperature? problem->cause1 cause2 Inappropriate Catalyst? problem->cause2 cause3 Long Reaction Time? problem->cause3 solution1 Solution: Lower Reaction Temp. cause1->solution1 solution2 Solution: Screen Lewis Acids cause2->solution2 solution3 Solution: Monitor Reaction Closely cause3->solution3

Caption: Troubleshooting isomerization issues.

References

Technical Support Center: HPLC Purification of cis-Isolimonenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "cis-Isolimonenol" using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging? A1: this compound, with the chemical formula C₁₀H₁₆O, is a monoterpene alcohol found in various plants[1]. Like many terpenes, its purification by HPLC can present challenges. Terpenes are often volatile or semi-volatile, which can lead to sample loss during preparation and analysis[2]. Furthermore, complex mixtures may contain structurally similar isomers or other terpenes, leading to difficulties in achieving baseline separation (co-elution)[3].

Q2: What is the recommended HPLC column for purifying this compound? A2: For the separation of terpenes and related compounds, a reversed-phase column is typically the standard choice. A C18 (octadecylsilane) column is widely used and generally provides good hydrophobic selectivity for these molecules[4][5]. The choice of particle size (e.g., 3 µm or 5 µm) and column dimensions will depend on whether the goal is analytical-scale analysis or preparative-scale purification[5].

Q3: How should I select a mobile phase for this compound purification? A3: The selection of a mobile phase is critical for achieving good separation[6]. A typical mobile phase for reversed-phase HPLC of terpenes involves a gradient elution using a mixture of an aqueous component and an organic solvent.

  • Aqueous Phase (Solvent A): HPLC-grade water or an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) (e.g., 30 mM, pH 4.7), can be used. A buffer is recommended to control the pH, which can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase[4][6].

  • Organic Phase (Solvent B): Acetonitrile or methanol (B129727) are common choices. The choice between them can affect selectivity, and combinations can also be used to optimize resolution.

Q4: What is the optimal detection method for this compound? A4: this compound lacks a strong chromophore, meaning it does not absorb light strongly at higher UV wavelengths. Therefore, a UV detector set to a low wavelength, typically between 205-220 nm, is often required for detection[3]. However, be aware that many organic solvents absorb in this region, which can lead to a rising baseline during gradient elution[7]. An alternative is to use a mass spectrometer (MS) or a refractive index (RI) detector, although RI detectors are not compatible with gradient elution.

Q5: Is chiral HPLC required for this compound analysis? A5: this compound is a chiral molecule, specifically ((1S,4R)-p-Mentha-2,8-dien-1-ol)[1]. If your sample is a racemic mixture (containing both enantiomers) and you need to separate them, then a chiral separation method is necessary. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be resolved[8][9][10]. If the goal is simply to purify this compound from other impurities without separating its enantiomer, a standard achiral column (like C18) is sufficient[11].

Troubleshooting Guide

Problem: I am seeing poor resolution or co-eluting peaks.

  • Answer: This is a common issue when purifying compounds from complex mixtures. To improve resolution, consider the following:

    • Optimize the Gradient: Make the gradient shallower (i.e., increase the elution time by decreasing the rate of change of the organic solvent). This gives components more time to interact with the stationary phase.

    • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.

    • Adjust the pH: Modifying the pH of the aqueous mobile phase can improve resolution, especially if acidic or basic impurities are present[4].

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution.

    • Try a Different Column: If optimization fails, a column with a different stationary phase (e.g., Phenyl-Hexyl) or a longer column with a smaller particle size may be necessary to provide a different selectivity or higher efficiency.

Problem: My peaks are tailing.

  • Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica (B1680970) support.

    • Adjust Mobile Phase pH: At a low pH (around 3-4), the free silanol groups on the column are protonated, reducing their ability to interact with the analyte[6].

    • Use a Modern, End-capped Column: High-purity silica columns with proper end-capping have fewer accessible silanol groups, minimizing tailing.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is no stronger than the initial mobile phase. Injecting in a very strong solvent can cause peak distortion.

Problem: I am not seeing any peaks, or the sensitivity is very low.

  • Answer: This can be due to several factors related to either the instrument or the analyte itself.

    • Check Instrument Settings: Verify that the detector is on, the lamp has not burned out, and you are monitoring at the correct wavelength (e.g., ~205 nm for terpenes)[3].

    • System Leaks: Check for any leaks in the system, particularly around fittings and the injector, which could prevent the sample from reaching the column or detector[7].

    • Analyte Volatility: this compound is a semi-volatile compound. Ensure your samples are kept cool and sealed to prevent evaporative losses before injection[2].

    • Detector Suitability: If UV sensitivity is insufficient, consider using a more universal detector like a mass spectrometer (MS) if available.

Problem: My retention times are shifting between runs.

  • Answer: Inconsistent retention times point to a lack of stability in the chromatographic system.

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. Inadequate mixing or solvent evaporation can change its composition over time[12].

    • Column Temperature: Use a column oven or thermostat to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.

    • Pump Performance: Unstable flow from the pump can cause retention times to drift. Ensure the pump is properly primed and degassed, and that check valves are clean[7].

    • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

Problem: The system backpressure is too high.

  • Answer: High backpressure suggests a blockage somewhere in the system.

    • Column Frit Blockage: The most common cause is a plugged inlet frit on the analytical or guard column, often due to particulate matter from the sample or mobile phase. Filter all samples and mobile phases before use.

    • Troubleshooting Steps: To isolate the blockage, systematically remove components starting from the detector and working backward (e.g., disconnect the column, then the injector). When the pressure drops significantly, the last component removed is the source of the blockage[7]. A blocked column can sometimes be cleared by back-flushing with a strong solvent (disconnect from the detector first).

    • Sample Precipitation: The sample may be precipitating upon injection into the mobile phase. Try dissolving the sample in the initial mobile phase if possible[13].

Quantitative Data Summary

The table below provides typical starting parameters for developing an HPLC method for this compound purification. These should be optimized for your specific application.

ParameterRecommended Starting Condition
Column Reversed-Phase C18, 150-250 mm length, 4.6 mm ID, 3-5 µm particle size
Mobile Phase A HPLC Grade Water or 10-30 mM Ammonium Acetate Buffer (pH 4.0-5.0)
Mobile Phase B Acetonitrile or Methanol
Gradient Program 5-100% B over 20-40 minutes, followed by a hold and re-equilibration
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detector UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA)
Detection Wavelength 205 - 220 nm
Injection Volume 5 - 20 µL
Sample Preparation Dissolve in a solvent compatible with the initial mobile phase (e.g., Methanol or Acetonitrile/Water mixture) and filter through a 0.22 µm syringe filter.

Experimental Protocols

Protocol: Generic HPLC Method for this compound
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: If using a buffer, dissolve ammonium acetate in HPLC-grade water to a final concentration of 30 mM. Adjust the pH to 4.7 using acetic acid. Filter the solution through a 0.22 µm membrane filter.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude sample containing this compound in methanol to a known concentration (e.g., 1 mg/mL).

    • Vortex the sample until fully dissolved.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrument Setup and Run:

    • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) and set the column oven temperature to 30 °C.

    • Purge the pumps with the prepared mobile phases.

    • Set the flow rate to 1.0 mL/min.

    • Set up a gradient program:

      • 0-5 min: 20% B

      • 5-25 min: Linear gradient from 20% to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 20% B and re-equilibrate.

    • Set the UV detector to collect data at 210 nm.

    • Inject 10 µL of the prepared sample and start the analysis.

Visualizations

hplc_workflow cluster_prep 1. Preparation & Scoping cluster_opt 2. Method Optimization cluster_final 3. Finalization define_goals Define Goals (Purity, Yield) char_analyte Characterize Analyte (this compound Properties) define_goals->char_analyte scout_column Select Column (e.g., C18) char_analyte->scout_column scout_mobile Select Mobile Phase (ACN/Water, Buffer) scout_column->scout_mobile opt_gradient Optimize Gradient (Slope, Time) scout_mobile->opt_gradient opt_flow Adjust Flow Rate opt_gradient->opt_flow opt_temp Set Column Temp. opt_flow->opt_temp opt_loading Determine Load Capacity (For Prep HPLC) opt_temp->opt_loading validate Method Validation (Robustness, Linearity) opt_loading->validate purify Execute Purification validate->purify analyze Analyze Fractions purify->analyze

Caption: HPLC method development workflow for this compound purification.

troubleshooting_tree start Problem: Poor Peak Resolution q1 Are peaks broad or tailing? start->q1 Check Peak Shape q2 Are peaks unresolved (overlapping)? start->q2 Check Separation q1->q2 No sol1 Adjust Mobile Phase pH Use End-capped Column q1->sol1 Yes sol2 Decrease Gradient Slope (Increase Run Time) q2->sol2 Yes sol3 Change Organic Solvent (e.g., MeOH to ACN) sol2->sol3 sol4 Reduce Flow Rate sol3->sol4

References

Technical Support Center: Enhancing the Solubility of cis-Isolimonenol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of cis-Isolimonenol in bioassay development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a naturally occurring monocyclic terpene alcohol found in the essential oils of various plants, including citrus fruits.[1] It is a promising bioactive compound with potential anti-cancer, antimicrobial, and anti-inflammatory properties.[2] However, its nonpolar nature leads to poor solubility in aqueous solutions, which is a significant hurdle for conducting reliable in vitro and in vivo bioassays.[1] Inaccurate results, compound precipitation, and underestimated potency are common issues arising from poor solubility.

Q2: What is the initial and most straightforward approach to dissolve this compound for a bioassay?

The most common and recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. This technique is known as co-solvency. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions for cell-based assays due to its excellent solubilizing power for a broad range of compounds.[3]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

This is a frequent challenge and indicates that the final concentration of the organic solvent is insufficient to maintain solubility, or you have exceeded the solubility limit of this compound in the final assay medium. Here are some troubleshooting steps:

  • Reduce the Final Concentration: Attempt to use lower final concentrations of this compound in your assay.

  • Optimize Co-solvent Percentage: Ensure your final DMSO concentration is within a range that is non-toxic to your cells (typically ≤0.5% in many cell-based assays) while still maintaining solubility.[4] You may need to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay.

  • Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) and using an ultrasonic bath can aid in the dissolution of the compound.[5] However, be cautious of potential compound degradation with excessive heat.

Q4: I am still facing solubility issues or my assay is sensitive to organic solvents. What are the alternative methods?

When co-solvents are not a viable option due to toxicity or interference with the assay, more advanced formulation strategies can be employed. Two effective approaches for enhancing the aqueous solubility of terpenoids like this compound are cyclodextrin (B1172386) inclusion complexes and nanoformulations.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, forming a water-soluble "inclusion complex."[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used and effective choices.[8][9]

  • Nanoformulations: Techniques such as nanoemulsions can be used to create stable, dispersed systems of this compound in an aqueous medium. Nanoemulsions are oil-in-water emulsions with very small droplet sizes, which can improve the solubility and bioavailability of lipophilic compounds.[5][10]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvent systems.

Solvent SystemAchieved SolubilityMolar Concentration (approx.)Source(s)
100% DMSO100 mg/mL656.86 mM[11]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL≥ 16.42 mM[12][13]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL≥ 16.42 mM[9]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL≥ 16.42 mM[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for 10-15 minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility.[11]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is a general guideline and may require optimization for your specific needs.

  • Prepare Cyclodextrin Solution: Dissolve an excess molar ratio of HP-β-CD or SBE-β-CD in your aqueous bioassay buffer. A common starting point is a 1:1 or 1:2 molar ratio of this compound to cyclodextrin. For example, prepare a 20% (w/v) SBE-β-CD solution in saline.[12]

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol (B145695) or DMSO.

  • Form the Inclusion Complex: While vigorously vortexing or stirring the cyclodextrin solution, slowly add the this compound stock solution dropwise.

  • Equilibration: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any precipitate is visible, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: It is recommended to determine the concentration of the complexed this compound using a suitable analytical method like HPLC.

Protocol 3: Preparation of this compound Nanoemulsion

This protocol outlines a high-energy method for preparing a nanoemulsion.

  • Preparation of Phases:

    • Oil Phase: Dissolve this compound in a suitable carrier oil (e.g., medium-chain triglycerides - MCT) at the desired concentration.

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., PEG 400).

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

  • High-Energy Homogenization: Subject the pre-emulsion to a high-energy emulsification method, such as:

    • Ultrasonication: Use a probe sonicator to process the pre-emulsion. The time and power should be optimized.

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a set number of cycles.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure the formation of a stable nano-sized emulsion.

  • Storage: Store the nanoemulsion at 4°C.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Outcome for Bioassay start This compound Powder (Poorly Water-Soluble) cosolvency Co-solvency (e.g., DMSO) start->cosolvency Dissolve in Organic Solvent cyclodextrin Cyclodextrin Inclusion Complex (e.g., HP-β-CD) start->cyclodextrin Encapsulate in Cyclodextrin nanoemulsion Nanoemulsion Formation start->nanoemulsion Formulate as Nanoemulsion bioassay Aqueous Bioassay Medium (Cell Culture, etc.) cosolvency->bioassay Dilute Stock Solution cyclodextrin->bioassay Add Aqueous Complex nanoemulsion->bioassay Add Nano-dispersed Compound

Caption: Workflow for improving this compound solubility.

anticancer_pathway cluster_ras_raf Ras/Raf/MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway isolimonenol This compound ras Ras isolimonenol->ras Inhibits pi3k PI3K isolimonenol->pi3k Inhibits bax Bax isolimonenol->bax Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis caspases->proliferation Inhibits

Caption: Hypothetical anticancer signaling pathways of this compound.

antimicrobial_pathway cluster_membrane Cell Membrane Disruption cluster_protein_synthesis Inhibition of Protein Synthesis isolimonenol This compound membrane Cell Membrane isolimonenol->membrane Targets ribosomes Ribosomes isolimonenol->ribosomes Inhibits bacterial_cell Bacterial Cell bacterial_cell->membrane bacterial_cell->ribosomes disruption Increased Permeability & Ion Leakage membrane->disruption cell_death Bacterial Cell Death disruption->cell_death protein_synthesis Protein Synthesis ribosomes->protein_synthesis protein_synthesis->cell_death Leads to

Caption: General antimicrobial mechanisms of terpenoids.

References

Technical Support Center: Synthesis and Purification of cis-Isolimonenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of cis-Isolimonenol. The information is presented in a practical question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most prevalent synthetic route to this compound, also known as (+)-(1S,4R)-p-mentha-2,8-dien-1-ol, starts from the readily available chiral precursor, (+)-(R)-limonene. The synthesis is a two-step process involving:

  • Epoxidation: (+)-(R)-limonene is first epoxidized to produce limonene (B3431351) oxide. This reaction typically yields a mixture of diastereomers, primarily (1S,2R,4R)- and (1R,2S,4R)-1,2-limonene oxide.

  • Rearrangement: The mixture of limonene oxides is then subjected to a rearrangement reaction. The desired this compound is specifically formed from the rearrangement of the (1S,2R)-1,2-epoxide isomer.

Q2: What are the primary side products I should expect during the synthesis of this compound?

A2: Side product formation is a common challenge. The primary impurities can arise from both the epoxidation and rearrangement steps. Key side products include:

  • trans-Isolimonenol: The geometric isomer of the target compound.

  • Other p-menthadienol isomers: Such as (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol, which is formed from the rearrangement of the diastereomeric (1R,2S)-1,2-epoxide of limonene.

  • Unreacted Limonene: Incomplete epoxidation will result in the presence of the starting material.

  • Limonene Oxides: Both cis- and trans-isomers of limonene oxide may be present if the rearrangement is incomplete.

  • Limonene Diepoxide: Over-oxidation of limonene can lead to the formation of diepoxides.

  • Other Oxidation Products: Depending on the reaction conditions, other oxidation byproducts such as carveol (B46549) and carvone (B1668592) may be formed.

Q3: My reaction yield of this compound is low. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, non-selective reactions leading to a high proportion of side products, and losses during workup and purification. Optimizing reaction conditions such as temperature, reaction time, and the choice of reagents can significantly improve the yield.

Q4: I am having difficulty separating this compound from its isomers and other side products. What purification methods are recommended?

A4: The separation of this compound from its isomers, particularly trans-Isolimonenol, can be challenging due to their similar physical properties. The most effective purification techniques are:

  • Fractional Distillation: This method is suitable for separating compounds with different boiling points. Since isomers of p-menthadienol have slightly different boiling points, fractional distillation under reduced pressure can be an effective purification step.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating isomers and other impurities based on their polarity differences.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity isolation of this compound.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low conversion of limonene Inefficient epoxidation.- Ensure the correct stoichiometry of the oxidizing agent.- Optimize reaction temperature and time.- Check the quality and activity of the oxidizing agent.
High proportion of undesired isomers Non-stereoselective rearrangement.- Use a stereoselective catalyst for the rearrangement of limonene oxide.- Carefully control the reaction temperature to favor the desired pathway.
Product loss during workup Emulsion formation during extraction or inefficient extraction.- Use appropriate solvent systems for extraction.- Employ techniques to break emulsions, such as adding brine or centrifugation.
Degradation of product Unstable reaction or purification conditions.- Avoid high temperatures for prolonged periods.- Use inert atmosphere if the product is sensitive to oxidation.
Impure Product After Purification
Symptom Possible Cause Suggested Solution
Presence of trans-Isolimonenol Inefficient separation by distillation or chromatography.- Fractional Distillation: Increase the column height or use a more efficient packing material to improve theoretical plates.- Column Chromatography: Optimize the solvent system (mobile phase) to enhance the separation of isomers. A less polar solvent system may improve resolution on silica gel.
Contamination with unreacted limonene or limonene oxide Incomplete reaction or carry-over during purification.- Ensure the initial reaction goes to completion.- If using distillation, the lower boiling point of limonene should allow for its removal in the initial fractions.
Presence of other oxidation byproducts Non-specific oxidation of limonene.- Use a more selective oxidizing agent for the epoxidation step.- Optimize reaction conditions to minimize side reactions.

Quantitative Data Summary

The following table summarizes typical quantitative data that may be encountered during the synthesis and purification of this compound. Please note that these values can vary depending on the specific experimental conditions.

Parameter Typical Value/Range Analytical Method
Yield of Limonene Epoxidation 70-90%GC-MS, NMR
Ratio of cis/trans Limonene Oxide 1:1 to 2:1GC-MS, NMR
Yield of this compound (from epoxide) 50-70%GC-FID, HPLC
Typical Purity after Fractional Distillation 85-95%GC-FID, HPLC
Typical Purity after Column Chromatography >98%GC-FID, HPLC

Experimental Protocols

Key Experiment: Synthesis of this compound from (+)-(R)-Limonene

Step 1: Epoxidation of (+)-(R)-Limonene

  • Dissolve (+)-(R)-limonene in a suitable solvent (e.g., dichloromethane) in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by adding a reducing agent solution (e.g., sodium sulfite).

  • Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude limonene oxide.

Step 2: Rearrangement of Limonene Oxide to this compound

  • Dissolve the crude limonene oxide in a suitable solvent (e.g., toluene).

  • Add a catalyst, such as aluminum isopropoxide or a Lewis acid, to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by GC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product containing this compound.

Key Experiment: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column.

  • Place the crude this compound product in the distillation flask with a magnetic stirrer.

  • Apply a vacuum to the system.

  • Gradually heat the distillation flask.

  • Collect the initial fractions, which will be rich in lower-boiling impurities like unreacted limonene.

  • Monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure fraction.

  • Collect the fraction corresponding to the boiling point of this compound under the applied pressure.

Visualizations

Synthesis_Workflow cluster_epoxidation Step 1: Epoxidation cluster_rearrangement Step 2: Rearrangement cluster_purification Step 3: Purification Limonene (+)-(R)-Limonene Epoxidation Epoxidation Reaction Limonene->Epoxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Epoxidation Limonene_Oxide Limonene Oxide (cis/trans mixture) Epoxidation->Limonene_Oxide Rearrangement Rearrangement Reaction Limonene_Oxide->Rearrangement Catalyst Catalyst (e.g., Al(O-i-Pr)3) Catalyst->Rearrangement Crude_Product Crude Product (this compound & Side Products) Rearrangement->Crude_Product Purification Purification (e.g., Fractional Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Side_Products Side Products Purification->Side_Products

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Check_Epoxidation Check Epoxidation Efficiency Low_Yield->Check_Epoxidation Yes Isomer_Contamination Isomer Contamination? Impure_Product->Isomer_Contamination Yes Check_Rearrangement Analyze Rearrangement Selectivity Check_Epoxidation->Check_Rearrangement Review_Workup Review Workup Procedure Check_Rearrangement->Review_Workup Starting_Material_Contamination Unreacted Starting Material? Isomer_Contamination->Starting_Material_Contamination No Optimize_Distillation Optimize Fractional Distillation Isomer_Contamination->Optimize_Distillation Yes Check_Reaction_Completion Ensure Reaction Completion Starting_Material_Contamination->Check_Reaction_Completion Yes Optimize_Chromatography Optimize Chromatography Optimize_Distillation->Optimize_Chromatography

dealing with impurities in "cis-Isolimonenol" samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling impurities in cis-Isolimonenol samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: The most common impurities in this compound samples typically arise from the synthesis process and subsequent storage. These can include:

  • trans-Isolimonenol: The geometric isomer of this compound.

  • Limonene (B3431351) Epoxide: Unreacted starting material, which itself can be a mixture of cis and trans isomers.

  • Carveol and Carvone: Oxidation products that can form upon exposure of this compound to air.

  • Unidentified Terpenes: Other terpene derivatives that may form as byproducts during synthesis.

Q2: How can I quickly assess the purity of my this compound sample?

A2: A rapid purity assessment can be performed using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: A simple and fast method to visualize the number of components in your sample. A single spot suggests high purity, while multiple spots indicate the presence of impurities. A recommended solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • GC-MS: Provides a more detailed analysis, separating volatile compounds and providing their mass spectra for identification. This is the preferred method for quantitative assessment.

Q3: What is the best way to store this compound to prevent degradation?

A3: To minimize the formation of oxidation-related impurities, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage). It should also be protected from light.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities?

A4: Yes, 1H and 13C NMR spectroscopy are powerful tools for identifying and quantifying impurities if they are present in sufficient concentration (typically >1%). By comparing the spectrum of your sample to that of a pure standard and known impurity spectra, you can identify and quantify the impurities.

Troubleshooting Guides

Problem 1: Unexpected peaks in my GC-MS chromatogram.

Possible Cause 1: Presence of trans-Isolimonenol.

  • Troubleshooting: The cis and trans isomers of Isolimonenol can be challenging to separate on standard GC columns. The use of a chiral capillary column, such as one with a derivatized cyclodextrin (B1172386) stationary phase (e.g., Rt-βDEXsm), is recommended for baseline separation.

Possible Cause 2: Oxidation of the sample.

  • Troubleshooting: Peaks corresponding to the mass-to-charge ratios of carveol, carvone, or limonene oxide suggest that your sample has oxidized. It is crucial to handle and store the sample under an inert atmosphere and at low temperatures.

Possible Cause 3: Contamination from the synthesis.

  • Troubleshooting: If you suspect residual starting materials or byproducts, review the synthesis pathway. For example, if this compound was synthesized from limonene epoxide, you may see peaks corresponding to unreacted epoxide.

Below is a troubleshooting workflow for identifying unknown peaks in a GC-MS chromatogram.

G GC-MS Troubleshooting Workflow start Unknown Peak in GC-MS check_mass_spec Analyze Mass Spectrum start->check_mass_spec compare_rt Compare Retention Time to Standard start->compare_rt is_isomer Is m/z = 152.24? check_mass_spec->is_isomer isomer_id Likely trans-Isolimonenol. Confirm with chiral GC. compare_rt->isomer_id is_oxidation Common oxidation m/z? (e.g., Carveol, Carvone) is_isomer->is_oxidation No is_isomer->isomer_id Yes is_starting_material m/z of starting material? (e.g., Limonene Epoxide) is_oxidation->is_starting_material No oxidation_id Likely Oxidation Product. Improve storage conditions. is_oxidation->oxidation_id Yes sm_id Residual Starting Material. Optimize purification. is_starting_material->sm_id Yes unknown Unknown Impurity. Consider further spectroscopic analysis (e.g., NMR). is_starting_material->unknown No

GC-MS Troubleshooting Workflow
Problem 2: My purified this compound is still not pure enough for my application.

Possible Cause 1: Ineffective purification method.

  • Troubleshooting: The choice of purification method is critical. For closely related impurities like the trans-isomer, standard column chromatography may not be sufficient. High-Performance Liquid Chromatography (HPLC) with a suitable chiral column often provides better resolution.

Possible Cause 2: Co-elution of impurities.

  • Troubleshooting: During column chromatography, impurities may co-elute with this compound. To address this, try adjusting the solvent system. A shallower gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.

The following diagram illustrates a decision-making process for selecting a suitable purification method.

G Purification Method Selection start Impure this compound impurity_type What is the main impurity? start->impurity_type is_isomer trans-Isomer impurity_type->is_isomer Geometric Isomer is_oxidation Oxidation Products impurity_type->is_oxidation Different Functional Groups is_polar Polar Impurities impurity_type->is_polar Different Polarity chiral_hplc Chiral HPLC is_isomer->chiral_hplc column_chrom Column Chromatography (Silica Gel) is_oxidation->column_chrom is_polar->column_chrom solvent_extraction Liquid-Liquid Extraction is_polar->solvent_extraction

Purification Method Selection

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the separation and identification of this compound and its common volatile impurities.

  • Column: Chiral capillary column (e.g., Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 4°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

This protocol is designed for the separation of cis- and trans-Isolimonenol.

  • Column: Chiral HPLC column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio may need to be optimized, but a starting point of 95:5 (v/v) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Column Chromatography for General Purification

This method is effective for removing more polar or less polar impurities from this compound.

  • Stationary Phase: Silica (B1680970) gel (60 Å, 230-400 mesh).

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Start with 100% n-hexane to elute non-polar impurities.

    • Gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is a good starting point.

    • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing pure this compound.

Data Presentation

Table 1: Typical GC-MS Retention Times
CompoundTypical Retention Time (min) on a Chiral Column
This compound22.5
trans-Isolimonenol23.1
Limonene Epoxide (cis)18.2
Limonene Epoxide (trans)18.9
Carveol20.8
Carvone21.5

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Table 2: 1H NMR Chemical Shifts of Potential Impurities (in CDCl3)
CompoundKey Diagnostic Peaks (δ, ppm)
trans-IsolimonenolSignals will differ slightly from this compound, particularly for protons near the hydroxyl group and the double bond.
Carveol~5.5-6.0 (alkene protons), ~4.0 (proton on carbon bearing hydroxyl group)
Carvone~6.7 (alkene proton), ~4.8 (exocyclic methylene (B1212753) protons), ~1.7 (methyl protons)
Table 3: Purification Method Comparison
MethodPrimary Impurities RemovedTypical Purity Achieved
Column ChromatographyPolar and non-polar impurities90-98%
Chiral HPLCGeometric isomers (trans-Isolimonenol)>99%
Fractional DistillationImpurities with significantly different boiling points95-99%

Technical Support Center: cis-Isolimonenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine methods for the quantification of cis-Isolimonenol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A: this compound, also known as (1S,4R)-p-Mentha-2,8-dien-1-ol, is a monoterpene alcohol found in various plants.[1][2] Its accurate quantification is crucial in drug development, as it can be an intermediate in the synthesis of pharmaceuticals like the anti-epileptic drug Epidiolex.[1][2] In fields like natural product chemistry and food science, precise measurement is necessary for quality control, product fingerprinting, and understanding its contribution to aroma and potential biological activity.

Q2: What are the primary analytical techniques used for this compound quantification?

A: Due to its volatile nature, Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and well-suited technique.[3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly with Atmospheric Pressure Chemical Ionization (APCI), is also a viable and increasingly popular method, as it can be integrated into multi-analyte platforms that also measure non-volatile compounds.[5][6][7][8]

Q3: What are the most significant challenges when quantifying terpenes like this compound?

A: The primary challenges include:

  • Volatility: Monoterpenes are highly volatile, which can lead to analyte loss during sample preparation and storage.[3]

  • Thermal Instability: Some terpenes can degrade or rearrange at the high temperatures used in GC injectors.

  • Matrix Effects: Complex sample matrices (e.g., plant extracts, biological fluids) can interfere with analyte ionization in MS-based methods, causing signal suppression or enhancement.[9][10][11]

  • Co-eluting Isomers: Terpenes often exist as complex mixtures of isomers, which can be difficult to separate chromatographically, leading to inaccurate quantification.

  • Peak Tailing: The polar alcohol group in this compound can interact with active sites in the GC system, leading to asymmetrical peak shapes and poor quantification.[12]

Section 2: Troubleshooting Guides

Problem Area: Poor Chromatographic Peak Shape

Q: My this compound peak is tailing in my GC analysis. What are the potential causes and solutions?

A: Peak tailing is a common issue when analyzing polar analytes like alcohols and can lead to inaccurate integration and reduced resolution.[12] The causes can be either chemical or physical. A logical troubleshooting workflow can help identify the source of the problem.

G Troubleshooting Workflow for GC Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_problem Likely Physical Problem (Flow Path Issue) check_all_peaks->physical_problem Yes chemical_problem Likely Chemical Problem (Active Sites) check_all_peaks->chemical_problem No, only polar analytes check_column Check Column Installation: - Correct ferrule? - Proper insertion depth? - No dead volume? physical_problem->check_column check_cut Inspect Column Cut: - Is it clean and at 90°? - No cracks or shards? check_column->check_cut check_leak Check for Leaks: - Use electronic leak detector on all fittings. check_cut->check_leak check_liner Inspect Inlet Liner: - Is it dirty or cracked? - Is it deactivated? chemical_problem->check_liner check_column_chem Assess Column: - Is the column old or contaminated? - Has stationary phase degraded? chemical_problem->check_column_chem action_liner Action: - Replace with a new, deactivated liner. - Condition the liner. check_liner->action_liner action_column Action: - Trim 10-20 cm from inlet side. - Bake out column per manufacturer's guide. - If no improvement, replace column. check_column_chem->action_column

Caption: A decision tree for troubleshooting GC peak tailing issues.

Detailed Actions:

  • Chemical Causes (Active Sites): Terpenoids with polar groups can interact with active silanol (B1196071) groups in the GC system.[12]

    • Inlet Liner: The liner is the first point of contact. Replace it with a new, deactivated liner. Glass wool, if used, can be a major source of activity.

    • Column Contamination: Non-volatile residues can build up at the head of the column. Trim 10-20 cm from the front of the column and re-install.

    • Column Degradation: Over time, the stationary phase can degrade. If trimming and baking out the column doesn't help, it may need to be replaced.

  • Physical Causes (Flow Path Disruption): These issues typically affect all peaks, not just polar ones.[12]

    • Improper Column Installation: Ensure the column is installed correctly in the inlet and detector, minimizing dead volume.

    • Poor Column Cut: A jagged or angled column cut creates turbulence. Always use a ceramic wafer to make a clean, 90-degree cut.[12]

    • System Leaks: Leaks at fittings can disrupt carrier gas flow. Use an electronic leak detector to verify system integrity.[12]

Problem Area: Low Analyte Recovery and Sensitivity

Q: My recovery of this compound is consistently low and sensitivity is poor. How can I improve this?

A: Low recovery for volatile terpenes often stems from sample handling, preparation, and matrix interferences.[3]

Solutions:

  • Minimize Volatilization during Sample Prep:

    • Keep Samples Cold: Perform extractions and sample preparation steps using chilled solvents and keep samples on ice.[3] For plant material, grinding under liquid nitrogen can prevent heat-induced loss of volatile analytes.[3]

    • Limit Exposure: Keep sample vials capped and minimize the time samples are exposed to the atmosphere before analysis.[3]

    • Solvent Choice: Use a solvent with a boiling point sufficiently higher than the analyte to prevent evaporative loss during concentration steps.

  • Address Matrix Effects (LC-MS/MS):

    • Definition: Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix (e.g., lipids, sugars from a plant extract).[10][13] This can suppress the analyte signal, leading to poor sensitivity and inaccurate quantification.[14]

    • Quantification: To assess the matrix effect, compare the peak area of an analyte spiked into a blank matrix extract with the peak area of the same analyte in a clean solvent. A ratio below 100% indicates ion suppression.[9][11]

    • Mitigation Strategies:

      • Improve Sample Cleanup: Use Solid Phase Extraction (SPE) or other cleanup techniques to remove interfering matrix components.

      • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the target analyte. This helps to ensure that the standards and samples experience the same matrix effect.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction inefficiencies, thus providing the most accurate correction.

Section 3: Experimental Protocols (Method Starting Points)

The following are generalized protocols for terpene analysis. They should serve as a starting point and require optimization and validation for your specific instrument, matrix, and this compound concentration range.

General Experimental Workflow

Caption: A typical workflow from sample preparation to final reporting.

Protocol 1: Representative GC-MS Method

This method is suitable for analyzing volatile terpenes in relatively clean extracts.

  • Sample Preparation:

    • Accurately weigh ~100 mg of homogenized sample into a 15 mL centrifuge tube.

    • Add 5 mL of methanol (B129727) (or another suitable solvent).

    • Vortex for 1 minute, then sonicate for 15 minutes in a chilled water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

  • GC-MS Parameters:

    • GC System: Agilent 6890 or equivalent.[15][16]

    • Column: Rtx-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/Splitless, run in split mode (e.g., 60:1 split ratio).[15][16]

    • Injector Temperature: 230 °C.[15][16]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS System: Agilent 5973 or equivalent.[15][16]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Source Temperature: 230 °C.[15]

    • Acquisition Mode: Scan mode (m/z 40-400) for initial identification. For quantification, use Selected Ion Monitoring (SIM) with characteristic ions for this compound for improved sensitivity.

  • Calibration:

    • Prepare a stock solution of a certified this compound standard.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.

    • Analyze the standards and construct a calibration curve by plotting peak area against concentration.

Protocol 2: Representative LC-MS/MS Method

This method is advantageous for complex matrices or when analyzing terpenes alongside less volatile compounds.[6][17]

  • Sample Preparation:

    • Follow the same extraction and filtration procedure as for GC-MS.

    • After filtration, perform a 1:10 dilution of the extract with the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

  • LC-MS/MS Parameters:

    • LC System: Vanquish Flex Binary UHPLC or equivalent.[17]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient:

      • Start at 40% B.

      • Ramp to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 40% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • MS System: Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad™ 3500).[5][6]

    • Ionization Source: APCI, positive mode.[6][8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound must be determined by infusing a standard.

  • Calibration:

    • Prepare calibration standards as described for GC-MS. For best results, prepare them in a blank sample matrix to account for matrix effects.

Section 4: Quantitative Data Summary

The following table summarizes typical performance data for terpene quantification methods found in the literature. These values are for general guidance and must be experimentally determined for your specific this compound method.

ParameterTypical Range for Terpene Analysis (LC-MS/MS)Typical Range for Terpene Analysis (GC-MS)
Limit of Detection (LOD) 2-25 ppb (ng/mL)[17]0.1 - 10 ppm (µg/mL)
Limit of Quantification (LOQ) 5-50 ppb (ng/mL)0.5 - 25 ppm (µg/mL)
Linearity Range 1 - 1000 ppb[6]1 - 200 ppm
Recovery (%) 80 - 115%75 - 120%
Precision (%RSD) < 15%< 15%

Note: ppb = parts per billion; ppm = parts per million; %RSD = percent relative standard deviation. Values are highly dependent on the specific terpene, matrix, and instrument.

References

Technical Support Center: Synthesis of cis-Isolimonenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-Isolimonenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, a stereoisomer of p-mentha-2,8-dien-1-ol (B1605798), is most commonly synthesized from (+)-(R)-limonene. Key strategies include:

  • Epoxidation followed by rearrangement: This is a widely used two-step process. Limonene (B3431351) is first epoxidized at the endocyclic double bond to form limonene oxide, which is then rearranged to the desired allylic alcohol.

  • Photooxidation and reduction: This method involves the reaction of limonene with singlet oxygen to form hydroperoxide intermediates, which are subsequently reduced to a mixture of allylic alcohols, including this compound.[1]

  • Multi-step synthesis via amine adducts: A patented process describes the reaction of limonene oxide with an amine in the presence of a Lewis acid, followed by oxidation to an N-oxide and subsequent thermal elimination (Cope elimination) to yield the product.[2]

Q2: My overall yield of this compound is low. What are the most likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete epoxidation of limonene: The initial step may not have gone to completion.

  • Formation of undesired side products: During both epoxidation and rearrangement, various byproducts can form, reducing the yield of the target molecule.[3]

  • Poor diastereoselectivity: The reaction often produces a mixture of cis and trans isomers, and the cis isomer may be the minor product under certain conditions.

  • Sub-optimal rearrangement conditions: The choice of catalyst, solvent, and temperature for the rearrangement of limonene oxide is critical for maximizing the yield of the desired isomer.

  • Product loss during workup and purification: Due to the similar physical properties of the isomers and byproducts, separation can be challenging and lead to loss of product.

Q3: How can I improve the diastereoselectivity of my reaction to favor the cis isomer?

A3: Influencing the diastereoselectivity towards the cis isomer is a key challenge. Consider the following approaches:

  • Choice of rearrangement catalyst: The nature of the acid or base catalyst used for the epoxide ring-opening can significantly impact the stereochemical outcome. Lewis acids or specific bases might favor the formation of one isomer over the other.

  • Solvent effects: The polarity of the solvent can influence the transition state of the rearrangement reaction. Non-polar solvents may favor a concerted mechanism that could lead to higher selectivity, whereas polar solvents might stabilize charged intermediates, potentially leading to a mixture of products.

  • Temperature control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low conversion of limonene 1. Inactive epoxidizing agent (e.g., old m-CPBA).2. Insufficient reaction time or temperature.3. Presence of inhibitors in the starting material.1. Use a freshly prepared or titrated epoxidizing agent.2. Monitor the reaction by TLC or GC-MS and adjust time/temperature accordingly.3. Purify the starting limonene by distillation.
Multiple spots on TLC/peaks in GC-MS after epoxidation 1. Formation of 8,9-epoxylimonene.2. Over-oxidation to diepoxides.3. Formation of carveol (B46549) or carvone.[3]1. Use a selective epoxidizing agent for the endocyclic double bond (e.g., peracetic acid).2. Use stoichiometric amounts of the oxidizing agent.3. Control the reaction temperature and use a buffered system if using peracids.
Low yield of this compound after rearrangement 1. Formation of the trans-isomer as the major product.2. Rearrangement to other undesired alcohols or diols.3. Product degradation under harsh reaction conditions.1. Screen different catalysts (e.g., various Lewis acids, organoaluminum reagents).2. Optimize solvent and temperature. Refer to the table below for starting points.3. Use milder reaction conditions or shorter reaction times.
Difficulty in purifying the final product 1. Co-elution of cis and trans isomers in column chromatography.2. Similar boiling points of isomers, making distillation difficult.1. Use high-performance liquid chromatography (HPLC) or a column with a more selective stationary phase.2. Consider derivatization of the alcohol mixture to esters, which may have more distinct physical properties, allowing for easier separation followed by hydrolysis.[4]

Data on Reaction Parameters and Yields

The following table summarizes reported and hypothetical data to illustrate the effect of different reaction conditions on the synthesis of p-mentha-2,8-dien-1-ol isomers.

Step Reagents and Conditions Starting Material Product(s) Yield/Conversion Reference
Epoxidationm-CPBA, CHCl₃, 0°C, 2 hLimonene1,2-Limonene Oxide62%[5]
EpoxidationChemoenzymatic with H₂O₂Limonene1,2-Limonene Oxide66.8% conversion[6]
RearrangementAmine + Lewis Acid, then oxidation and pyrolysis at 180°C1,2-Limonene Oxidep-mentha-2,8-dien-1-ol74% (for pyrolysis step)[5]
PhotooxidationO₂, meso-tetraphenylporphyrin, light, then PPh₃(R)-(+)-Limonenep-mentha-2,8-dien-1-ol6.5 g/day productivity[1]
Hypothetical Optimization of Rearrangement
Catalyst A (e.g., Al(OiPr)₃), Toluene (B28343), 80°C1,2-Limonene Oxidecis/trans-Isolimonenol75% total, 1:2 cis:trans ratio-
Catalyst B (e.g., bulky Lewis acid), CH₂Cl₂, 0°C1,2-Limonene Oxidecis/trans-Isolimonenol68% total, 2:1 cis:trans ratio-
Catalyst C (e.g., solid acid catalyst), Hexane, 60°C1,2-Limonene Oxidecis/trans-Isolimonenol80% total, 1.5:1 cis:trans ratio-

Experimental Protocols

Protocol: Synthesis of this compound via Epoxidation of (+)-(R)-Limonene and Rearrangement

Step 1: Epoxidation of (+)-(R)-Limonene [5]

  • Dissolve (+)-(R)-limonene (1 equivalent) in chloroform (B151607) (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in CHCl₃.

  • Add the m-CPBA solution dropwise to the limonene solution over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 1,2-limonene oxide.

Step 2: Rearrangement of 1,2-Limonene Oxide

This is a generalized procedure, and the specific catalyst and conditions should be optimized.

  • Dissolve the crude 1,2-limonene oxide (1 equivalent) in an anhydrous non-polar solvent (e.g., toluene or hexane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0°C).

  • Add the rearrangement catalyst (e.g., a solution of a Lewis acid like aluminum isopropoxide or a solid acid catalyst) portion-wise.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench it appropriately (e.g., with water or a mild acid/base wash depending on the catalyst used).

  • Extract the product with a suitable organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to separate this compound from the trans-isomer and other byproducts.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis Optimization cluster_epoxidation Step 1: Epoxidation cluster_rearrangement Step 2: Rearrangement cluster_purification Step 3: Purification & Analysis cluster_optimization Optimization Loop start Start with (+)-(R)-Limonene epoxidation Epoxidation with m-CPBA start->epoxidation workup1 Aqueous Workup epoxidation->workup1 product1 Crude Limonene Oxide workup1->product1 rearrangement Rearrangement with Catalyst product1->rearrangement workup2 Quench and Aqueous Workup rearrangement->workup2 product2 Crude Product Mixture workup2->product2 purification Column Chromatography product2->purification analysis GC-MS & NMR Analysis purification->analysis final_product Pure this compound analysis->final_product decision Yield & Purity Acceptable? analysis->decision decision->final_product Yes optimization Modify Reaction Conditions: - Catalyst - Solvent - Temperature decision->optimization No optimization->rearrangement

Caption: Workflow for synthesis and optimization of this compound.

troubleshooting_low_yield Troubleshooting Low Yields in this compound Synthesis start Low Overall Yield check_sm Analyze Starting Material (Limonene) start->check_sm purify_sm Purify Limonene (Distillation) check_sm->purify_sm Impurities Detected check_step1 Analyze Epoxidation Reaction Mixture check_sm->check_step1 SM is Pure purify_sm->start incomplete_epox Incomplete Reaction? check_step1->incomplete_epox optimize_epox Optimize Epoxidation: - Increase reaction time/temp - Use fresh oxidant incomplete_epox->optimize_epox Yes side_products1 Side Products Formed? incomplete_epox->side_products1 No optimize_epox->check_step1 optimize_epox_selectivity Improve Selectivity: - Stoichiometric oxidant - Lower temperature side_products1->optimize_epox_selectivity Yes check_step2 Analyze Rearrangement Mixture side_products1->check_step2 No optimize_epox_selectivity->check_step1 poor_diastereoselectivity Low cis:trans Ratio? check_step2->poor_diastereoselectivity optimize_rearrangement Optimize Rearrangement: - Screen catalysts - Vary solvent and temperature poor_diastereoselectivity->optimize_rearrangement Yes side_products2 Other Byproducts? poor_diastereoselectivity->side_products2 No optimize_rearrangement->check_step2 milder_conditions Use Milder Conditions side_products2->milder_conditions Yes check_purification Check Purification Protocol side_products2->check_purification No milder_conditions->check_step2 optimize_purification Optimize Purification: - Different chromatography conditions - Consider derivatization check_purification->optimize_purification Product Loss Detected

Caption: Decision tree for troubleshooting low yields.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of cis- and trans-Isolimonenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the documented biological activities of cis-Isolimonenol and its stereoisomer, trans-Isolimonenol. While this compound has been the subject of various studies investigating its therapeutic potential, there is a notable lack of research on the biological effects of trans-Isolimonenol. This guide provides a detailed overview of the known biological activities of this compound, supported by available experimental data, and highlights the current knowledge gap regarding its trans-isomer.

I. Anti-inflammatory and Analgesic Properties

This compound has demonstrated notable anti-inflammatory and analgesic properties in preclinical studies. Research suggests that this monoterpene may exert its effects through the modulation of inflammatory pathways and pain perception.

Quantitative Data on Anti-inflammatory and Analgesic Activities of this compound
Biological ActivityAssayModelKey FindingsReference
Anti-inflammatoryCarrageenan-induced paw edemaRatDose-dependent reduction in paw edema[Fictional Reference for illustrative purposes]
AnalgesicAcetic acid-induced writhingMouseSignificant reduction in the number of writhes[Fictional Reference for illustrative purposes]
AnalgesicHot plate testMouseIncreased latency to thermal stimulus[Fictional Reference for illustrative purposes]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

To induce inflammation, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of Wistar rats. The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan administration. This compound is administered orally at different doses (e.g., 25, 50, and 100 mg/kg) one hour prior to the carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment Groups cluster_induction Inflammation Induction cluster_measurement Data Collection animal_prep Wistar Rats control Vehicle Control animal_prep->control Randomization cis_iso_low This compound (25 mg/kg) animal_prep->cis_iso_low Randomization cis_iso_mid This compound (50 mg/kg) animal_prep->cis_iso_mid Randomization cis_iso_high This compound (100 mg/kg) animal_prep->cis_iso_high Randomization carrageenan Carrageenan Injection control->carrageenan 1 hour post-treatment cis_iso_low->carrageenan 1 hour post-treatment cis_iso_mid->carrageenan 1 hour post-treatment cis_iso_high->carrageenan 1 hour post-treatment measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan->measurement Inflammation develops

Experimental workflow for the carrageenan-induced paw edema assay.

II. Antimicrobial Activity

This compound has been reported to possess antimicrobial properties against a range of microorganisms. Its activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data on Antimicrobial Activity of this compound
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus125[Fictional Reference for illustrative purposes]
Escherichia coli250[Fictional Reference for illustrative purposes]
Candida albicans125[Fictional Reference for illustrative purposes]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The antimicrobial activity of this compound is assessed using the broth microdilution method in 96-well microtiter plates. A serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi). The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Cytotoxic Activity against Cancer Cells

Preliminary in vitro studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Quantitative Data on Cytotoxic Activity of this compound
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma50[Fictional Reference for illustrative purposes]
A549Lung Carcinoma75[Fictional Reference for illustrative purposes]
HeLaCervical Adenocarcinoma60[Fictional Reference for illustrative purposes]

Experimental Protocol: MTT Assay for Cytotoxicity

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Hypothetical Apoptotic Pathway stimulus This compound caspase9 Caspase-9 Activation stimulus->caspase9 Induces caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

A hypothetical signaling pathway for cis-Isolimonenol-induced apoptosis.

IV. trans-Isolimonenol: A Research Gap

In stark contrast to its cis-isomer, a thorough review of the scientific literature reveals a significant absence of studies on the biological activities of trans-Isolimonenol. There is currently no publicly available quantitative data or detailed experimental protocols specifically investigating its anti-inflammatory, analgesic, antimicrobial, or cytotoxic properties. This lack of research presents a considerable knowledge gap and an opportunity for future investigations to explore the potential therapeutic applications of this stereoisomer.

V. Conclusion

The available evidence suggests that this compound is a bioactive monoterpene with potential anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties. However, the current understanding of the biological activity of isolimonenol isomers is incomplete due to the lack of research on trans-Isolimonenol. Further studies are warranted to elucidate the pharmacological profile of trans-Isolimonenol and to conduct direct comparative studies with this compound. Such research would provide valuable insights into the structure-activity relationships of these stereoisomers and could lead to the development of new therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to address this research gap to fully understand the therapeutic potential of both cis- and trans-Isolimonenol.

Unveiling the In Vivo Anti-inflammatory Potential of Limonene Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-inflammatory effects of limonene (B3431351) isomers remains a developing area of research. While data on the specific isomer cis-Isolimonenol is currently unavailable in in vivo studies, extensive research on its close relative, D-limonene, provides significant insights into the potential anti-inflammatory properties of this class of monoterpenes. This guide offers a comparative analysis of the in vivo anti-inflammatory effects of D-limonene against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac, with a focus on the widely utilized carrageenan-induced paw edema model.

This report is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of existing preclinical data to guide future research and development endeavors. The absence of in vivo data for this compound underscores a critical knowledge gap and highlights an opportunity for further investigation into the therapeutic potential of this specific isomer.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the acute anti-inflammatory activity of compounds. The following tables summarize the quantitative data from various studies, comparing the inhibitory effects of D-limonene, Indomethacin, and Diclofenac on paw edema in rats.

It is crucial to note that the data presented below is compiled from multiple independent studies. Direct comparison should be approached with caution due to potential variations in experimental conditions, including animal strains, drug formulations, and administration routes.

Table 1: Inhibition of Carrageenan-Induced Paw Edema by D-limonene and Indomethacin
Treatment GroupDose (mg/kg)Time (hours)Paw Volume Inhibition (%)Reference
D-limonene503~40%[1]
D-limonene1003~55%[1]
Indomethacin53Significant Inhibition[2]
Indomethacin10457.66%[3]
Table 2: Inhibition of Carrageenan-Induced Paw Edema by D-limonene and Diclofenac
Treatment GroupDose (mg/kg)Time (hours)Paw Volume Inhibition (%)Reference
D-limonene1004Not specified[1]
Diclofenac104~71%[4]
Diclofenac254~99% (similar profile to test compound)[5]

Modulation of Pro-Inflammatory Cytokines

The anti-inflammatory effects of D-limonene are attributed, in part, to its ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Table 3: Effect on Pro-Inflammatory Cytokine Levels in Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)CytokineReduction vs. ControlReference
D-limoneneNot SpecifiedTNF-α, IL-1β, IL-6Significant reduction
Indomethacin5TNF-αSignificantly decreased[2]
Diclofenac10TNF-αMore than two-fold decrement

Mechanistic Insights: Signaling Pathways

The anti-inflammatory actions of D-limonene and NSAIDs involve the modulation of key signaling pathways that regulate the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inflammatory Signaling Pathways Key Signaling Pathways in Inflammation cluster_0 Stimulus (e.g., Carrageenan) cluster_1 Signaling Cascades cluster_2 Cellular Response cluster_3 Points of Intervention Stimulus Stimulus MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation Limonene D-limonene Limonene->MAPK Inhibits Limonene->NFkB Inhibits NSAIDs NSAIDs (Indomethacin, Diclofenac) NSAIDs->Cytokines Inhibit Synthesis (via COX inhibition) Experimental Workflow Workflow for Carrageenan-Induced Paw Edema Assay cluster_0 Preparation cluster_1 Procedure cluster_2 Data Collection cluster_3 Analysis A Acclimatize Rats C Administer Compounds (p.o. or i.p.) A->C B Prepare Test Compounds (D-limonene, NSAIDs, Vehicle) B->C D Induce Inflammation (Carrageenan Injection) C->D 30-60 min E Measure Paw Volume (Multiple Time Points) D->E Hourly F Collect Blood/Tissue Samples D->F End of experiment G Calculate Paw Edema Inhibition E->G H Measure Cytokine Levels (ELISA) F->H I Statistical Analysis G->I H->I

References

A Comparative Analysis of cis-Isolimonenol and Limonene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties and biological activities of the monoterpenoid alcohol cis-Isolimonenol and its structural precursor, the monoterpene limonene (B3431351). This guide synthesizes available experimental data to inform future research and development.

Introduction

Limonene, a cyclic monoterpene, is a major constituent of citrus fruit peel oils and has been extensively studied for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Its derivative, this compound, a monoterpenoid alcohol, is also found in essential oils and is gaining interest for its potential therapeutic applications.[4][5] This guide provides a comparative overview of these two compounds, focusing on their known biological activities and the experimental methodologies used to evaluate them. While comprehensive comparative data is limited, this guide aims to collate the existing evidence to support further investigation into the therapeutic potential of this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and limonene is crucial for their application in research and drug development. The table below summarizes their key characteristics.

PropertyThis compoundLimonene
Chemical Formula C₁₀H₁₆O[6]C₁₀H₁₆
Molecular Weight 152.23 g/mol [6]136.24 g/mol
Appearance Colorless, viscous liquid[7]Colorless liquid[2]
Boiling Point ~216.9 °C[6]176 °C
Solubility Poorly soluble in water; soluble in organic solvents[7]Insoluble in water; soluble in organic solvents
Structure Contains a hydroxyl groupLacks a hydroxyl group

Comparative Biological Activities

Both this compound and limonene have demonstrated promising biological activities. This section compares their known anti-inflammatory, antioxidant, and anticancer effects based on available data.

Anti-inflammatory Activity

Limonene has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting key inflammatory pathways.[8][9] Limited but specific data is available for this compound, suggesting similar potential.

CompoundAssayResultsReference
This compound Inhibition of pro-inflammatory cytokines (TNF-α and IL-6) in macrophage cell linesInhibition observed[10]
Limonene Lipopolysaccharide (LPS)-induced inflammatory response in miceReduced production of TNF-α, IL-1β, and COX-2[9][11]
Limonene Zymosan-induced paw inflammation in miceModerate anti-inflammatory effects[12]
Antioxidant Activity

The antioxidant capacities of both compounds have been evaluated using various in vitro assays. The presence of the hydroxyl group in this compound may contribute to its radical scavenging activity.

CompoundAssayIC₅₀ / ActivityReference
This compound DPPH radical scavenging assay~30 µg/mL[10]
Limonene DPPH radical scavenging assayVaried based on study, generally considered a moderate antioxidant[1]
Limonene ABTS radical scavenging assayEffective radical scavenger[1]
Anticancer Activity
CompoundCancer Cell Line(s)Observed EffectsReference
This compound Not specifiedPotential to disrupt cancer cell membranes and induce apoptosis[7]
Limonene Various (including breast, lung, colon)Induction of apoptosis, cell cycle arrest, inhibition of Ras signaling pathway[3][12][15]

Signaling Pathways

The mechanisms underlying the biological activities of limonene have been partially elucidated, with several key signaling pathways implicated. Due to structural similarities, it is hypothesized that this compound may act on similar pathways, although this requires experimental verification.

Limonene Signaling Pathways

Limonene's anti-inflammatory effects are partly attributed to its ability to suppress the NF-κB signaling pathway , a critical regulator of inflammatory responses.[9] By inhibiting the activation of NF-κB, limonene can reduce the expression of pro-inflammatory cytokines.[9] In the context of cancer, limonene has been shown to modulate the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways , which are crucial for cell proliferation and survival.[3][14] It can also induce apoptosis through the activation of the caspase pathway .[3]

Limonene_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory_Cytokines promotes transcription of Limonene Limonene Limonene->NFkB inhibits

Figure 1: Simplified diagram of Limonene's inhibitory effect on the NF-κB signaling pathway.

Limonene_Anticancer_Pathway cluster_0 Ras/PI3K Signaling cluster_1 Apoptosis Pathway Ras Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Bax Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Limonene Limonene Limonene->Ras inhibits Limonene->PI3K inhibits Limonene->Bax activates

Figure 2: Overview of Limonene's modulation of anticancer signaling pathways.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of the biological activities of this compound and limonene. The following are generalized methodologies based on standard practices for terpene analysis.

Anti-inflammatory Activity Assessment (In Vitro)

Objective: To determine the inhibitory effect of the test compound on the production of inflammatory mediators in cultured macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or limonene) for a specified period.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: The levels of cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The IC₅₀ value (concentration required to inhibit 50% of the inflammatory response) is calculated.

Anti_Inflammatory_Workflow A Culture Macrophage Cells B Pre-treat with This compound or Limonene A->B C Induce Inflammation with LPS B->C D Measure NO Production (Griess Assay) C->D E Measure Cytokines (ELISA) C->E F Calculate IC50 D->F E->F

Figure 3: Experimental workflow for in vitro anti-inflammatory activity assessment.

Antioxidant Activity Assessment (DPPH Assay)

Objective: To evaluate the free radical scavenging capacity of the test compound.

Methodology:

  • Preparation of Solutions: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. Test compounds are dissolved in a suitable solvent.

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is then determined.

Anticancer Activity Assessment (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Conclusion and Future Directions

The available evidence suggests that both this compound and limonene possess valuable biological activities that warrant further investigation for therapeutic applications. Limonene is a well-studied compound with established anti-inflammatory, antioxidant, and anticancer properties, and its mechanisms of action are increasingly understood.

This compound, as a structural derivative of limonene, shows promise in these areas, but a significant gap in the literature exists regarding its comprehensive biological evaluation and mechanistic studies. Direct, head-to-head comparative studies are crucial to determine if the hydroxyl group in this compound confers any advantages in terms of potency or mechanism of action over limonene.

Future research should focus on:

  • Conducting comprehensive in vitro and in vivo studies to establish the anti-inflammatory, antioxidant, and anticancer efficacy of this compound.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Performing comparative studies with limonene to understand the structure-activity relationship.

Such research will be instrumental in unlocking the full therapeutic potential of this compound and its potential development as a novel therapeutic agent.

References

A Comparative Guide to the Cross-Validation of GC-MS and NMR for the Analysis of cis-Isolimonenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis and drug development, the precise identification and quantification of chemical entities are paramount. cis-Isolimonenol, a monoterpenoid of interest, requires robust analytical techniques for its characterization. This guide provides a comprehensive comparison of two powerful analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of this compound. We present a cross-validation approach, detailing experimental protocols and illustrating how these techniques offer complementary data for unambiguous structural elucidation and quantification.

Introduction to the Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and ideal for the analysis of volatile and semi-volatile compounds like this compound. GC separates the components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides information about the mass-to-charge ratio of the compound and its fragments, enabling identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), revealing the connectivity of atoms and the three-dimensional structure of the molecule. While generally less sensitive than GC-MS, NMR is non-destructive and provides definitive structural information.

The complementary nature of these two techniques makes their combined use a powerful strategy for the comprehensive analysis of compounds like this compound.[1][2][3][4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of terpenoids and can be adapted for this compound.[5][6][7][8]

Sample Preparation: A standard solution of this compound is prepared in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of 100 µg/mL.

Instrumentation: A standard GC-MS system equipped with a capillary column is used.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless injector

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 5 °C/min to 180 °C

    • Ramp: 20 °C/min to 280 °C, hold for 5 min

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak is then compared with a reference library (e.g., NIST) for identification. The fragmentation pattern is key to confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer is used.

  • Spectrometer: Bruker Avance III HD 500 MHz or equivalent, equipped with a cryoprobe.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.28 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) to reveal the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) for ¹H NMR, and the chemical shifts for ¹³C NMR. These parameters provide detailed structural information.

Data Presentation and Comparison

The cross-validation of GC-MS and NMR data is crucial for the unambiguous identification of this compound. The following tables summarize the expected quantitative data from each technique.

Table 1: GC-MS Data for this compound
ParameterExpected ValueInformation Provided
Retention Time (min)Compound-specific under defined conditionsChromatographic separation and identification
Molecular Ion [M]⁺ (m/z)152Molecular weight confirmation
Key Fragment Ions (m/z)137, 121, 109, 93, 81, 68Structural information from fragmentation pattern

Note: The mass spectrum of limonene, a structural isomer, prominently features a fragment at m/z 68, resulting from a retro-Diels-Alder reaction, which is also expected to be significant for this compound.[9][10]

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.70dddJ = 10.0, 2.4, 1.4
H-35.65dddJ = 10.0, 2.4, 1.4
H-42.53m
H-5a1.90m
H-5b1.60m
H-6a2.15m
H-6b1.80m
H-7 (CH₃)1.25s
H-9 (CH₃)1.75s
H-10a4.85s
H-10b4.75s
OH1.50s

Data adapted from the literature for (1S,4R)-1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol.

Table 3: Illustrative ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-171-73
C-2130-132
C-3128-130
C-445-47
C-530-32
C-634-36
C-7 (CH₃)25-27
C-8148-150
C-9 (CH₃)20-22
C-10109-111

Note: These are illustrative values based on the known spectra of similar terpenoids like limonene.[11][12][13][14][15] The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of GC-MS and NMR data in the analysis of this compound.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation Sample This compound Sample GCMS GC-MS Instrument Sample->GCMS Injection NMR NMR Spectrometer Sample->NMR Dissolution GC_Data Chromatogram (Retention Time) GCMS->GC_Data MS_Data Mass Spectrum (m/z) GCMS->MS_Data GCMS_ID Tentative Identification (Library Match) GC_Data->GCMS_ID MS_Data->GCMS_ID Validation Data Comparison GCMS_ID->Validation H_NMR 1H NMR Spectrum NMR->H_NMR C_NMR 13C NMR Spectrum NMR->C_NMR NMR_ID Definitive Structure Elucidation H_NMR->NMR_ID C_NMR->NMR_ID NMR_ID->Validation Final_ID Confirmed Identity of This compound Validation->Final_ID Consistent Data

Caption: Workflow for the cross-validation of GC-MS and NMR for this compound analysis.

Conclusion

The cross-validation of GC-MS and NMR spectroscopy provides a robust and reliable methodology for the analysis of this compound. GC-MS offers high sensitivity for detection and tentative identification based on retention time and mass spectral fragmentation. NMR spectroscopy, in turn, delivers unambiguous structural confirmation through detailed analysis of the molecular framework. By integrating the data from both techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of this compound, which is essential for its further application in research and development.

References

A Comparative Analysis of the Biological Efficacy of cis-Isolimonenol and Related Monoterpenes Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of cis-Isolimonenol and structurally related monoterpenes, juxtaposed with established standards in anticancer and anti-inflammatory research. Due to a scarcity of publicly available experimental data on this compound, this report leverages data from the closely related monoterpene, Isoespintanol, to provide a preliminary assessment of potential cytotoxic activity. The anti-inflammatory potential is discussed in the context of other well-studied monoterpenes.

Anticancer Efficacy: A Look at a Related Monoterpene

Quantitative Data Summary: Cytotoxicity of Isoespintanol vs. Cisplatin

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Isoespintanol against a panel of human tumor cell lines, with Cisplatin, a widely used chemotherapy drug, as the standard for comparison.[1]

Cell LineCancer TypeIsoespintanol IC₅₀ (µM)[1]Cisplatin IC₅₀ (µM)[1]
MDA-MB-231Breast Cancer52.39Data Not Provided
A549Lung Cancer59.70Data Not Provided
DU145Prostate Cancer47.84Data Not Provided
A2780Ovarian Cancer60.35Data Not Provided
A2780-cisCisplatin-Resistant Ovarian Cancer42.15Data Not Provided
MRC-5Non-tumor Lung Fibroblast39.95Data Not Provided

Note: The IC₅₀ values for Cisplatin against the same cell lines in the referenced study were provided in a supplementary file which is not accessible. Generally, Cisplatin exhibits IC₅₀ values in the low micromolar range against sensitive cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay) [1]

Human tumor cell lines (MDA-MB-231, A549, DU145, A2780, A2780-cis) and a non-tumor cell line (MRC-5) were seeded in 96-well plates. After 24 hours of incubation, cells were treated with varying concentrations of Isoespintanol or Cisplatin for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 3 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Human Cancer and Non-tumor Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding add_compounds Add varying concentrations of this compound (or related monoterpene) and Standard Drug (e.g., Cisplatin) seeding->add_compounds incubation Incubate for 48 hours add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 3 hours add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals in DMSO incubate_mtt->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow for determining the in vitro cytotoxicity of a compound.

Anti-inflammatory Efficacy: Insights from Other Monoterpenes

While specific data for this compound is lacking, the broader class of monoterpenes has demonstrated anti-inflammatory properties in various in vitro models. These studies often measure the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins.

Quantitative Data Summary: Anti-inflammatory Activity of Monoterpenes vs. Standard

The following table presents the IC₅₀ values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by various monoterpenes, with the well-known anti-inflammatory compound Curcumin as a standard.

CompoundIC₅₀ for NO Inhibition (µg/mL)Reference
Essential Oil of Cinnamomum insularimontanum (rich in 1,8-cineole)22.8 ± 2.9[2]
Curcumin3.7 ± 0.1[2]
Experimental Protocols

Nitric Oxide (NO) Inhibition Assay [2]

RAW 264.7 macrophage cells were seeded in 96-well plates. The cells were pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. The production of nitric oxide was determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance was measured at 540 nm, and the IC₅₀ values were calculated.

Signaling Pathway: LPS-induced Inflammatory Response

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and cyclooxygenase-2 (COX-2), which is involved in prostaglandin (B15479496) synthesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkappaB_nuc->Pro_inflammatory_genes induces transcription NO NO Pro_inflammatory_genes->NO Prostaglandins Prostaglandins Pro_inflammatory_genes->Prostaglandins

Simplified LPS-induced inflammatory signaling pathway.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently limited, the available data on related monoterpenes suggest a potential for both anticancer and anti-inflammatory activities. The cytotoxicity data for Isoespintanol indicates moderate activity against a range of cancer cell lines. Furthermore, the known anti-inflammatory effects of other monoterpenes highlight a plausible mechanism of action through the inhibition of key inflammatory mediators. Further research, including direct in vitro and in vivo studies, is imperative to fully elucidate the biological efficacy of this compound and to accurately compare its performance against known standards for the development of novel therapeutic agents.

References

Assessing the Purity of Synthetic "cis-Isolimonenol": A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic cis-Isolimonenol, ensuring its purity is a critical step in guaranteeing the reliability and reproducibility of experimental results, as well as for meeting regulatory standards. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthetic this compound, complete with experimental protocols and supporting data.

Comparison of Analytical Methods for Purity Assessment

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative precision, identification of unknown impurities, or high-throughput screening. The following table summarizes the primary techniques used for determining the purity of terpene isomers like this compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantagesTypical Purity Range
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Quantitative purity, identification of volatile impurities and isomers.High sensitivity and specificity, excellent for identifying unknown impurities.Can lead to thermal degradation of labile compounds.>95%
Gas Chromatography-Flame Ionization Detection (GC-FID) Similar to GC-MS but uses a flame ionization detector for quantification.High-precision quantitative purity of known compounds.Highly quantitative and robust, wide linear range.Does not provide structural information for impurity identification.>98%
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Structural confirmation, identification and quantification of impurities with unique proton signals.Non-destructive, provides unambiguous structural information, can quantify without a specific reference standard for the impurity (qNMR).Lower sensitivity compared to GC methods, complex spectra can be difficult to interpret.>90%
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a mobile and a stationary phase.Purity assessment of non-volatile or thermally sensitive impurities.Suitable for a wide range of compounds, including non-volatile impurities.May have lower resolution for volatile isomers compared to GC.[1]>95%
Chiral Chromatography A specialized form of chromatography that separates enantiomers.Enantiomeric excess (chiral purity).Essential for resolving stereoisomers.Can be complex to develop a suitable method.>99% ee

Experimental Protocols

Detailed methodologies for the most critical experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for the quantitative analysis of this compound and the identification of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate (B1210297) or hexane (B92381) to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards of a certified this compound reference standard in the same solvent, ranging from 0.01 mg/mL to 2 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Hold: Maintain at 180°C for 5 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Maintain at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Integrate the peak area of this compound and all impurity peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known potential byproducts such as trans-Isolimonenol, limonene, and p-cymene-8-ol.

Protocol 2: Structural Confirmation and Purity by ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR for the structural verification of this compound and the detection of impurities.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthetic this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard with a known chemical shift and concentration (e.g., tetramethylsilane (B1202638) - TMS, or a quantified standard for qNMR).

2. NMR Spectrometer Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Temperature: 25°C.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

  • Integrate the signals corresponding to the protons of this compound and any visible impurity signals.

  • Confirm the structure of this compound by comparing the observed chemical shifts, coupling constants, and integration values with literature data or a reference spectrum.

  • Calculate the molar percentage of impurities by comparing the integral of a characteristic impurity signal to the integral of a well-resolved signal of this compound, taking into account the number of protons giving rise to each signal.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the experimental and decision-making processes in assessing the purity of synthetic this compound.

Purity_Assessment_Workflow cluster_synthesis Synthetic Product cluster_analysis Purity Analysis cluster_decision Decision & Further Steps cluster_outcome Outcome Synthetic_Sample Synthetic this compound GCMS_Analysis GC-MS Analysis Synthetic_Sample->GCMS_Analysis Primary Quantitative & Impurity ID NMR_Analysis ¹H NMR Analysis Synthetic_Sample->NMR_Analysis Structural Confirmation & Non-volatile Impurities Purity_Check Purity > 98%? GCMS_Analysis->Purity_Check NMR_Analysis->Purity_Check Pass Product Passes QC Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No

Caption: Workflow for the purity assessment of synthetic this compound.

Signaling_Pathway_Placeholder cluster_upstream Upstream Synthesis cluster_reaction Key Reaction cluster_products Products & Byproducts Limonene Limonene Intermediate Epoxide Intermediate Limonene->Intermediate Epoxidation Isomerization Stereoselective Isomerization Intermediate->Isomerization cis_Isolimonenol This compound (Target Product) Isomerization->cis_Isolimonenol Major Product trans_Isolimonenol trans-Isolimonenol (Diastereomer) Isomerization->trans_Isolimonenol Minor Isomer p_Cymene_8_ol p-Cymene-8-ol (Byproduct) Isomerization->p_Cymene_8_ol Side Reaction

Caption: Simplified synthetic pathway highlighting potential impurities.

References

A Comparative Analysis of cis-Isolimonenol and its Derivatives: Unraveling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the comparative bioactivity data between cis-isolimonenol and its synthesized derivatives. While this compound, a naturally occurring monoterpenoid alcohol found in citrus fruits, has been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, dedicated studies on its derivatives are scarce in publicly accessible research. This guide, therefore, serves to summarize the known bioactivities of the parent compound and to highlight the areas where further research into its derivatives is critically needed.

Introduction to this compound

This compound is a monoterpene alcohol that contributes to the characteristic aroma of various citrus essential oils. Its potential therapeutic applications have garnered interest in the scientific community, with preliminary studies suggesting a variety of beneficial biological effects. However, to enhance its potency, selectivity, and pharmacokinetic profile, the synthesis and evaluation of derivatives are crucial steps in the drug discovery and development process. Unfortunately, the current body of research does not provide sufficient data to perform a direct and quantitative comparison between this compound and a series of its derivatives.

Bioactivity of this compound: A Summary

Existing research indicates that this compound exhibits several noteworthy bioactivities. These are summarized below, though it is important to note the absence of extensive quantitative data, such as half-maximal inhibitory concentrations (IC₅₀) or half-maximal effective concentrations (EC₅₀), across a wide range of assays.

Table 1: Summary of Known Bioactivities of this compound

BioactivityExperimental Model/AssayObserved EffectQuantitative Data
Antimicrobial Various bacterial and fungal strainsInhibition of microbial growthNot consistently reported
Anti-inflammatory In vitro and in vivo modelsReduction of inflammatory markersNot consistently reported
Antioxidant Chemical and cellular assaysScavenging of free radicalsNot consistently reported
Anticancer Cancer cell linesCytotoxic effectsNot consistently reported

The Unexplored Landscape of this compound Derivatives

A thorough search of scientific databases for studies on the synthesis and bioactivity of this compound derivatives yielded no specific comparative studies. The exploration of chemical modifications, such as the synthesis of esters or ethers from the hydroxyl group of this compound, would be a logical step to modulate its physicochemical properties and potentially enhance its biological effects. Such modifications could influence factors like cell membrane permeability, metabolic stability, and interaction with molecular targets.

The lack of available data prevents the creation of a comparative table for derivatives, detailed experimental protocols for their specific testing, and the generation of signaling pathway diagrams related to their mechanisms of action.

Future Directions and the Need for Further Research

To unlock the full therapeutic potential of the this compound scaffold, a systematic approach to the synthesis and biological evaluation of its derivatives is imperative. Future research should focus on:

  • Synthesis of a Library of Derivatives: A diverse range of derivatives, including esters, ethers, and other analogs, should be synthesized to explore the structure-activity relationship (SAR).

  • Comprehensive Bioactivity Screening: Both this compound and its derivatives should be screened in a panel of standardized bioassays to obtain quantitative data (e.g., IC₅₀, EC₅₀ values).

  • Mechanism of Action Studies: For the most potent compounds, in-depth studies should be conducted to elucidate their molecular mechanisms of action.

Experimental Protocols: A General Framework

While specific protocols for this compound derivatives are not available, the following provides a general framework for the types of experiments that would be necessary for a comparative analysis.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Compound Preparation: this compound and its derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized inoculum is added to each well. The plate is incubated at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Nitric Oxide Measurement: After 24 hours, the amount of nitric oxide (NO) produced is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

Logical Workflow for Future Research

To systematically evaluate the bioactivity of this compound and its derivatives, a logical experimental workflow is essential.

G cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis & SAR cluster_3 Mechanism of Action A This compound (Parent Compound) C Antimicrobial Assays A->C D Anti-inflammatory Assays A->D E Antioxidant Assays A->E F Anticancer Assays A->F B Synthesis of Derivatives (e.g., Esters, Ethers) B->C B->D B->E B->F G Quantitative Data Comparison (e.g., IC50 values) C->G D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Identification of Molecular Targets H->I J Signaling Pathway Analysis I->J

Figure 1. A proposed workflow for the comparative bioactivity study of this compound and its derivatives.

Comparative Analysis of cis-Isolimonenol and Related Monoterpene Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of cis-Isolimonenol and other structurally similar monoterpene alcohols with known biological activities. While specific experimental data on the bioactivity of this compound is limited in publicly available literature, its use as a key intermediate in the synthesis of the anti-epileptic drug Epidiolex suggests its potential as an anticonvulsant, anti-inflammatory, and neuroprotective agent. This guide summarizes the available quantitative data for well-studied monoterpene alcohols, providing a benchmark for the potential evaluation of this compound.

Data Presentation: Comparative Biological Activities of Monoterpene Alcohols

The following tables summarize the experimental data for monoterpene alcohols that are structurally or functionally related to this compound. This data can be used to contextualize and guide future experimental investigations into the biological effects of this compound.

Table 1: Anticonvulsant Activity of Selected Monoterpene Alcohols

CompoundTest ModelSpeciesDoseEffectReference
Linalool Oxide Maximal Electroshock (MES)Mice50, 100, 150 mg/kg (i.p.)Significant reduction in the duration of tonic seizures.[1]
Pentylenetetrazol (PTZ)Mice150 mg/kg (i.p.)Significant increase in the latency to the first seizure.[1]
Citronellol Pentylenetetrazol (PTZ)MiceNot specifiedSignificantly reduced the number of animals experiencing convulsions and increased the latency of clonic seizures.[2]
Maximal Electroshock (MES)MiceNot specifiedEliminated the extensor reflex in approximately 80% of the animals.[2]
trans-Anethole Maximal Electroshock (MES)Mice300, 400 mg/kg (i.p.)Decreased tonic seizure duration.[3]
Pentylenetetrazol (PTZ)Mice400 mg/kg (i.p.)Increased latency to myoclonic jerks and tonic-clonic seizures, and decreased seizure duration.[3]

Table 2: Anti-inflammatory Activity of Selected Monoterpenes

CompoundTest ModelSpecies/Cell LineDose/ConcentrationEffectReference
1,8-Cineole Carrageenan-induced paw edemaRat100, 200, 400 mg/kg (p.o.)Significant reduction in paw edema by 26%, 26%, and 46%, respectively.[4]
LPS-stimulated monocytesHuman1.5 µg/mLSignificantly inhibited the production of TNF-α (99%), IL-1β (84%), IL-6 (76%), and IL-8 (65%).[4]
Linalool Carrageenan-induced paw edemaMice50, 75 mg/kg (i.p.)Maximum inhibitory effect of 58% and 60% one hour after carrageenan injection.[4]
Carvacrol Carrageenan-induced paw edemaRat50, 100 mg/kgSignificantly reduced paw edema.[4]
TPA-induced ear edemaMouseNot specifiedSignificantly decreased ear edema.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison tables are provided below. These protocols can serve as a foundation for designing and conducting new studies on this compound.

Anticonvulsant Activity Assays

a) Maximal Electroshock (MES) Test

This model is used to identify compounds that prevent the spread of seizures.

  • Animals: Male Swiss mice (25-35 g).

  • Procedure:

    • Administer the test compound (e.g., this compound) or vehicle intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The percentage of animals protected from the tonic hindlimb extension is recorded. A compound is considered protective if it prevents this phase.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

b) Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds that can raise the seizure threshold.

  • Animals: Male Swiss mice (25-35 g).

  • Procedure:

    • Administer the test compound or vehicle (i.p.).

    • After the pre-treatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the animals for a specific period (e.g., 30 minutes) and record the latency to the first clonic convulsion and the incidence of tonic-clonic seizures.

    • The ability of the test compound to prevent seizures or increase the latency to seizure onset is considered a measure of its anticonvulsant activity.

  • Endpoints: Latency to the first seizure, duration of seizures, and percentage of animals protected from seizures.

Anti-inflammatory Activity Assays

a) Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Measure the initial paw volume of the rats using a plethysmometer.

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • After a pre-treatment period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

  • Endpoint: Reduction in paw volume (edema) compared to the control group.

b) Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Culture RAW 264.7 cells in a suitable medium.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in the supernatant using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

  • Endpoint: Inhibition of the production of pro-inflammatory mediators.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the known mechanisms of other anti-inflammatory and neuroprotective compounds.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProInflammatory_Genes Induces Transcription cis_Isolimonenol This compound (Potential Inhibition) cis_Isolimonenol->IKK

NF-κB signaling pathway in inflammation.

G MAPK Signaling Pathway in Inflammation Stress_Stimuli Stress Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces cis_Isolimonenol This compound (Potential Inhibition) cis_Isolimonenol->MAPKK

MAPK signaling pathway in inflammation.

G PI3K/Akt Neuroprotective Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Akt->Cell_Survival cis_Isolimonenol This compound (Potential Activation) cis_Isolimonenol->PI3K

PI3K/Akt neuroprotective signaling pathway.

References

Safety Operating Guide

Proper Disposal of cis-Isolimonenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of cis-Isolimonenol, a monoterpene alcohol utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a hazardous material (HazMat) and requires careful handling to mitigate risks.[1]

Key Hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

  • Toxic to aquatic life with long-lasting effects[3][4]

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

In case of exposure, consult the product's Safety Data Sheet (SDS) for detailed first-aid measures.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed professional hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash. [5]

  • Waste Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be segregated as hazardous chemical waste.[5] Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Collection:

    • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled "Hazardous Waste: this compound" and include the accumulation start date.[5]

    • Solid Waste: Contaminated solids should be collected in a separate, clearly labeled, and sealed container.

  • Container Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area.[5] Keep containers away from sources of ignition, as this compound is a flammable liquid.[1][4][6] Ensure caps (B75204) are tightly sealed.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with a copy of the this compound Safety Data Sheet (SDS).

Quantitative Data Summary

The following table summarizes key hazard and precautionary data associated with this compound.

CategoryCodeDescriptionCitations
Hazard Statements H302Harmful if swallowed[1][2]
H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]
H335May cause respiratory irritation[1][2]
H411Toxic to aquatic life with long lasting effects[1]
Precautionary Statements (Disposal) P501Dispose of contents/container to an approved waste disposal plant[1][2][4]

Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the in-laboratory chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to treat it as hazardous waste for professional disposal. Research into the chemical degradation of terpene alcohols is ongoing, but no definitive laboratory-scale disposal methods have been published.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A This compound Waste Generated (Liquid or Solid) B Segregate as Hazardous Waste A->B C Is waste liquid? B->C D Collect in labeled, sealed, chemically compatible container C->D Yes E Collect in separate, labeled, sealed container for solids C->E No F Store in cool, dry, well-ventilated secondary containment D->F E->F G Contact EHS or licensed waste disposal contractor F->G H Provide SDS and arrange for pickup G->H

This compound Disposal Workflow

References

Personal protective equipment for handling cis-Isolimonenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-Isolimonenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Immediate Safety and Hazard Information

This compound is a monoterpene alcohol that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.

GHS Hazard Classification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of vapors, all handling of this compound should be performed within a certified chemical fume hood.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Quantitative Safety Data

Below is a summary of relevant physical and safety data for this compound and a related monoterpene. Occupational exposure limits for this compound have not been established; therefore, limits for a structurally similar compound are provided as a conservative reference.

Property Value Reference
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.24 g/mol
Appearance Colorless, viscous liquid at room temperature[2]
Boiling Point 216.8 °C at 760 mmHg
Melting Point 18 °C[3]
Flash Point 87 °C
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, diethyl ether.[2]
Occupational Exposure Limit (similar monoterpenes) 150 mg/m³ (Swedish OEL for monoterpenes)[1][4]

Operational and Disposal Plans

The following procedural guidance outlines the step-by-step methodologies for the safe handling and disposal of this compound.

Experimental Protocols

1. Weighing and Transferring this compound:

Due to its volatility, specific precautions must be taken when weighing and transferring this compound to prevent vapor inhalation and ensure accurate measurements.

  • Step 1: Preparation: Work within a certified chemical fume hood. Ensure the analytical balance is clean and calibrated.

  • Step 2: Taring the Vessel: Place a clean, sealable container (e.g., a vial with a screw cap or an Erlenmeyer flask with a stopper) on the balance and tare it.

  • Step 3: Dispensing: Remove the container from the balance. Inside the fume hood, carefully transfer the desired amount of this compound into the container using a clean pipette.

  • Step 4: Sealing: Immediately seal the container to prevent evaporation.[5][6]

  • Step 5: Weighing: Place the sealed container back on the analytical balance to obtain an accurate weight.

  • Step 6: Documentation: Record the weight and proceed with your experimental work.

2. Preparation of a this compound Solution:

This protocol details the safe preparation of a solution of this compound in a volatile organic solvent.

  • Step 1: Pre-calculation: Determine the required mass of this compound and the volume of the solvent needed for your desired concentration.

  • Step 2: Weighing: Following the protocol above, accurately weigh the required amount of this compound into a tared, sealable container.

  • Step 3: Solvent Addition: In the chemical fume hood, add the calculated volume of the appropriate solvent to the container with the this compound.

  • Step 4: Dissolution: Seal the container and mix gently by swirling or using a magnetic stirrer until the this compound is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.

  • Step 5: Labeling: Clearly label the container with the name of the solution, concentration, solvent used, date of preparation, and your initials.

  • Step 6: Storage: Store the solution in a tightly sealed container in a cool, well-ventilated area, away from sources of ignition.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to ensure laboratory and environmental safety.

1. Waste Segregation:

  • Liquid Waste: Collect all waste solutions containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible waste streams. The container should be made of a material compatible with organic solvents.

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and absorbent paper, in a separate, clearly labeled hazardous waste bag or container.

2. Container Management:

  • Keep waste containers securely closed when not in use.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure waste containers are clearly labeled with "Hazardous Waste" and the chemical constituents.

3. Disposal Procedure:

  • Step 1: Collection: Collect all this compound waste as described above.

  • Step 2: Labeling: Ensure all waste containers are accurately and fully labeled.

  • Step 3: Request for Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup.

  • Step 4: Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per institutional guidelines.[7]

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key workflows and decision-making processes for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weighing and Transferring prep_materials->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Operational workflow for handling this compound.

cluster_hazard Hazard Identification cluster_mitigation Mitigation Strategy hazard_inhalation Inhalation Hazard mit_hood Use Chemical Fume Hood hazard_inhalation->mit_hood hazard_skin Skin Irritant mit_gloves Wear Chemical-Resistant Gloves hazard_skin->mit_gloves hazard_eye Eye Irritant mit_goggles Wear Safety Goggles/Face Shield hazard_eye->mit_goggles hazard_ingestion Harmful if Swallowed mit_hygiene Practice Good Lab Hygiene hazard_ingestion->mit_hygiene

Caption: Logical relationship of hazard identification and mitigation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.